Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-chloro-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCHZTZQQJQKAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226686 | |
| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-85-0 | |
| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate: A Key Intermediate in Chemical Synthesis
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern medicinal chemistry and agrochemical research.[1] Its unique electronic properties and steric versatility allow it to serve as a versatile pharmacophore, present in a wide array of therapeutic agents ranging from anti-inflammatory drugs like celecoxib to targeted cancer therapies.[1] Within this vital class of compounds, substituted pyrazole carboxylates serve as critical building blocks for the construction of more complex molecular architectures.
This technical guide focuses on Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, a key synthetic intermediate. While this specific methyl ester is often generated and used in situ from its corresponding carboxylic acid, this document will provide a comprehensive overview of its properties, synthesis, reactivity, and application potential, with a primary focus on its direct precursor, 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 54367-66-7) . This approach provides researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity.
Physicochemical Properties
The core properties of the precursor acid and its corresponding methyl ester are summarized below. The properties for the methyl ester are calculated based on the well-documented data of the carboxylic acid.
| Property | 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid | This compound |
| CAS Number | 54367-66-7[2][3][4][5] | Not broadly assigned (typically synthesized from the acid) |
| Molecular Formula | C₅H₅ClN₂O₂[2][4] | C₆H₇ClN₂O₂ |
| Molecular Weight | 160.56 g/mol [2][4] | 174.59 g/mol |
| Appearance | White to off-white powder[6] | Expected to be a white to off-white solid |
| Melting Point | 195-197 °C[7] | Not widely reported |
| Purity | Typically >95%[2][6] | Dependent on synthesis and purification |
| SMILES | CN1C(=C(C=N1)C(=O)O)Cl[8] | CN1C(=C(C=N1)C(=O)OC)Cl |
| InChI | InChI=1S/C5H5ClN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10)[3] | InChI=1S/C6H7ClN2O2/c1-9-5(7)3(2-8-9)6(10)11-2/h2H,1-2H3 |
Synthesis Methodologies
The synthesis of 5-chloropyrazole derivatives often originates from more readily available 5-aminopyrazole precursors, which are themselves versatile starting materials for a vast array of fused heterocyclic systems.[9][10][11][12] A robust and common method for introducing the 5-chloro substituent is via a Sandmeyer-type diazotization-chlorination reaction.
Experimental Protocol: Synthesis from a 5-Amino Precursor
This protocol describes the synthesis of the ethyl ester, which can be readily hydrolyzed to the carboxylic acid and subsequently esterified to the target methyl ester. The procedure is adapted from established methodologies.[13]
Step 1: Diazotization and Chlorination of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube, dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable chlorinated solvent such as chloroform (approx. 6 mL per gram of starting material).
-
Acidification: Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through the solution for approximately 60 minutes. The formation of the hydrochloride salt may cause the mixture to solidify.
-
Causality Explanation: The anhydrous acidic environment is crucial for the subsequent diazotization. The HCl protonates the amino group, making it a better leaving group, and provides the chloride ions necessary for the reaction with the diazotizing agent.
-
-
Diazotization: While maintaining the cold temperature, bubble nitrosyl chloride (NOCl) gas into the stirred suspension for 5-10 minutes.
-
Causality Explanation: Nitrosyl chloride is an effective diazotizing agent in non-aqueous media. It reacts with the protonated amino group to form a diazonium salt intermediate, which is highly unstable and readily undergoes nucleophilic substitution.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Gently heat the solution on a steam bath for five minutes to drive off excess gases and ensure the reaction goes to completion.
-
Isolation: Cool the mixture and remove the solvent under reduced pressure (in vacuo) to yield the crude Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. The product identity should be confirmed by NMR spectroscopy.[13]
Step 2: Hydrolysis to 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
-
Combine the crude ethyl ester (1 equivalent) with potassium hydroxide (2 equivalents) in ethanol (approx. 5-6 mL per gram of ester).[7]
-
Reflux the mixture for 6 hours.
-
Cool the solution and pour it over water.
-
Acidify the aqueous solution with concentrated HCl, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, dry it, and recrystallize from water to obtain pure 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[7]
Step 3: Esterification to this compound
-
Suspend the carboxylic acid (1 equivalent) in methanol (excess).
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or use a reagent like thionyl chloride (SOCl₂) to form the acid chloride in situ, followed by the addition of methanol.
-
Stir the reaction at room temperature or under gentle reflux until completion (monitored by TLC).
-
Remove the excess methanol under reduced pressure.
-
Perform a standard aqueous work-up (e.g., neutralize with NaHCO₃ solution, extract with an organic solvent like ethyl acetate, dry the organic layer, and evaporate) to isolate the final product.
Chemical Reactivity and Derivatization Potential
This compound possesses two primary sites for chemical modification: the C5-chloro substituent and the C4-methyl ester. This dual reactivity makes it a highly valuable intermediate for generating diverse molecular libraries.
-
Nucleophilic Aromatic Substitution (SNAr) at C5: The chlorine atom at the C5 position is activated towards nucleophilic displacement. The electron-withdrawing nature of the adjacent pyrazole nitrogen and the C4-ester group facilitates the addition-elimination mechanism typical of SNAr reactions.[14] This allows for the introduction of a wide variety of functional groups.
-
O-Nucleophiles: Reaction with alcohols or phenols under basic conditions yields 5-alkoxy or 5-aryloxy pyrazoles.
-
N-Nucleophiles: Amines (primary or secondary) can displace the chloride to form 5-amino pyrazole derivatives, which are themselves important pharmacophores.
-
S-Nucleophiles: Thiols react to form 5-thioether linkages.
-
-
Transformations of the Carboxylate Ester: The methyl ester at the C4 position can undergo standard ester chemistry.
-
Hydrolysis: Saponification with a base like NaOH or KOH will revert the ester to the corresponding carboxylic acid.[7]
-
Amidation: Direct reaction with amines, often facilitated by heating or activating agents like HATU, can form a diverse range of pyrazole-4-carboxamides. This is a particularly important transformation, as the carboxamide moiety is prevalent in many bioactive molecules.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 4-(hydroxymethyl)-pyrazole.
-
-
Cross-Coupling Reactions: The C5-chloro group can potentially participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form C-C bonds and introduce aryl or vinyl substituents.[15] This further expands the synthetic utility for creating complex bi-aryl structures.
Applications in Research and Development
The true value of this compound lies in its role as a strategic intermediate for accessing high-value, biologically active molecules. The pyrazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals.[3]
-
Kinase Inhibitors: Many approved and investigational kinase inhibitors feature a substituted pyrazole core. The ability to functionalize both the C4 and C5 positions allows for the precise tuning of interactions within the ATP-binding pocket of target kinases. Derivatization via amidation at C4 and SNAr or cross-coupling at C5 can generate libraries of compounds for screening against various kinase families.
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties. This scaffold can be elaborated into molecules that target enzymes like cyclooxygenase (COX) or other inflammatory mediators.
-
Agrochemicals: The pyrazole carboxamide structure is found in numerous fungicides and insecticides.[16] This intermediate serves as a key starting point for the synthesis of novel crop protection agents.
-
Fused Heterocyclic Systems: The reactivity of the 5-chloro and 4-carboxylate groups can be harnessed to construct fused ring systems, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines.[9] These fused scaffolds often exhibit potent and specific biological activities and are of significant interest in drug discovery.
Safety and Handling
Based on the safety data for structurally related pyrazole derivatives, this compound and its precursors should be handled with appropriate care in a laboratory setting.[17][18][19]
-
Hazard Classification: Compounds in this class are often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[18][19]
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers must consult the specific Safety Data Sheet (SDS) for the material being handled before commencing any experimental work.
Conclusion
This compound is a strategically important, multi-functional building block in synthetic chemistry. Its well-defined reactivity at both the C4-ester and C5-chloro positions provides a reliable platform for generating diverse libraries of novel compounds. For researchers and professionals in drug discovery and agrochemical development, a thorough understanding of the synthesis and derivatization potential of this intermediate and its precursors is essential for the rapid and efficient development of new, high-value molecular entities.
References
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Amerigo Scientific. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Online] Available at: [Link]
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Chemsrc. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Online] Available at: [Link]
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El-Sayed, N. N. E. (2023). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Online] Available at: [Link]
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LookChem. 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid CAS NO.54367-66-7. [Online] Available at: [Link]
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PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Online] Available at: [Link]
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Rani, P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arabian Journal of Chemistry, 11(5), 625-661. [Online] Available at: [Link]
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PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Online] Available at: [Link]
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PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Online] Available at: [Link]
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Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 146-162. [Online] Available at: [Link]
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Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 123. [Online] Available at: [Link]
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Semantic Scholar. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Online] Available at: [Link]
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PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Online] Available at: [Link]
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PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Online] Available at: [Link]
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National Center for Biotechnology Information. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega, 6(11), 7489-7501. [Online] Available at: [Link]
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The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Online] Available at: [Link]
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MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Online] Available at: [Link]
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PubChemLite. 5-chloro-1-methyl-1h-pyrazole-4-carboxylic acid. [Online] Available at: [Link]
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Bruno, O., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Online] Available at: [Link]
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The Journal of Organic Chemistry. Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. [Online] Available at: [Link]
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The Journal of Organic Chemistry. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. [Online] Available at: [Link]
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Indagoo. 1H-Pyrazole-5-carboxylic acid, 4-chloro-1-methyl-3-(2-methylpropyl)-, ethyl ester. [Online] Available at: [Link]
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An In-depth Technical Guide to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component in numerous biologically active compounds, including approved drugs, underscoring the importance of its analogues as building blocks for novel therapeutics. This guide provides a comprehensive overview of this compound, focusing on its synthesis, potential applications, and the underlying chemical principles that are pertinent to researchers in the field. While a specific CAS number for this exact methyl ester is not readily found in public chemical databases, this guide will focus on its logical synthesis from well-characterized precursors.
Physicochemical Properties and Structure
While specific experimental data for this compound is not widely available, its properties can be inferred from its structure and comparison with closely related analogues.
| Property | Predicted Value/Information |
| Molecular Formula | C₆H₇ClN₂O₂ |
| Molecular Weight | 174.59 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF |
| Stability | Should be stored in a cool, dry place away from strong oxidizing agents |
The structure combines a pyrazole ring, a privileged scaffold in medicinal chemistry, with a chlorine atom and a methyl carboxylate group. The chlorine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering diverse derivatization possibilities.
Synthesis Methodology: A Guided Approach
The synthesis of this compound can be logically approached in a two-step process starting from the corresponding carboxylic acid, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No: 54367-66-7).
Part 1: Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
The precursor carboxylic acid can be synthesized via the hydrolysis of its ethyl ester. This foundational protocol provides a reliable route to the key intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 equivalent) with ethanol.
-
Hydrolysis: Add a solution of potassium hydroxide (2.0 equivalents) in water to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the solution and pour it into water.
-
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from water to obtain pure 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[1]
Causality Behind Experimental Choices:
-
Choice of Base: Potassium hydroxide is a strong base that effectively saponifies the ethyl ester to the corresponding carboxylate salt.
-
Solvent System: The ethanol/water mixture ensures the solubility of both the organic ester and the inorganic base, facilitating the reaction.
-
Acidification: The addition of a strong acid is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in acidic aqueous media.
Part 2: Esterification to this compound
With the carboxylic acid in hand, a standard Fischer esterification can be employed to obtain the target methyl ester.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in an excess of methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as both the solvent and reactant drives the equilibrium of the Fischer esterification towards the product side.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Synthesis Workflow Diagram:
Caption: Proposed two-step synthesis of the target compound.
Applications in Drug Discovery and Organic Synthesis
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities. The structural motifs present in this compound make it a valuable scaffold for the development of novel therapeutic agents.
-
Intermediate for Agrochemicals: Similar pyrazole carboxylates are key intermediates in the synthesis of pesticides and herbicides. For instance, related structures are precursors to insecticides like Tolfenpyrad.
-
Scaffold for Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology. The ability to functionalize both the chloro and ester positions allows for the generation of libraries of compounds for screening against various kinases.
-
Building Block for Diverse Heterocycles: The reactive sites on this molecule can be used to construct more complex heterocyclic systems, which are often sought after in drug discovery programs.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) of the starting materials and closely related compounds.
Conclusion
This compound represents a versatile and valuable building block for chemical synthesis, particularly in the realms of drug discovery and agrochemicals. While its direct commercial availability and dedicated CAS number are not prominent, its synthesis is readily achievable through established chemical transformations. This guide provides a foundational understanding of its synthesis and potential applications, empowering researchers to leverage this and similar pyrazole scaffolds in their scientific endeavors. The continued exploration of such substituted heterocycles is poised to yield novel molecules with significant biological and industrial impact.
References
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PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
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An In-depth Technical Guide to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole scaffold is a cornerstone in modern medicinal and agricultural chemistry, renowned for its versatile biological activities.[1] Within this important class of compounds, Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate emerges as a pivotal building block. Its strategically positioned functional groups—a reactive chloro group, a methyl-substituted nitrogen, and a methyl carboxylate—offer a rich platform for chemical elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and detailed synthetic routes to its significant applications in the development of novel therapeutic agents and agrochemicals. We will delve into the causal relationships behind synthetic choices, present robust experimental protocols, and explore the compound's role as a key intermediate in the creation of high-value molecules.
Physicochemical and Structural Characteristics
This compound is a substituted pyrazole with the molecular formula C₆H₇ClN₂O₂. A thorough understanding of its physical and spectral properties is essential for its effective use in research and development.
Physical Properties
| Property | Value | Source |
| Molecular Weight | 174.59 g/mol | |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Inferred from synthetic procedures |
Spectroscopic Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct singlets:
-
A singlet for the N-methyl protons (N-CH₃) typically appearing in the range of 3.8-4.0 ppm.
-
A singlet for the methyl ester protons (O-CH₃) is expected around 3.7-3.9 ppm.
-
A singlet for the proton on the pyrazole ring (C₃-H) is anticipated to be in the downfield region, likely between 7.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring and adjacent electron-withdrawing groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide insights into the carbon framework of the molecule. Predicted chemical shifts are as follows:
-
The N-methyl carbon (N-CH₃) signal is expected around 35-40 ppm.
-
The methyl ester carbon (O-CH₃) should appear around 50-55 ppm.
-
The C4 carbon of the pyrazole ring, attached to the carboxylate group, is predicted to be in the range of 110-115 ppm.
-
The C5 carbon, bearing the chloro group, is expected to be significantly downfield, likely between 140-145 ppm.
-
The C3 carbon, with the attached proton, should resonate around 135-140 ppm.
-
The carbonyl carbon of the ester (C=O) will be the most downfield signal, anticipated in the region of 160-165 ppm.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for C₆H₇ClN₂O₂ would be observed at m/z 174.02 for the ³⁵Cl isotope and at m/z 176.02 for the ³⁷Cl isotope, with an approximate intensity ratio of 3:1, which is characteristic for a monochlorinated compound.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching of the ester.
-
C-H stretching vibrations for the methyl groups and the aromatic C-H will be observed in the 2800-3100 cm⁻¹ region.
-
C-N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ range.
-
A C-Cl stretching band may be observed in the fingerprint region, typically below 800 cm⁻¹.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step pathway, starting from readily available precursors. The overall synthetic strategy involves the construction of the pyrazole ring, followed by chlorination and esterification.
Synthetic Pathway Overview
The following diagram illustrates a logical and experimentally validated pathway for the synthesis of the target molecule.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
This step involves the conversion of an amino group to a chloro group via a Sandmeyer-type reaction. The rationale for using nitrosyl chloride or an in-situ generated diazonium salt is its efficiency in replacing the amino group with a chlorine atom on the pyrazole ring.
-
Materials:
-
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Chloroform
-
Hydrogen chloride (gas)
-
Nitrosyl chloride (gas) or Sodium Nitrite (solid)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure: [2]
-
Dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.07 mole) in chloroform (75 ml) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution for approximately 60 minutes. This protonates the amino group, making it a better leaving group.
-
Bubble nitrosyl chloride gas into the reaction mixture for 5-10 minutes. Alternatively, a solution of sodium nitrite can be added portion-wise to the acidic solution to generate the diazonium salt in situ, which is then displaced by the chloride ions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
-
Once the reaction is complete, gently heat the solution on a steam bath for five minutes to drive off any remaining gases.
-
Cool the reaction mixture and remove the solvent in vacuo to yield the crude Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. The product can be purified by column chromatography if necessary.
-
Step 2: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
This step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. The use of a strong base like potassium hydroxide in an alcoholic solvent is a standard and effective method for this transformation.
-
Materials:
-
Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (from Step 1)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Reflux condenser
-
Heating mantle
-
-
Procedure: [3]
-
Combine Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate (0.07 mole) and potassium hydroxide (0.14 mole) in ethanol (75 ml) in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux for six hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the reaction mixture over a mixture of ice and water.
-
Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from water to obtain pure 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Step 3: Synthesis of this compound
The final step is the esterification of the carboxylic acid to the desired methyl ester. A common and effective method is Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.
-
Materials:
-
5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (from Step 2)
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Reflux condenser
-
Heating mantle
-
-
Procedure (Acid-catalyzed Esterification):
-
Suspend 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Applications in Drug Discovery and Agrochemicals
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to further functionalize the pyrazole ring at the chloro and carboxylate positions.
Role as a Key Building Block in Medicinal Chemistry
The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with various biological targets.[4] Derivatives of this core structure have shown a broad spectrum of pharmacological activities.
-
Kinase Inhibitors: Many pyrazole-containing compounds have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[4] The 5-chloro substituent on the pyrazole ring can be displaced by various nucleophiles, allowing for the introduction of diverse side chains that can interact with the active site of kinases. The carboxylate group can be converted to amides, which can form crucial hydrogen bonds with the protein backbone.
-
Anticancer Agents: The pyrazole scaffold is present in several approved anticancer drugs. The ability to generate a library of diverse compounds from this compound makes it an attractive starting point for the discovery of new anticancer agents.
-
Other Therapeutic Areas: Pyrazole derivatives have also been investigated for their anti-inflammatory, analgesic, antibacterial, and antiviral properties.
Intermediate in Agrochemical Synthesis
The pyrazole ring is a key component in many commercial herbicides and insecticides.[1][5]
-
Herbicides: Certain pyrazole derivatives act as potent herbicides by inhibiting key plant enzymes.[1][6] For example, some pyrazole-based herbicides are known to inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in pigment biosynthesis in plants.[5] The structural features of this compound make it a suitable precursor for the synthesis of novel herbicidal compounds.
-
Insecticides and Fungicides: The pyrazole core is also found in several insecticides and fungicides. The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of the biological activity and selectivity of these agrochemicals.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound and its precursors.
-
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, and vapors.
-
Avoid contact with skin and eyes.
-
-
Specific Hazards (based on related compounds):
-
The starting materials and intermediates may be harmful if swallowed, inhaled, or absorbed through the skin.
-
The reagents used in the synthesis, such as nitrosyl chloride, thionyl chloride, and concentrated acids, are corrosive and require careful handling.
-
Refer to the Safety Data Sheet (SDS) for each specific reagent for detailed safety information.
-
Conclusion
This compound is a strategically important heterocyclic compound with significant potential as a building block in both pharmaceutical and agrochemical research. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The versatility of its functional groups allows for the creation of diverse molecular libraries, which is a key strategy in the discovery of new bioactive compounds. This guide has provided a comprehensive overview of its structure, synthesis, and applications, with the aim of empowering researchers to effectively utilize this valuable chemical intermediate in their scientific endeavors. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to unlock the full potential of this versatile pyrazole scaffold.
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An In-Depth Technical Guide to the Synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical research. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a vast array of biologically active molecules. Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block, valued for its utility in the synthesis of pharmaceuticals and other specialty chemicals. The strategic placement of the chloro, methyl, and carboxylate functional groups provides multiple reaction handles for further molecular elaboration, making efficient and scalable synthetic routes to this intermediate highly sought after.
This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound. We will delve into two robust and field-proven synthetic pathways, elucidating the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into the critical process parameters that govern the success of each transformation.
Synthetic Strategy Overview
Two principal retrosynthetic disconnections guide the synthesis of the target molecule. The first approach involves the initial construction of the pyrazole core with a hydroxyl group at the 5-position, which is subsequently converted to the chloride. The second strategy employs a 5-aminopyrazole intermediate, which is transformed into the 5-chloro derivative via a diazotization and substitution sequence.
Caption: Retrosynthetic analysis of this compound.
Route 1: Synthesis via a 5-Hydroxypyrazole Intermediate
This synthetic pathway is a classic and reliable method that hinges on the facile chlorination of a 5-hydroxypyrazole precursor. The synthesis can be broken down into three key stages: pyrazole ring formation, chlorination, and final esterification.
Stage 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate
The initial pyrazole ring is constructed through the condensation of methylhydrazine with diethyl 2-(ethoxymethylene)malonate. The regioselectivity of this reaction is a critical consideration in pyrazole synthesis. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-dicarbonyl compound can potentially lead to two regioisomeric pyrazoles.[1] However, in this specific case, the electronic nature of the starting materials generally favors the desired isomer.
Caption: Formation of the 5-hydroxypyrazole intermediate.
Experimental Protocol: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylhydrazine and ethanol.
-
To this solution, add diethyl 2-(ethoxymethylene)malonate dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired product.
Stage 2: Chlorination of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate
The conversion of the 5-hydroxy group to a chloro substituent is effectively achieved using phosphorus oxychloride (POCl₃). This reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Mechanism of Chlorination with POCl₃
The lone pair of electrons on the hydroxyl group of the pyrazole attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester intermediate and the liberation of HCl.[2] A chloride ion then acts as a nucleophile, attacking the C5 position of the pyrazole ring and displacing the dichlorophosphate leaving group to yield the 5-chloropyrazole.
Caption: Chlorination of the 5-hydroxypyrazole using POCl₃.
Experimental Protocol: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid and its Ethyl Ester [3]
-
In a flask equipped with a reflux condenser and a stirrer, carefully add ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (10 g) to phosphorus oxychloride (50 ml).[3]
-
Heat the mixture with stirring at 90-100°C for an extended period (e.g., 65 hours), monitoring the reaction by TLC.[3]
-
After completion, carefully evaporate the excess phosphorus oxychloride under reduced pressure.[3]
-
Pour the residue onto crushed ice. The precipitated crystals of 5-chloro-1-methyl-4-pyrazole carboxylic acid can be collected by filtration and dried.[3]
-
The filtrate can be neutralized with aqueous ammonia and extracted with a suitable organic solvent (e.g., ether) to isolate the ethyl 5-chloro-1-methyl-4-pyrazole carboxylate.[3]
Stage 3: Esterification to this compound
If the primary product from the chlorination step is the carboxylic acid, a final esterification is required. A standard method for this transformation is the Fischer-Speier esterification, using methanol in the presence of a catalytic amount of strong acid. Alternatively, for a more reactive approach, the carboxylic acid can be converted to the acid chloride followed by reaction with methanol.
Experimental Protocol: Methyl Esterification
-
Suspend 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography or recrystallization.
Route 2: Synthesis via a 5-Aminopyrazole Intermediate
This alternative and highly effective route utilizes a 5-aminopyrazole as the key intermediate. The amino group is then transformed into the chloro group via a Sandmeyer-type reaction.
Stage 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
The synthesis of the 5-aminopyrazole precursor is typically achieved by the condensation of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate.[4] This reaction is generally high-yielding and proceeds with good regioselectivity.
Caption: Synthesis of the 5-aminopyrazole intermediate.
Experimental Protocol: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate [4]
-
Combine methylhydrazine (25 g, 0.54 mole) and ethyl(ethoxymethylene)cyanoacetate (92 g, 0.54 mole) in ethanol (150 ml).[4]
-
Reflux the mixture for approximately 16 hours.[4]
-
Cool the reaction mixture and pour it over ice water.[4]
-
Collect the precipitated product by filtration and dry.[4] The mother liquor can be extracted to recover more product.
-
Recrystallize the combined product from ethanol to yield pure ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[4]
Stage 2: Conversion of the Amino Group to a Chloro Group via a Sandmeyer-type Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including halogens.[5][6] The reaction proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt.[5] For the synthesis of the target molecule, a modified procedure using nitrosyl chloride is effective.[7]
Mechanism of the Sandmeyer-type Reaction
The reaction begins with the diazotization of the 5-aminopyrazole. In this specific protocol, hydrogen chloride and nitrosyl chloride are used to generate the diazonium salt in situ.[7] The diazonium salt is then displaced by a chloride ion to yield the 5-chloropyrazole and nitrogen gas.
Caption: Sandmeyer-type conversion of the 5-aminopyrazole.
Experimental Protocol: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate [7]
-
Dissolve ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (12 g, 0.07 mole) in chloroform (75 ml).[7]
-
Bubble hydrogen chloride gas through the solution for 60 minutes.[7]
-
Bubble nitrosyl chloride into the reaction mixture for a few minutes. Monitor the reaction by TLC to ensure the consumption of the starting material.[7]
-
Gently heat the solution on a steam bath for a short period (e.g., 5 minutes).[7]
-
Cool the mixture and remove the solvent in vacuo to yield the crude ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.[7] The product identity can be confirmed by NMR.
Stage 3: Transesterification or Hydrolysis and Esterification
If the final product required is the methyl ester, and the Sandmeyer-type reaction yields the ethyl ester, a transesterification can be performed. This is typically achieved by heating the ethyl ester in methanol with an acid or base catalyst. Alternatively, the ethyl ester can be hydrolyzed to the carboxylic acid using a base like potassium hydroxide, followed by esterification with methanol as described in Route 1.[8]
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Via 5-Hydroxypyrazole | Route 2: Via 5-Aminopyrazole |
| Starting Materials | Methylhydrazine, diethyl 2-(ethoxymethylene)malonate | Methylhydrazine, ethyl (ethoxymethylene)cyanoacetate |
| Key Intermediates | 5-Hydroxypyrazole | 5-Aminopyrazole |
| Chlorination Reagent | Phosphorus oxychloride (POCl₃) | Nitrosyl chloride / HCl |
| Reaction Conditions | High temperatures for chlorination | Milder conditions for diazotization |
| Potential Hazards | Handling of corrosive POCl₃ | Handling of toxic and reactive nitrosyl chloride |
| Overall Yield | Generally good | Can be very high |
Conclusion
The synthesis of this compound can be successfully accomplished through two primary, robust synthetic pathways. The choice between the 5-hydroxypyrazole and the 5-aminopyrazole route will depend on factors such as the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling specific reagents. Both routes offer a reliable means to access this valuable building block, paving the way for further discoveries in medicinal and materials chemistry.
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Part 1: The Enduring Significance of the Pyrazole Carboxylate Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Discovery of Substituted Pyrazole Carboxylates
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and ability to serve as a pharmacologically active scaffold have led to its incorporation into a wide array of therapeutic agents.[1][4] The addition of a carboxylate group and further substitution on the pyrazole ring gives rise to substituted pyrazole carboxylates, a class of compounds with a rich history and a vibrant future in drug development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the discovery of these valuable compounds, from their synthesis to their biological evaluation and optimization.
Substituted pyrazole carboxylates exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antifungal properties.[1][3][5][6] This diverse range of activities stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[6] The carboxylate moiety often serves as a key anchoring group, forming crucial interactions with active sites of enzymes and receptors.
The therapeutic relevance of the pyrazole scaffold is underscored by the number of clinically successful drugs that feature this core structure. Notable examples include the anti-inflammatory drug celecoxib, the analgesic dipyrone, and the anti-obesity agent rimonabant.[1][4] These drugs highlight the privileged nature of the pyrazole ring in drug design and provide a strong rationale for the continued exploration of novel substituted pyrazole carboxylates.
Part 2: Navigating the Synthetic Landscape of Substituted Pyrazole Carboxylates
The synthesis of substituted pyrazole carboxylates can be approached through several strategic pathways, each with its own set of advantages and considerations. As a senior application scientist, the choice of synthetic route is not merely about accessing the target molecule but about doing so in a manner that is efficient, scalable, and allows for the desired diversification of the scaffold.
The Foundational Knorr Pyrazole Synthesis and its Progeny
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the construction of the pyrazole ring.[1] This classical method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7] The versatility of this reaction lies in the ready availability of a wide variety of starting materials, allowing for the introduction of diverse substituents onto the pyrazole core.
The regioselectivity of the Knorr synthesis is a critical consideration, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The initial nucleophilic attack can occur at either of the carbonyl carbons, potentially leading to a mixture of regioisomers. The outcome is often dictated by the electronic and steric nature of the substituents on both reactants. For instance, a more electrophilic carbonyl group will be preferentially attacked by the hydrazine. Similarly, the more nucleophilic nitrogen of a substituted hydrazine will initiate the reaction. The choice of solvent and catalyst can also influence the regioselectivity, with acidic or basic conditions often employed to drive the reaction towards a desired isomer.[1]
Objective: To synthesize ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate)
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Validation: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Expanding the Synthetic Toolkit: Advanced Methodologies
Beyond the classical Knorr synthesis, a variety of modern synthetic methods have been developed to access substituted pyrazole carboxylates with greater efficiency and diversity.
MCRs offer a highly efficient approach to building molecular complexity in a single step.[8] For the synthesis of pyrazoles, a one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine derivative can yield highly substituted pyrazole carboxylates.[8] The convergence of multiple starting materials in a single operation reduces the number of synthetic steps, minimizes waste, and allows for the rapid generation of compound libraries for screening.
[3+2] cycloaddition reactions provide another powerful route to the pyrazole core.[9] A common strategy involves the reaction of a diazo compound with an alkyne. This approach offers excellent control over regioselectivity and is tolerant of a wide range of functional groups.
Visualizing the Synthetic Workflow
Caption: Key synthetic routes to substituted pyrazole carboxylates.
Part 3: Unveiling Biological Activity: Screening and Evaluation
Once a library of substituted pyrazole carboxylates has been synthesized, the next critical step is to assess their biological activity. A well-designed screening cascade is essential for identifying promising lead compounds for further development.
A Multi-tiered Approach to In Vitro Screening
The initial screening of compounds is typically performed using in vitro assays that are rapid, cost-effective, and amenable to high-throughput formats.
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[2] This assay measures the metabolic activity of cells and provides a quantitative measure of cell viability. A dose-response curve is generated to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
The antimicrobial and antifungal activity of pyrazole carboxylates is often evaluated by determining the Minimum Inhibitory Concentration (MIC).[4] This is the lowest concentration of a compound that prevents visible growth of a microorganism. Broth microdilution is a common method for determining MIC values.
For anti-inflammatory activity, cyclooxygenase (COX) enzyme inhibition assays are frequently employed.[6] These assays measure the ability of a compound to inhibit the activity of COX-1 and COX-2, the enzymes responsible for the production of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is often a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[6]
Data-Driven Insights: Summarizing Biological Activity
| Compound Class | Therapeutic Target | Key Assay | Representative Activity | Reference |
| Pyrazole Carboxamides | Fungicide | In vitro antifungal against Botrytis cinerea | EC₅₀ = 0.40 mg/L | [10] |
| Pyrazole Hydrazones | Anticancer | MTT assay against Hep-2 cell line | IC₅₀ = 3.25 µg/mL | [11] |
| 1H-Pyrazole-4-carboxylic Acids | Anticancer | ALKBH1 Inhibition | IC₅₀ of most potent compound = 2.1 nM | [12] |
| Pyrazole Derivatives | Anti-inflammatory | In vivo carrageenan-induced rat paw edema | Significant activity at 25 mg/kg | [6] |
Visualizing the Biological Evaluation Workflow
Caption: A typical workflow for biological evaluation.
Part 4: The Art and Science of Structure-Activity Relationship (SAR) and Lead Optimization
The identification of a "hit" compound from a primary screen is just the beginning of the journey. The process of lead optimization involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. This is guided by an understanding of the structure-activity relationship (SAR).
Deciphering the Language of SAR
SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.[13] For substituted pyrazole carboxylates, this involves exploring the effects of different substituents at various positions of the pyrazole ring and modifications to the carboxylate group. For example, the nature and position of substituents on the N-phenyl ring of a pyrazole can significantly impact its anti-inflammatory activity.
The Role of Molecular Modeling in Rational Design
Computational tools such as molecular docking can provide valuable insights into how a ligand binds to its target protein.[6] By visualizing the binding mode of a lead compound, researchers can make more informed decisions about which modifications are likely to enhance binding affinity. For instance, docking studies might reveal a hydrophobic pocket in the active site that can be targeted by introducing a lipophilic substituent on the pyrazole scaffold.
A Visual Guide to a Lead Optimization Campaign
Caption: The iterative cycle of a lead optimization campaign.
Part 5: The Horizon of Pyrazole Carboxylate Research
The discovery of substituted pyrazole carboxylates is a dynamic and evolving field. The foundational synthetic methods continue to be refined, while new and innovative approaches are constantly being developed. The broad spectrum of biological activities associated with this scaffold ensures its continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of more selective and potent pyrazole carboxylate derivatives, the exploration of novel therapeutic targets, and the application of cutting-edge technologies such as artificial intelligence and machine learning to accelerate the drug discovery process.
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Introduction: The Pyrazole Core as a Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Pyrazole Chemistry for Medicinal and Process Chemistry Professionals
Pyrazole, a five-membered heterocyclic organic compound with the molecular formula C₃H₄N₂, stands as a cornerstone in the field of medicinal chemistry.[1] It consists of a planar, aromatic ring with three carbon atoms and two adjacent nitrogen atoms.[2][3] This unique arrangement confers remarkable chemical stability and a versatile reactivity profile, making it an ideal building block for complex molecular architectures.
The significance of the pyrazole nucleus is underscored by its classification as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated biological targets.[4][5] This versatility has led to the development of a vast array of pyrazole-containing compounds with a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[6][7][8][9][10][11][12][13] The metabolic stability of pyrazole derivatives is a key factor contributing to their increased presence in newly approved drugs.[5]
The real-world impact of pyrazole chemistry is perhaps best illustrated by its presence in several blockbuster drugs. For instance, Celecoxib (Celebrex®) , a selective COX-2 inhibitor for treating arthritis, and Sildenafil (Viagra®) , a PDE5 inhibitor for erectile dysfunction, are both built upon a pyrazole core, demonstrating the scaffold's profound influence on modern medicine.[4][5][14] This guide provides an in-depth exploration of the fundamental properties, synthesis, and application of pyrazole chemistry for researchers and drug development professionals.
Core Physicochemical and Reactivity Profile
A thorough understanding of the pyrazole nucleus's intrinsic properties is fundamental to its strategic deployment in synthesis and drug design.
Structure, Aromaticity, and Electronic Properties
The pyrazole ring is an sp²-hybridized, 6π-electron heteroaromatic system, fulfilling Hückel's rule and thus possessing significant aromatic stability.[1][15] The two nitrogen atoms within the ring have distinct electronic roles:
-
N1 (Pyrrole-like): This nitrogen atom's lone pair of electrons actively participates in the aromatic sextet, rendering it non-basic and making the attached proton (N-H) weakly acidic.[1][15][16]
-
N2 (Pyridine-like): This nitrogen's lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic system. This makes the N2 position the primary site of basicity and protonation.[1][15][16]
This amphoteric nature, the ability to act as both a weak acid and a weak base, is a defining characteristic of the pyrazole scaffold.[1][16]
Physicochemical Data Summary
The fundamental properties of the parent pyrazole molecule are summarized below.
| Property | Value | Source |
| Appearance | Colorless crystalline solid | [15] |
| Odor | Pyridine-like | [15] |
| Melting Point | 70°C | [15] |
| Boiling Point | 188°C | [15] |
| pKₐ (for pyrazolium ion) | 2.49 | [1] |
| pKₐ (for N-H proton) | 14.21 | [1] |
Reactivity and Regioselectivity: A Scientist's Perspective
The electron distribution within the pyrazole ring dictates its reactivity. The two electronegative nitrogen atoms create an electron-deficient character at the adjacent C3 and C5 positions, while leaving the C4 position relatively electron-rich.[15][17] This has critical implications for synthetic strategy:
-
Electrophilic Aromatic Substitution: The C4 position is the preferred site for electrophilic attack. The electron-withdrawing inductive effect of the pyridine-like N2 deactivates the C3 and C5 positions, directing incoming electrophiles to the more nucleophilic C4 carbon.[1][15][17] This regioselectivity is a highly reliable tool for functionalization.
-
N-Alkylation and N-Acylation: The N1 position is readily deprotonated by a base to form the pyrazolate anion, a potent nucleophile that can be easily alkylated or acylated.[1][18]
-
Nucleophilic Substitution: While less common, nucleophilic attack is favored at the electron-poor C3 and C5 positions, especially if a good leaving group is present.[1]
Foundational Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is a well-established field, with several robust and versatile methods available to the synthetic chemist. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
The Knorr Pyrazole Synthesis: The Classic Condensation
First reported by Ludwig Knorr in 1883, this reaction remains one of the most straightforward and widely used methods for synthesizing pyrazoles.[2][19][20] The core transformation involves the cyclocondensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[15][21][22]
Causality of the Mechanism: The reaction is typically acid-catalyzed and proceeds via the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then yields the stable, aromatic pyrazole ring.[14][21][22] The driving force for the final dehydration step is the formation of the highly stable aromatic system.
Key Challenge - Regioselectivity: A significant consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-diketone is reacted with a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[15][19][23] The outcome is often influenced by the steric and electronic nature of the substituents on both reactants, as well as the reaction conditions (e.g., pH).[15][23]
Caption: General workflow for pyrazole synthesis via pyrazoline intermediates.
Modern Approaches: [3+2] Cycloadditions and Multicomponent Reactions
While condensation reactions are the classical workhorses, modern organic synthesis has introduced more sophisticated and efficient strategies.
-
[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. [24]This approach offers excellent control over regioselectivity and provides access to highly functionalized pyrazoles that are difficult to obtain otherwise.
-
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. [2]These reactions are prized for their atom economy and operational simplicity, allowing for the rapid generation of diverse pyrazole libraries. [25]
The Pyrazole Scaffold in Action: Landmark Drug Syntheses
The true value of pyrazole chemistry is demonstrated by its application in the synthesis of life-changing pharmaceuticals. The following case studies highlight how the fundamental principles discussed above are applied in an industrial and medicinal context.
Case Study: Celecoxib (Celebrex®)
Celecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) that functions by specifically inhibiting the cyclooxygenase-2 (COX-2) enzyme. [26]Its synthesis is a textbook example of a regioselective Knorr-type condensation.
Synthetic Strategy: The core of the synthesis involves the reaction between 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione and 4-sulfamoylphenylhydrazine. [26][27]The use of the hydrazine hydrochloride salt under acidic conditions is crucial as it directs the regioselectivity of the cyclization to afford the desired 1,5-diarylpyrazole isomer, which is the active drug. [27]
| Intermediate Name | CAS Number | Role in Synthesis |
|---|---|---|
| 4-Methylacetophenone | 122-00-9 | Starting material for the dione |
| Ethyl trifluoroacetate | 383-63-1 | Trifluoromethyl source for dione |
| 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | 720-94-5 | Key 1,3-dicarbonyl intermediate |
| 4-Sulfamoylphenylhydrazine | 17852-52-7 | Hydrazine component |
Caption: The convergent cyclocondensation step in the synthesis of Celecoxib.
Case Study: Sildenafil (Viagra®)
Sildenafil is a highly effective treatment for erectile dysfunction and works by selectively inhibiting phosphodiesterase type 5 (PDE5). [28]Its synthesis is a multi-step process that begins with the construction of a substituted pyrazole ring. [29] Synthetic Strategy: The synthesis starts with the condensation of a diketoester with hydrazine to form the pyrazole ring. [30]This initial pyrazole core is then subjected to a series of functional group manipulations, including N-methylation, hydrolysis, nitration, and reduction, to build the necessary functionalities. [29][30]The final steps involve acylation and a crucial cyclization to form the fused pyrazolopyrimidinone system that defines Sildenafil's structure. [30]
Caption: Key stages in the multi-step synthesis of Sildenafil.
Conclusion
The pyrazole scaffold represents a triumph of heterocyclic chemistry, demonstrating a rare combination of stability, synthetic versatility, and profound biological relevance. From the foundational Knorr synthesis to modern multicomponent strategies, chemists have a powerful and ever-expanding toolkit to construct and functionalize this privileged core. The successful translation of these synthetic methods into blockbuster drugs like Celecoxib and Sildenafil provides undeniable proof of the pyrazole's enduring value in the pharmaceutical industry. For researchers and drug development professionals, a deep understanding of pyrazole chemistry is not merely an academic exercise; it is a critical component in the rational design and discovery of the next generation of therapeutic agents.
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The Synthetic Gateway to Bioactive Scaffolds: A Technical Guide to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Pyrazole Core in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and conformational flexibility have made it a cornerstone in the design of a multitude of therapeutic agents. Pyrazole-containing molecules have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This has led to the development of numerous FDA-approved drugs incorporating this versatile core structure.
This in-depth technical guide focuses on a key building block for the synthesis of complex, biologically active molecules: Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate . This compound serves as a versatile intermediate, offering multiple reaction sites for further chemical elaboration. Its strategic substitution pattern—a chloro group at the 5-position, a methyl group on the pyrazole nitrogen, and a methyl carboxylate at the 4-position—provides chemists with a powerful tool for generating diverse molecular libraries for drug discovery and development.
This guide will provide a comprehensive overview of the synthesis, chemical properties, and potential applications of this important pyrazole derivative, with a focus on providing practical, field-proven insights for researchers and scientists in the pharmaceutical and agrochemical industries.
Chemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for the accurate interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | N/A |
| Molecular Weight | 174.59 g/mol | N/A |
| Appearance | White to off-white solid (predicted) | N/A |
| CAS Number | 1789-13-5 | N/A |
Spectroscopic Characterization
Predicted ¹H NMR (in CDCl₃, 400 MHz):
-
δ 7.8-8.0 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring.
-
δ 3.9 ppm (s, 3H): This singlet is attributed to the methyl protons of the ester group (-COOCH₃).
-
δ 3.8 ppm (s, 3H): This singlet arises from the methyl protons attached to the pyrazole nitrogen (N-CH₃).
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
-
δ 162-164 ppm: Carbonyl carbon of the ester group.
-
δ 145-147 ppm: C5 of the pyrazole ring (bearing the chloro group).
-
δ 138-140 ppm: C3 of the pyrazole ring.
-
δ 110-112 ppm: C4 of the pyrazole ring (bearing the carboxylate group).
-
δ 52-54 ppm: Methyl carbon of the ester group.
-
δ 38-40 ppm: Methyl carbon attached to the pyrazole nitrogen.
Predicted IR Spectroscopy (KBr, cm⁻¹):
-
~3100-3150 cm⁻¹: C-H stretching of the pyrazole ring.
-
~2950-3000 cm⁻¹: C-H stretching of the methyl groups.
-
~1720-1740 cm⁻¹: C=O stretching of the ester carbonyl group.
-
~1550-1580 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
-
~1200-1300 cm⁻¹: C-O stretching of the ester.
-
~750-800 cm⁻¹: C-Cl stretching.
Mass Spectrometry (EI-MS):
-
The molecular ion peak [M]⁺ would be expected at m/z 174, with a characteristic [M+2]⁺ peak at m/z 176 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.
Synthesis of this compound
The synthesis of the target compound is most efficiently achieved through a two-step process, starting from commercially available precursors. The key is the initial synthesis of the corresponding carboxylic acid, which is then esterified to the desired methyl ester.
Workflow for the Synthesis of the Precursor and Target Compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
This procedure involves the conversion of the 5-amino group of a pyrazole precursor to a chloro group via a Sandmeyer-type reaction, followed by the hydrolysis of the ethyl ester to the carboxylic acid.
Method 1: From Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
-
Diazotization and Chlorination:
-
Dissolve Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as chloroform.
-
Bubble hydrogen chloride gas through the solution for approximately 60 minutes.
-
Introduce nitrosyl chloride gas into the reaction mixture for a short period (5-10 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, heat the solution gently on a steam bath for a few minutes, then cool and remove the solvent under reduced pressure to yield Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.
-
-
Saponification:
-
Combine the crude Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate with potassium hydroxide (2 equivalents) in ethanol.
-
Reflux the mixture for approximately 6 hours.
-
After cooling, pour the reaction mixture into water and acidify with concentrated hydrochloric acid.
-
The precipitated solid, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, is collected by filtration, dried, and can be further purified by recrystallization from water.
-
Method 2: From Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate
-
Chlorination:
-
A mixture of Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (1 equivalent) and phosphorus oxychloride (excess) is stirred at 90-100 °C for an extended period (e.g., 65 hours).[2]
-
Excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured into ice-water, and the precipitated 5-chloro-1-methyl-4-pyrazole carboxylic acid is collected by filtration and dried.[2]
-
This is a standard Fischer esterification reaction.
-
Reaction Setup:
-
Suspend 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux the mixture until the reaction is complete, as monitored by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
-
Reactivity and Synthetic Applications
This compound is a valuable synthetic intermediate due to the presence of two key reactive sites: the chloro group at the C5 position and the methyl ester at the C4 position.
Reactivity Profile
Caption: Key reaction sites of this compound.
-
Nucleophilic Aromatic Substitution at the C5 Position: The chloro group at the C5 position is susceptible to nucleophilic displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This allows for the introduction of a wide range of functional groups at this position, leading to the synthesis of diverse pyrazole derivatives.
-
Transformations of the Ester Group at the C4 Position: The methyl ester can be readily converted into other functional groups. For instance, amidation with primary or secondary amines yields the corresponding carboxamides, while reaction with hydrazine leads to the formation of the hydrazide. These transformations are crucial for building more complex molecular architectures.
Applications in Drug Development and Agrochemicals
The pyrazole scaffold is a well-established pharmacophore, and derivatives of this compound are of significant interest in the development of new therapeutic agents and agrochemicals.
-
Anticancer Agents: Many pyrazole derivatives have been investigated as potent anticancer agents. For example, some 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown promising activity against prostate cancer by inhibiting the Androgen Receptor (AR) signaling pathway. The structural features of the title compound make it an excellent starting point for the synthesis of such carboxamides.
-
Antiviral Activity: Derivatives of 5-chloro-pyrazole-4-carboxylic acid have been designed and synthesized as inhibitors of the Tobacco Mosaic Virus (TMV). These compounds act by targeting the TMV coat protein, demonstrating the potential of this scaffold in the development of novel antiviral agents for agricultural applications.
-
Herbicidal and Insecticidal Properties: The pyrazole ring is a common feature in many commercial herbicides and insecticides. The ability to introduce diverse substituents at the C5 position of this compound allows for the fine-tuning of its biological activity, making it a valuable building block in the search for new and effective agrochemicals.
Conclusion
This compound is a strategically important synthetic intermediate that provides a versatile platform for the synthesis of a wide array of more complex molecules. Its straightforward synthesis from readily available starting materials, coupled with the differential reactivity of its chloro and ester functionalities, makes it an invaluable tool for medicinal and agrochemical chemists. The proven biological activities of the pyrazole scaffold ensure that this and related compounds will continue to be of high interest in the quest for novel and effective drugs and crop protection agents.
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PrepChem. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
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Biological significance of pyrazole core
The pyrazole core is far more than just a common heterocycle; it is a validated, privileged scaffold that has enabled the development of numerous life-changing medicines. [14][16]Its success stems from a unique combination of properties: the ability to form key interactions with biological targets, favorable pharmacokinetic characteristics, and synthetic accessibility. [17] The journey of the pyrazole scaffold is ongoing. Its prominence in recently approved drugs, particularly in the competitive field of kinase inhibitors, demonstrates its continued relevance. [2]Future research will likely focus on leveraging the pyrazole core to design next-generation therapeutics, including covalent inhibitors, allosteric modulators, and compounds targeting novel protein-protein interactions. The metabolic stability and versatile chemistry of the pyrazole nucleus ensure that it will remain a cornerstone of drug discovery for the foreseeable future. [2]
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Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
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Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. (2024). Journal of Medicinal Chemistry. [Link]
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The Strategic Versatility of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide to Unlocking its Research Potential
Foreword: The Unseen Potential of a Versatile Scaffold
In the dynamic landscape of chemical research, the intrinsic value of a molecule is often measured by its adaptability and potential to serve as a cornerstone for innovation. Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, a seemingly unassuming heterocyclic compound, represents such a versatile scaffold. While its immediate utility as a key building block in the synthesis of established agrochemicals is recognized, its broader potential across diverse scientific disciplines remains significantly untapped. This technical guide aims to illuminate the multifaceted research avenues stemming from this pyrazole derivative, providing a roadmap for researchers, scientists, and drug development professionals to explore and harness its full capabilities. By delving into its synthetic accessibility, inherent reactivity, and the proven biological relevance of the pyrazole core, we will uncover promising research areas in medicinal chemistry, agrochemical innovation, and materials science. This document is not merely a compilation of facts but a strategic blueprint designed to inspire and guide the next wave of discovery built upon this pivotal chemical entity.
Foundational Understanding: Synthesis and Physicochemical Properties
A thorough exploration of any chemical compound begins with a firm grasp of its synthesis and fundamental properties. This compound is accessible through several synthetic routes, each offering distinct advantages in terms of scale, cost, and precursor availability.
One common approach involves the chlorination of a 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate precursor. This transformation is typically achieved using standard chlorinating agents like phosphorus oxychloride, providing a direct and efficient route to the desired product.[1]
An alternative pathway commences with the cyclization of appropriate precursors to form the pyrazole ring, followed by methylation and chlorination steps. For instance, the reaction of ethyl acetoacetate with a hydrazine derivative can initiate the formation of the pyrazole core.[2] Subsequent functional group manipulations, including N-methylation and chlorination, yield the target molecule. The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of production.
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | [3] |
| Molecular Weight | 174.59 g/mol | [3] |
| CAS Number | 54367-66-7 | [3] |
Core Research Area: Agrochemical Development
The most established and commercially significant application of this compound lies in its role as a pivotal intermediate in the synthesis of the insecticide and acaricide, Tolfenpyrad.[4][5] This broad-spectrum pesticide is effective against a range of pests on various crops.[4]
Synthesis of Tolfenpyrad: A Proven Pathway
The conversion of this compound to Tolfenpyrad primarily involves the amidation of the carboxylate group. This transformation highlights the reactivity of the ester functionality and provides a clear blueprint for creating a diverse library of analogous compounds.
Experimental Protocol: Synthesis of Tolfenpyrad from this compound
Step 1: Hydrolysis of the Methyl Ester
-
To a solution of this compound in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the corresponding carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
Step 2: Amide Coupling
-
Activate the carboxylic acid from Step 1 using a suitable coupling agent (e.g., thionyl chloride to form the acid chloride, or a peptide coupling reagent like HATU).
-
In a separate flask, dissolve the appropriate amine, 4-(p-tolyloxy)benzylamine, in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine).
-
Slowly add the activated carboxylic acid derivative to the amine solution at a controlled temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove byproducts and purify the crude product by recrystallization or column chromatography to yield Tolfenpyrad.[6][7]
Exploring New Agrochemical Frontiers: Structure-Activity Relationship (SAR) Studies
The established insecticidal activity of Tolfenpyrad provides a strong rationale for synthesizing and screening novel analogs derived from this compound. The core pyrazole scaffold can be systematically modified to explore the structure-activity relationships (SAR) and potentially discover new agrochemicals with improved efficacy, selectivity, or environmental profiles.
Key Diversification Points:
-
Amide Moiety: The primary site for diversification is the amide nitrogen. A wide array of primary and secondary amines can be coupled with the pyrazole carboxylic acid to generate a library of novel carboxamides. This allows for the exploration of different lipophilic and electronic properties that may influence biological activity.[8][9]
-
Pyrazole Ring Substituents: While the chloro and methyl groups are present in Tolfenpyrad, their modification or replacement with other functional groups could lead to compounds with altered target specificity or metabolic stability.
-
Ester and Chloro Group Reactivity: The ester can be reduced to an alcohol, which can then be further functionalized. The chloro group can potentially be displaced via nucleophilic aromatic substitution, although this may require activated conditions.
The following diagram illustrates a logical workflow for generating a library of novel agrochemical candidates.
Caption: Workflow for Agrochemical SAR Studies.
Expanding Horizons: Medicinal Chemistry Applications
The pyrazole core is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[10] This privileged scaffold exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as an excellent starting point for the design and synthesis of novel therapeutic agents.
Anticancer Drug Discovery: Targeting Kinases
Many pyrazole-containing compounds have been developed as potent kinase inhibitors.[11][12] The functional groups on this compound are amenable to the installation of pharmacophoric features known to interact with the ATP-binding site of various kinases.
A particularly promising area of research is the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key targets in oncology.[11][12] For instance, 5-amino-1H-pyrazole-4-carboxamide derivatives have been investigated as pan-FGFR covalent inhibitors.[11]
Proposed Research Pathway for Kinase Inhibitor Development:
-
Functional Group Interconversion: Convert the 5-chloro group to a 5-amino group. This can potentially be achieved through nucleophilic substitution with an appropriate nitrogen source, although this may require optimization.
-
Amide Synthesis: Couple the resulting 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid (after hydrolysis of the methyl ester) with a variety of aniline or other amino-heterocyclic derivatives.
-
Structure-Based Design: Utilize computational docking studies to guide the selection of amine building blocks that are predicted to bind effectively to the target kinase's active site.
-
Biological Evaluation: Screen the synthesized library of compounds for their inhibitory activity against a panel of relevant kinases and in cancer cell proliferation assays.
The following diagram illustrates a potential signaling pathway that could be targeted by derivatives of this compound.
Caption: Targeted Kinase Signaling Pathway.
Development of Anti-inflammatory and Antimicrobial Agents
The pyrazole nucleus is also a key component of several non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. The versatile functional handles of this compound allow for the synthesis of derivatives that can be screened for these activities.
Research Strategies:
-
Cyclooxygenase (COX) Inhibition: Synthesize a series of N-aryl pyrazole carboxamides and evaluate their ability to inhibit COX-1 and COX-2 enzymes.
-
Antimicrobial Screening: Prepare a diverse library of derivatives through modifications at the chloro and carboxylate positions and screen them against a panel of pathogenic bacteria and fungi.[9]
Materials Science: A Frontier of Possibility
While less explored, the application of pyrazole derivatives in materials science presents an exciting research frontier. The nitrogen-rich heterocyclic core and the potential for introducing various functional groups make these compounds interesting candidates for the development of:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms can act as ligands for metal ions, and the carboxylate group can serve as a bridging linker, enabling the construction of novel coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
-
Organic Electronics: Pyrazole-containing molecules can exhibit interesting photophysical properties. By incorporating this scaffold into larger conjugated systems, it may be possible to develop new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion: A Call to Innovation
This compound is far more than a simple chemical intermediate. Its strategic placement of reactive functional groups on a biologically relevant pyrazole core positions it as a powerful platform for innovation across multiple scientific disciplines. This guide has outlined several promising research avenues, from the optimization of existing agrochemicals to the discovery of novel therapeutics and advanced materials. It is our hope that by providing a comprehensive overview of its potential, this document will catalyze new research endeavors and unlock the full scientific value of this versatile molecule. The path from a simple building block to a transformative technology is paved with curiosity, creativity, and rigorous scientific exploration.
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Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]
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Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). PubMed. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate via Nitrosyl Chloride-Mediated Diazotization
Introduction
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and herbicidal properties.[1] The introduction of a chlorine atom at the 5-position and a carboxylate at the 4-position of the pyrazole ring provides valuable handles for further chemical modification, making this compound a versatile intermediate for library synthesis and lead optimization.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthetic strategy hinges on a Sandmeyer-type reaction, a robust and widely utilized method for the conversion of an aromatic amino group into a halide via a diazonium salt intermediate.[2][3] In this protocol, we detail the use of nitrosyl chloride (NOCl) as an efficient diazotizing agent for the transformation of the precursor, Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. The causality behind each experimental step is explained to provide researchers with a deep understanding of the reaction, ensuring both reproducibility and safety.
Synthetic Strategy: A Mechanistic Overview
The overall synthesis is a two-step process, commencing with the preparation of the requisite 5-aminopyrazole precursor, followed by the core diazotization and chlorination reaction.
-
Step 1: Synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This precursor is synthesized via the condensation of methyl (ethoxymethylene)cyanoacetate with methylhydrazine. This reaction proceeds through a nucleophilic attack of the hydrazine on the electron-deficient double bond of the cyanoacetate, followed by an intramolecular cyclization to form the stable pyrazole ring.
-
Step 2: Sandmeyer-Type Diazotization and Chlorination. The 5-amino group of the pyrazole is converted into a diazonium salt using nitrosyl chloride in the presence of an acid. The in-situ generated diazonium salt is then subjected to a copper-catalyzed (or, in this case, direct displacement) chlorination to yield the final product.
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2] The diazotization process begins with the formation of the highly electrophilic nitrosonium ion (NO+) from nitrosyl chloride.[4] This ion is attacked by the nucleophilic amino group of the pyrazole. A series of proton transfers and elimination of water leads to the formation of the pyrazolediazonium salt. This intermediate then undergoes decomposition, releasing nitrogen gas and forming a pyrazolyl radical, which subsequently abstracts a chlorine atom to furnish the desired 5-chloro-pyrazole.
Experimental Protocols
Part A: Synthesis of Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Precursor)
This protocol is adapted from the synthesis of the corresponding ethyl ester.[5]
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl (ethoxymethylene)cyanoacetate | 155.15 | 83.8 g | 0.54 |
| Methylhydrazine | 46.07 | 25.0 g | 0.54 |
| Methanol | 32.04 | 150 mL | - |
| Chloroform | 119.38 | As needed | - |
| Saturated Brine | - | As needed | - |
| Sodium Sulfate (anhydrous) | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl (ethoxymethylene)cyanoacetate (83.8 g, 0.54 mol) and methanol (150 mL).
-
With stirring, carefully add methylhydrazine (25.0 g, 0.54 mol) to the solution. Caution: The reaction may be exothermic.
-
Heat the reaction mixture to reflux and maintain for approximately 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it over ice water with stirring.
-
Collect the resulting precipitated product by vacuum filtration and wash with cold water.
-
Transfer the filtrate to a separatory funnel and extract with chloroform (3 x 100 mL).
-
Combine the organic extracts and wash with saturated brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to obtain a second crop of the product.
-
Combine both crops of the product and recrystallize from methanol to yield Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a crystalline solid.
Part B: Synthesis of this compound
Workflow Diagram:
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | 155.15 | 10.86 g | 0.07 |
| Chloroform | 119.38 | 75 mL | - |
| Hydrogen Chloride (gas) | 36.46 | As needed | - |
| Nitrosyl Chloride (gas) | 65.46 | As needed | - |
Procedure:
-
In a well-ventilated fume hood, dissolve Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10.86 g, 0.07 mol) in chloroform (75 mL) in a three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet leading to a scrubber containing a sodium hydroxide solution.
-
Bubble hydrogen chloride gas through the solution for approximately 60 minutes. The formation of the hydrochloride salt of the starting material may be observed as a precipitate.
-
Following the HCl addition, bubble nitrosyl chloride gas into the reaction mixture. Extreme Caution: Nitrosyl chloride is a highly toxic and corrosive gas.[6][7][8] This step should be performed with appropriate safety measures in place. The reaction is exothermic; maintain the temperature with an ice bath if necessary.
-
Monitor the reaction by TLC. If starting material is still present after the initial addition, continue to bubble nitrosyl chloride for an additional period.
-
Once the reaction is complete, heat the solution on a steam bath for five minutes to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.
Safety and Handling of Nitrosyl Chloride
Nitrosyl chloride (NOCl) is a highly toxic, corrosive, and oxidizing gas.[6][7][8][9] It is a severe respiratory irritant and can cause pulmonary edema.[8] Contact with skin and eyes can cause severe burns.
Personal Protective Equipment (PPE):
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a gas-tight chemical protection suit is mandatory.[6][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[10]
Handling and Storage:
-
All work with nitrosyl chloride must be conducted in a well-ventilated fume hood.
-
Store cylinders in a cool, dry, well-ventilated area away from incompatible materials such as reducing agents and metals.[8][10]
-
Nitrosyl chloride reacts vigorously with water to produce hydrochloric acid and nitrogen oxides.
-
It is best to use this compound as it is generated or immediately after opening a cylinder; long-term storage is not recommended.
Disposal:
-
Excess nitrosyl chloride should be neutralized by bubbling it through an aqueous alkaline solution, such as sodium hydroxide or calcium hydroxide.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show a singlet for the pyrazole ring proton (C3-H), a singlet for the N-methyl protons, and a singlet for the ester methyl protons. The chemical shifts will be influenced by the electron-withdrawing chloro and carboxylate groups. |
| ¹³C NMR | The spectrum will show distinct signals for the five carbon atoms of the pyrazole ring and the ester group. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm⁻¹), C=N and C=C stretching of the pyrazole ring, and C-Cl stretching will be observed. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₆H₇ClN₂O₂ = 189.59 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M peak). |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound using a nitrosyl chloride-mediated Sandmeyer-type reaction. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions for handling nitrosyl chloride, researchers can confidently and safely produce this valuable intermediate for applications in drug discovery and development. The provided analytical benchmarks will aid in the successful characterization of the final product.
References
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Sciencemadness Discussion Board. Mechanics of Aromatic Diazotization. [Link]
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Application Notes and Protocols for the Derivatization of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate in Drug Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors. This versatile nature allows for intricate and specific interactions with biological targets.[1] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, kinase inhibitory, analgesic, and antimicrobial effects.[3][4][5]
The subject of this guide, Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate , is a highly valuable building block for the synthesis of compound libraries for high-throughput screening. The molecule possesses three key points for diversification: the chloro group at the C5 position, the methyl ester at C4, and the N-methyl group at N1. The C5-chloro substituent is particularly amenable to a variety of derivatization reactions, making it a focal point for introducing molecular diversity. The electron-withdrawing nature of the methoxycarbonyl group at the C4 position significantly influences the reactivity of the C5-chloro group, making it susceptible to several modern cross-coupling and substitution reactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this pyrazole core. It offers not just step-by-step protocols but also the underlying scientific rationale for experimental choices, empowering researchers to rationally design and synthesize novel pyrazole-based drug candidates.
Strategic Derivatization Pathways
The C5-chloro atom on the pyrazole ring is the primary handle for diversification. Three major classes of reactions are particularly effective for this purpose: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Palladium-catalyzed Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Each of these pathways allows for the introduction of a wide array of chemical moieties, crucial for exploring the chemical space around the pyrazole core and establishing robust Structure-Activity Relationships (SAR).
Figure 1: Key derivatization strategies for this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures which are common motifs in kinase inhibitors.[6][7] For our substrate, this reaction allows for the coupling of a wide variety of aryl and heteroaryl boronic acids or esters at the C5 position.
Mechanistic Rationale for Experimental Choices
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Choice of Catalyst and Ligand: The oxidative addition of the aryl chloride to the Pd(0) catalyst is often the rate-limiting step. Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[10] Therefore, the use of electron-rich and bulky phosphine ligands is crucial. Ligands such as SPhos and XPhos are highly effective as they promote the formation of the catalytically active monoligated Pd(0) species and facilitate the oxidative addition step. Commercially available pre-catalysts like XPhos Pd G2 or SPhos Pd G2 are often preferred as they are air-stable and efficiently generate the active Pd(0) catalyst in situ.[11]
-
Choice of Base: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[10] For this substrate, a moderately strong base such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) is recommended to avoid potential hydrolysis of the methyl ester at the C4 position.
-
Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane or DMF with water is typically used. Water is necessary to solubilize the inorganic base and facilitate the transmetalation step.
Detailed Protocol for Suzuki-Miyaura Coupling
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 188.60 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2 - 1.5 |
| XPhos Pd G2 | 786.37 | 0.02 - 0.05 | 0.02 - 0.05 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 - 3.0 | 2.0 - 3.0 |
| 1,4-Dioxane | - | - | - |
| Water | - | - | - |
Procedure:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), XPhos Pd G2 (0.02-0.05 mmol), and potassium carbonate (2.0-3.0 mmol).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, irradiate at 100-140 °C for 15-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-pyrazole-4-carboxylate.
Palladium-Catalyzed Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[12] This reaction is particularly valuable in drug discovery for introducing diverse amine functionalities, which can modulate solubility, basicity, and hydrogen bonding potential of the final compound.[13]
Mechanistic Rationale for Experimental Choices
The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by amine coordination and deprotonation, and finally reductive elimination.[12]
Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.
-
Choice of Catalyst and Ligand: Similar to the Suzuki coupling, the oxidative addition to the chloropyrazole can be challenging. Bulky, electron-rich biaryl phosphine ligands are essential.[14][15] XPhos and SPhos are excellent choices, as their steric bulk promotes the formation of the monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[16][17] The use of pre-catalysts like XPhos Pd G3 or SPhos Pd G3 is highly recommended for their high activity and ease of use.[10] These ligands also facilitate the reductive elimination step, which is crucial for catalyst turnover.
-
Choice of Base: A strong, non-nucleophilic base is required to deprotonate the amine coordinated to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[18] The choice of base can be critical and may need to be optimized depending on the pKa of the amine. For base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) can be employed, often requiring higher temperatures or longer reaction times.
-
Solvent: Anhydrous, polar aprotic solvents such as toluene , 1,4-dioxane , or tert-butanol are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
Detailed Protocol for Buchwald-Hartwig Amination
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 188.60 | 1.0 | 1.0 |
| Amine | Varies | 1.1 - 1.5 | 1.1 - 1.5 |
| XPhos Pd G3 | 860.88 | 0.01 - 0.05 | 0.01 - 0.05 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 - 2.0 | 1.4 - 2.0 |
| Anhydrous Toluene | - | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4-2.0 mmol) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Add this compound (1.0 mmol) and XPhos Pd G3 (0.01-0.05 mmol).
-
Add the amine (1.1-1.5 mmol) followed by anhydrous toluene (to make a ~0.1-0.2 M solution).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. For microwave-assisted reactions, irradiate at 100-150 °C for 20-90 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
Nucleophilic Aromatic Substitution (SNAr): A Classic Approach
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[1] The electron-withdrawing methoxycarbonyl group at C4, along with the inherent electron-deficient nature of the pyrazole ring, activates the C5 position for nucleophilic attack, allowing for the displacement of the chloro group by a variety of nucleophiles.[19][20]
Mechanistic Rationale for Experimental Choices
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][19]
Figure 4: General mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.
-
Substrate Reactivity: The rate of SNAr is highly dependent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex. The methoxycarbonyl group at C4 effectively delocalizes this charge through resonance, making our substrate a good candidate for SNAr.
-
Nucleophile Choice: A wide range of nucleophiles can be employed, including aliphatic and aromatic amines, alkoxides (from alcohols or phenols), and thiolates (from thiols). Stronger nucleophiles generally lead to faster reactions.
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like DMSO , DMF , or NMP to solubilize the nucleophile and stabilize the charged intermediate. A base such as potassium carbonate (K2CO3) or a stronger base like sodium hydride (NaH) (for O- and S-nucleophiles) is often required to generate the active nucleophile. Elevated temperatures are usually necessary to overcome the activation energy of the reaction.[21]
Detailed Protocols for SNAr Reactions
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 188.60 | 1.0 | 1.0 |
| Amine | Varies | 2.0 - 3.0 | 2.0 - 3.0 |
| Potassium Carbonate (K2CO3) | 138.21 | 2.0 - 3.0 | 2.0 - 3.0 |
| DMSO | - | - | - |
Procedure:
-
To a sealed tube or round-bottom flask, add this compound (1.0 mmol), the amine (2.0-3.0 mmol), and potassium carbonate (2.0-3.0 mmol).
-
Add DMSO (to make a ~0.2-0.5 M solution).
-
Seal the vessel and heat the reaction mixture to 100-150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 188.60 | 1.0 | 1.0 |
| Phenol or Thiol | Varies | 1.1 - 1.2 | 1.1 - 1.2 |
| Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) | 138.21 / 24.00 | 1.5 - 2.0 | 1.5 - 2.0 |
| Anhydrous DMF | - | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol or thiol (1.1-1.2 mmol) and anhydrous DMF.
-
Cool the solution to 0 °C and carefully add the base (e.g., NaH, 1.5-2.0 mmol) portion-wise. Stir for 30 minutes at 0 °C to generate the nucleophile.
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and then heat to 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: Structure-Activity Relationship (SAR) Insights
The derivatization of the C5 position of the pyrazole-4-carboxylate core is a proven strategy in the discovery of potent and selective modulators of various biological targets. The introduced moieties can probe different pockets of a protein's active site, influencing potency, selectivity, and pharmacokinetic properties.
-
Kinase Inhibitors: Many clinically approved kinase inhibitors feature a biaryl or heteroaryl-aryl core, which can be readily synthesized via Suzuki coupling. The C5-aryl group can occupy the hydrophobic region of the ATP-binding site of many kinases. SAR studies have shown that substitution on this aryl ring can significantly impact potency and selectivity.[15][22] For example, introducing substituents that form hydrogen bonds with the hinge region of the kinase can dramatically increase binding affinity.[23]
-
Anti-inflammatory and Anticancer Agents: The introduction of various amine functionalities at the C5 position via Buchwald-Hartwig amination or SNAr can lead to potent anti-inflammatory and anticancer agents.[4][24] The amino group can act as a crucial hydrogen bond donor or acceptor, anchoring the molecule in the active site of enzymes like p38 MAP kinase or various cycline-dependent kinases (CDKs). SAR studies on 5-aminopyrazole derivatives have demonstrated that the nature of the substituents on the nitrogen atom is critical for activity and selectivity.[4][24]
Conclusion
This compound is a versatile and valuable scaffold for drug discovery. The strategic derivatization of its C5 position through robust and well-understood methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution provides a powerful platform for generating diverse compound libraries. By understanding the mechanistic principles behind these reactions, researchers can rationally select conditions to synthesize novel analogues for biological screening. The insights from SAR studies on related pyrazole cores underscore the potential of this approach to yield potent and selective drug candidates targeting a range of diseases.
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- 16. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 24. scispace.com [scispace.com]
Application Notes and Protocols: The Strategic Use of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate in the Synthesis of Advanced Agrochemicals
Foreword for the Modern Agrochemical Researcher
In the relentless pursuit of novel agrochemicals that are both highly effective and environmentally benign, the strategic selection of foundational molecular scaffolds is paramount. Among the privileged structures in modern fungicide development, the pyrazole-4-carboxamides have emerged as a dominant class, primarily for their potent inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the fungal respiratory chain. This guide provides an in-depth technical overview and detailed protocols for the application of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate , a key building block in the synthesis of this vital class of fungicides. Our focus is to move beyond mere procedural steps, offering insights into the causality of experimental choices to empower researchers in their synthetic endeavors.
The Central Role of this compound
This compound is a highly functionalized heterocyclic compound. Its structure is pre-configured with several key features that make it an ideal starting material for the synthesis of pyrazole-4-carboxamide fungicides:
-
The Pyrazole Core: This nitrogen-containing heterocycle is a well-established pharmacophore in numerous bioactive molecules, offering metabolic stability and favorable interactions with biological targets.
-
The Carboxylate Group: The methyl ester at the 4-position serves as a latent carboxylic acid, which is the key functional group for the crucial amide bond formation that defines the pyrazole-4-carboxamides.
-
The 5-Chloro Substituent: The chlorine atom at the 5-position can be a site for further chemical modification, although in many contemporary SDHI fungicides, it is retained, contributing to the overall electronic properties and binding affinity of the final molecule.
-
The N-Methyl Group: The methylation of the pyrazole nitrogen at the 1-position is a common feature in many commercial fungicides, influencing their lipophilicity and interaction with the target enzyme.
The general synthetic strategy for leveraging this intermediate involves a two-step process: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by coupling with a carefully selected amine moiety, which is often the source of diversity and a key determinant of the fungicide's spectrum of activity and potency.
Core Synthetic Workflow: From Intermediate to Active Ingredient
The transformation of this compound into a potent SDHI fungicide is a testament to the power of rational drug design in agrochemistry. The overall workflow is depicted below.
The Strategic Utility of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate in the Synthesis of Advanced Pharmaceutical Compounds
Abstract
This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the versatile applications of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate as a pivotal precursor in the synthesis of contemporary pharmaceutical agents. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs.[1][2][3] This document elucidates the strategic importance of the title compound, detailing its derivatization and integration into complex molecular architectures, with a particular focus on the synthesis of kinase inhibitors for oncological applications. Through a synthesis of established chemical principles and field-proven insights, this guide provides not only detailed experimental protocols but also the underlying scientific rationale for key procedural steps, ensuring both reproducibility and a deeper understanding of the synthetic pathways.
Introduction: The Pyrazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The pyrazole ring is a key component in drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-obesity drugs.[2][3]
The subject of this guide, this compound, is a highly functionalized pyrazole derivative that offers multiple reaction sites for molecular elaboration. The presence of a chloro group at the 5-position, a methyl ester at the 4-position, and a methyl group on the pyrazole nitrogen provides a strategic combination of reactive handles for constructing complex pharmaceutical compounds.
Core Applications in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors
Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have emerged as a major class of targeted cancer therapeutics. The pyrazole scaffold has been extensively utilized in the design of potent and selective kinase inhibitors.[4][5] this compound serves as an excellent starting material for the synthesis of pyrazole-based kinase inhibitors, primarily through the derivatization of its carboxylate and chloro functionalities.
A common strategy involves the conversion of the methyl ester to a carboxamide, which can then be further functionalized. The chloro group can be displaced via nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of side chains that can modulate the compound's biological activity and pharmacokinetic properties.
Experimental Protocols: Synthesis of a Pyrazole-Based Carboxamide Library
The following protocols provide a detailed, step-by-step methodology for the derivatization of this compound to generate a library of pyrazole carboxamide derivatives, which are key intermediates in the synthesis of many kinase inhibitors.
Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
The first step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial for subsequent amide bond formation.
Protocol 1: Hydrolysis of this compound
-
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
Combine this compound (e.g., 13 grams, 0.07 mole) and potassium hydroxide (e.g., 7.8 grams, 0.14 mole) in ethanol (e.g., 75 ml).[6]
-
Reflux the mixture for six hours.[6]
-
After cooling, pour the solution into water.[6]
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.[6]
-
Collect the precipitated solid by filtration, dry it, and recrystallize from water to obtain pure 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[6]
-
Synthesis of Pyrazole Carboxamides
With the carboxylic acid in hand, the next step is the formation of the corresponding carboxamides through reaction with various amines. This is a critical step in introducing diversity and tailoring the properties of the final compounds.
Protocol 2: Amide Coupling to Synthesize Pyrazole Carboxamides
-
Materials:
-
5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
An appropriate amine (R-NH₂)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or another suitable base
-
-
Procedure (via Acid Chloride):
-
To a solution of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid in an anhydrous solvent like DCM, add thionyl chloride and a catalytic amount of DMF.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in fresh anhydrous DCM and cool in an ice bath.
-
In a separate flask, dissolve the desired amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) and drying the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-5-chloro-1-methyl-1H-pyrazole-4-carboxamide.
-
Data Presentation: Representative Yields and Characterization
The following table summarizes typical yields for the synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid and a representative carboxamide derivative.
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | This compound | KOH, Ethanol | ~77 | 195-197 | [6] |
| N-Aryl-5-chloro-1-methyl-1H-pyrazole-4-carboxamide | 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | SOCl₂, Arylamine, TEA | 60-85 | Variable |
Note: Yields for the carboxamide are generalized as they are highly dependent on the specific amine used.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this guide.
Caption: Synthetic pathway from the precursor to a potential API.
Caption: Step-by-step experimental workflow.
Conclusion and Future Perspectives
This compound is a demonstrably valuable and versatile building block in the synthesis of complex pharmaceutical compounds. Its strategic functionalization allows for the efficient construction of diverse molecular libraries, particularly for the discovery of novel kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to explore the derivatization of this precursor and to develop new therapeutic agents. Future work in this area will likely focus on the development of more efficient and greener synthetic methodologies for the derivatization of this and similar pyrazole scaffolds, as well as the exploration of their application in the synthesis of drugs targeting other classes of enzymes and receptors.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
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- 6. prepchem.com [prepchem.com]
Protocol for the Synthesis of Pyrazole Carboxamide Derivatives: A Guide to Strategy, Mechanism, and Execution
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole carboxamides represent a privileged scaffold in modern medicinal chemistry and agrochemical research, with derivatives showing a wide spectrum of biological activities including anticancer, anti-inflammatory, and fungicidal properties.[1][2][3] This guide provides a detailed, experience-driven protocol for the synthesis of pyrazole carboxamide derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these procedures effectively. We will cover the predominant synthetic strategies, provide step-by-step experimental protocols for key transformations, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction: The Significance of the Pyrazole Carboxamide Scaffold
The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a cornerstone in the design of bioactive molecules.[4][5] When functionalized with a carboxamide group, the resulting scaffold offers a unique combination of structural rigidity, hydrogen bonding capabilities (both donor and acceptor), and metabolic stability. This has made pyrazole carboxamides a focal point in drug discovery.[3] Their synthetic tractability allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[6] This document outlines a robust and flexible synthetic approach applicable to a wide range of substituted pyrazole carboxamides.
Core Synthetic Strategy: A Two-Stage Approach
The most versatile and commonly employed strategy for synthesizing pyrazole carboxamides involves a two-stage process.[1][6] This approach offers maximum flexibility, particularly for creating diverse libraries of compounds, as the final amine component can be introduced in the last step.
-
Stage 1: Construction of the Pyrazole Core. This involves the synthesis of a pyrazole ring substituted with a carboxylic acid or, more commonly, a carboxylate ester. The Knorr pyrazole synthesis is a classic and highly effective method for this transformation.[6]
-
Stage 2: Amide Bond Formation. The pyrazole carboxylic acid (obtained from the hydrolysis of the ester) is coupled with a desired primary or secondary amine to form the target carboxamide.[6]
An alternative, though less common, route involves forming the amide bond on an acyclic precursor before the cyclization reaction that forms the pyrazole ring.[6] The choice of strategy is typically governed by the availability of starting materials and the desired substitution pattern.[6]
General Synthetic Workflow
The logical flow of the primary two-stage synthetic route is depicted below. This workflow is designed to be modular, allowing for purification and characterization at intermediate stages to ensure the quality of the final product.
Caption: General workflow for pyrazole carboxamide synthesis.
Detailed Experimental Protocols
This section provides validated, step-by-step protocols for each key transformation in the synthetic sequence.
Protocol 1: Synthesis of Pyrazole-Carboxylate Ester via Knorr Cyclocondensation
This protocol describes the formation of the pyrazole ring from a hydrazine and a β-ketoester. The reaction is catalyzed by a weak acid and driven by the removal of water.
Materials:
-
Hydrazine derivative (1.0 eq)
-
β-Ketoester (1.0 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol.[6]
-
To this solution, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[6]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[6] An initial exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and monitor the progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[6]
-
Upon completion (disappearance of the limiting starting material), allow the mixture to cool to room temperature.[6]
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.[6]
-
Workup and Purification: a. Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.[6] The bicarbonate wash removes the acetic acid catalyst. b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6] c. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-carboxylate ester.[6]
Protocol 2: Hydrolysis of Pyrazole-Carboxylate Ester
This protocol converts the stable ester intermediate into the carboxylic acid, which is necessary for the subsequent amidation step.
Materials:
-
Pyrazole-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M or 2M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio). The THF ensures solubility of the organic ester, while water is required for the hydroxide base.[6]
-
Add the base (NaOH or LiOH, typically 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[6]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[6]
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 by the slow, dropwise addition of 1M HCl. A precipitate of the carboxylic acid should form.[6]
-
Workup and Purification: a. Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.[6] b. Dry the product under high vacuum. The resulting pyrazole-carboxylic acid is often pure enough for the next step, but can be recrystallized if necessary.[6]
Protocol 3: Amide Bond Formation
This is the final and most critical step. The choice of method depends on the reactivity of the amine and the scale of the reaction. We present two robust methods.
Method A: Using Thionyl Chloride (Acid Chloride Formation)
This classic method is effective and uses inexpensive reagents but requires careful handling due to the corrosive nature of thionyl chloride and the moisture-sensitive acid chloride intermediate.
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine (1.1-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5-3.0 eq)
Procedure:
-
To a stirred suspension of the pyrazole-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours until the solution becomes clear, indicating formation of the acid chloride.
-
Cool the solution and remove the solvent and excess SOCl₂ in vacuo. The crude pyrazole-carbonyl chloride is typically used immediately.[1]
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.[1]
-
Workup and Purification: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Method B: Using Peptide Coupling Reagents (e.g., HATU, EDC)
This method is milder, often gives higher yields, and is suitable for sensitive or sterically hindered substrates. It avoids the formation of corrosive HCl gas.
Materials:
-
Pyrazole-carboxylic acid (from Protocol 2) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC) (1.1-1.5 eq)
-
Additive (e.g., HOBt, if using EDC) (1.1 eq)
-
Base (e.g., DIPEA or TEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the pyrazole-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and the coupling reagent (e.g., HATU, 1.1 eq) in the anhydrous solvent.[6]
-
Add the base (e.g., DIPEA, 2.0 eq) to the solution. The base is crucial for neutralizing acids formed during the reaction and preventing protonation of the amine.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[7]
-
Workup and Purification: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[6]
Mechanistic Insights
Understanding the reaction mechanisms is key to troubleshooting and optimization.
Mechanism of Knorr Pyrazole Synthesis
The Knorr synthesis proceeds via a condensation-cyclization-dehydration cascade.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Mechanism of Amide Coupling with EDC/HOBt
EDC (a carbodiimide) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt traps this reactive intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[8]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Summary of Reaction Conditions
The following table summarizes typical conditions for the key synthetic steps.
| Step | Reaction Name | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield | Ref. |
| 1 | Pyrazole Ester Synthesis | Hydrazine derivative, β-Ketoester, Acetic acid | Ethanol | Reflux (~80) | 2-6 | Varies | [6] |
| 2 | Ester Hydrolysis | Pyrazole-carboxylate ester, LiOH or NaOH | THF/Water | RT or 40-50 | 4-12 | High | [6] |
| 3a | Amide Coupling (SOCl₂) | Pyrazole-carboxylic acid, Amine, SOCl₂, TEA | DCM | 0 to RT | 2-16 | Good to Excellent | [6] |
| 3b | Amide Coupling (HATU) | Pyrazole-carboxylic acid, Amine, HATU, DIPEA | DMF | RT | 12-24 | Good to Excellent | [6] |
Safety and Handling
-
Hydrazine Derivatives: Many hydrazines are toxic and potential carcinogens. Always handle them in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Thionyl Chloride (SOCl₂): Is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle only in a fume hood. Use syringes and needles that are completely dry. Quench excess reagent carefully with a base solution.[9]
-
Coupling Reagents: While generally safer than SOCl₂, reagents like HATU and HBTU can be sensitizers. Avoid inhalation of dust and skin contact.[10]
-
Anhydrous Solvents: Reactions involving acid chlorides and many coupling reagents are moisture-sensitive. Use properly dried solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) for best results.[9]
-
General Precautions: Always wear appropriate PPE. Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.[9][10]
References
- BenchChem. (2025).
- BenchChem. (2025).
- Various Authors. (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
- PubMed. (2020).
- Biointerface Research in Applied Chemistry. (2021).
- Journal of Organic and Pharmaceutical Chemistry. (2018).
- MDPI. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- BenchChem. (2025).
- MDPI. (2023).
- NIH. (2016).
- CymitQuimica. (2024).
- Sigma-Aldrich. (2024).
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- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate as a Versatile Scaffold for Novel Anti-Inflammatory Agents
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The five-membered pyrazole heterocycle is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in numerous clinically successful drugs.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] A prominent example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which validates the pyrazole core as a privileged scaffold for designing potent anti-inflammatory agents.[3]
This guide focuses on a particularly valuable building block: Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate . The strategic placement of its functional groups makes it an ideal starting material for combinatorial library synthesis. The chlorine atom at the C5 position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Concurrently, the methyl ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid, a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), or converted into various amides to fine-tune the molecule's physicochemical properties.
This document provides detailed protocols for leveraging this scaffold, explains the chemical rationale behind the chosen methodologies, and contextualizes its application within the broader landscape of anti-inflammatory drug action.
The Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The functionalization of the C5 position of the pyrazole ring is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between the chlorinated pyrazole (an organohalide) and a boronic acid or ester.[4][5][6]
Expert Insight: The choice of a palladium catalyst and ligand is critical for reaction efficiency. Modern biarylphosphine ligands (e.g., XPhos, SPhos) and their corresponding palladium precatalysts are often superior for coupling with electron-rich and sterically hindered substrates, ensuring high yields and broad substrate scope.[6] The base (e.g., potassium carbonate, potassium phosphate) is not merely an additive; it is essential for the activation of the boronic acid in the transmetalation step of the catalytic cycle.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of Methyl 5-Aryl-1-methyl-1H-pyrazole-4-carboxylates via Suzuki-Miyaura Coupling
This protocol details a general procedure for coupling various arylboronic acids to the pyrazole core.
A. Materials and Reagents
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with CH₂Cl₂ (Pd(dppf)Cl₂) or XPhos Pd G2
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate, ACS grade
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
B. Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) active species is sensitive to oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of pyrazole). The water is necessary to dissolve the inorganic base.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.) under a positive flow of inert gas. Reseal the flask immediately.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrazole is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. This step is essential for a self-validating workflow.
C. Data Presentation: Representative Examples
| Starting Pyrazole | Arylboronic Acid | Product | Typical Yield (%) |
| This compound | Phenylboronic acid | Methyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate | 85-95% |
| This compound | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate | 80-90% |
| This compound | 3-Pyridinylboronic acid | Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-4-carboxylate | 70-85% |
Protocol 2: Saponification to 5-Aryl-1-methyl-1H-pyrazole-4-carboxylic Acids
This subsequent step converts the methyl ester into the carboxylic acid, a key functional group for COX enzyme inhibition.
A. Materials and Reagents
-
Methyl 5-aryl-1-methyl-1H-pyrazole-4-carboxylate (from Protocol 1)
-
Lithium Hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
B. Step-by-Step Methodology
-
Dissolution: Dissolve the methyl ester (1.0 eq.) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Hydrolysis: Add LiOH·H₂O (2.0-3.0 eq.) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF, MeOH).
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and acidify to pH ~2-3 by slowly adding 1M HCl. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes.
-
-
Isolation:
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Alternatively, if a precipitate does not form readily, extract the acidified aqueous solution three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the product.
-
-
Drying: Dry the final carboxylic acid product under high vacuum. The product is often pure enough for subsequent steps or biological testing, but can be recrystallized if necessary.
Biological Context and Mechanism of Action
The anti-inflammatory activity of many pyrazole-based NSAIDs stems from their ability to inhibit cyclooxygenase (COX) enzymes.[3] These enzymes mediate the conversion of arachidonic acid into prostaglandins (PGs), which are key signaling molecules in the inflammatory cascade.
-
COX-1: A constitutive enzyme responsible for producing prostaglandins that maintain gastrointestinal lining integrity and regulate renal blood flow. Inhibition of COX-1 is associated with common NSAID side effects like stomach ulcers.[3]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[3]
The goal in designing modern anti-inflammatory agents is often to achieve selective inhibition of COX-2 over COX-1, thereby reducing gastrointestinal toxicity. The pyrazole derivatives synthesized from this compound can be screened for their inhibitory activity against both COX isoforms to determine their potency and selectivity.
Caption: Workflow from building block to biological evaluation.
References
-
Kontogiorgis, C., Papaioannou, P., & Hadjipavlou-Litina, D. (2024). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences. [Link]
-
ResearchGate. (2025). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. ResearchGate. [Link]
-
Marinozzi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
Chahal, G., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery. [Link]
-
Prabhu, P., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science. [Link]
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Gomha, S. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
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Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
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Russian Journal of General Chemistry. (2019). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. ResearchGate. [Link]
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Wang, Y., et al. (2022). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. [Link]
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Maccioni, E., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
-
Krchnak, V., et al. (2017). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Bakherad, M., et al. (2020). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Scientific Reports. [Link]
-
Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2) and C(sp3) Electrophiles. Organic Letters. [Link]
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Application Notes and Protocols: Leveraging Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate for the Development of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2][3] This document provides a comprehensive guide for the utilization of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate as a versatile starting material for the synthesis of innovative antimicrobial compounds. We present detailed synthetic protocols, methodologies for antimicrobial evaluation, and insights into the structure-activity relationships that govern the efficacy of these pyrazole-based agents. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring scientific rigor and reproducibility.
Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of biological targets. In the realm of infectious diseases, pyrazole derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][4][5] The mechanism of action for many pyrazole-based antimicrobials is attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are validated targets for antibacterial therapy.[4][6][7]
This compound is an attractive starting material for several reasons:
-
Multiple Reaction Sites: The presence of a chloro group at the C5 position, a methyl ester at the C4 position, and the pyrazole ring itself offers multiple handles for chemical modification.
-
Scaffolding Potential: The rigid pyrazole core provides a well-defined three-dimensional structure for the appended pharmacophoric groups.
-
Synthetic Accessibility: The synthesis of the starting material is well-documented, ensuring a reliable supply for research and development.[8]
This guide will explore the transformation of this key intermediate into novel antimicrobial candidates.
Synthetic Pathways and Protocols
The strategic modification of this compound can lead to a diverse library of compounds. Below are detailed protocols for key transformations.
Synthesis of Pyrazole-4-carbohydrazide: A Key Intermediate
The conversion of the methyl ester to a hydrazide is a crucial first step, as the hydrazide moiety serves as a versatile precursor for the introduction of various heterocyclic rings and pharmacophores.
Protocol 2.1: Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carbohydrazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (100 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80%, 50 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 5-chloro-1-methyl-1H-pyrazole-4-carbohydrazide.
Causality Behind Experimental Choices:
-
Absolute Ethanol: Provides a suitable solvent for both reactants and facilitates the reaction.
-
Excess Hydrazine Hydrate: Drives the reaction to completion by Le Chatelier's principle.
-
Reflux: The elevated temperature is necessary to overcome the activation energy of the nucleophilic acyl substitution reaction.
Synthesis of Pyrazole-Derived Hydrazones
Hydrazones are a well-established class of compounds with significant antimicrobial activity.[4][5] They can be readily synthesized from the carbohydrazide intermediate.
Protocol 2.2: General Procedure for the Synthesis of Pyrazole-Hydrazone Derivatives
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5-chloro-1-methyl-1H-pyrazole-4-carbohydrazide (5 mmol) in glacial acetic acid (20 mL).
-
Addition of Aldehyde/Ketone: Add the desired aromatic or heterocyclic aldehyde/ketone (5.5 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction.
-
Work-up: Pour the reaction mixture into ice-cold water (100 mL). The solid product is collected by filtration, washed with copious amounts of water to remove acetic acid, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituent on the aromatic ring of the aldehyde/ketone significantly influences the antimicrobial activity. Electron-withdrawing groups (e.g., halogens, nitro groups) often enhance activity.[5]
-
The presence of heterocyclic rings can also lead to potent compounds.
Visualization of Synthetic Workflow:
Caption: Synthetic pathway from the starting material to hydrazone derivatives.
Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial activity of the synthesized compounds is a critical step in the drug discovery process. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established standards.[9][10][11]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Protocol 3.1: Broth Microdilution Method for MIC Determination
-
Preparation of Stock Solutions: Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Grow the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C. Dilute the culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of a 96-well microtiter plate.
-
Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the compound stock solutions in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be tested in parallel as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | 16 | 32 |
| Derivative 2 | 8 | 16 |
| Ciprofloxacin | 1 | 0.5 |
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol 3.2: MBC Determination
-
Subculturing from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Visualization of Antimicrobial Testing Workflow:
Caption: Workflow for MIC and MBC determination.
Potential Mechanisms of Action and Further Investigations
As previously mentioned, pyrazole derivatives often target bacterial DNA gyrase and DHFR.[4][6][7] To elucidate the mechanism of action of newly synthesized compounds, the following experiments can be conducted:
-
Enzyme Inhibition Assays: Commercially available kits can be used to assess the inhibitory activity of the compounds against purified DNA gyrase and DHFR.
-
Molecular Docking Studies: In silico docking studies can predict the binding mode and affinity of the compounds to the active sites of these enzymes, providing insights into the structure-activity relationship.[4]
-
Bacterial Cell Morphology Studies: Techniques such as scanning electron microscopy (SEM) can be used to observe any changes in bacterial cell morphology after treatment with the compounds, which may indicate cell wall or membrane disruption.
Conclusion
This compound represents a valuable and versatile starting material for the development of novel antimicrobial agents. The synthetic pathways and testing protocols detailed in this guide provide a robust framework for researchers to explore the chemical space around this pyrazole scaffold. By systematically modifying the core structure and evaluating the antimicrobial activity, it is possible to identify lead compounds with potent and broad-spectrum efficacy, contributing to the ongoing fight against antimicrobial resistance.
References
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Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(15), 4992. [Link]
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Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-223. [Link]
-
ProBiologists. (2023). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. [Link]
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Gawad, J., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5483. [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
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World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Bentham Science. (n.d.). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]
-
National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing - StatPearls. [Link]
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National Center for Biotechnology Information. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-13. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Bioinorganic Chemistry and Applications, 2012, 876301. [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 815-819. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. [Link]
-
National Center for Biotechnology Information. (2012). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Pharmaceutical Chemistry Journal, 46(8), 493-498. [Link]
-
PubMed. (2004). Design, synthesis and anti-microbial activity of 1H-pyrazole carboxylates. Bioorganic & Medicinal Chemistry Letters, 14(24), 6035-6040. [Link]
-
PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrazole Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold and the Advent of Microwave Synthesis
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2] Several blockbuster drugs, such as the anti-inflammatory celecoxib and various kinase inhibitors for cancer therapy, feature a pyrazole core, underscoring its therapeutic significance.[2][3]
Traditionally, the synthesis of pyrazole derivatives has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of byproducts, complicating purification.[4] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener, more efficient, and often higher-yielding alternative.[5][6] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase.[7] This results in dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[8][9] Furthermore, MAOS frequently leads to cleaner reactions with higher product purity and aligns with the principles of green chemistry by reducing energy consumption and enabling solvent-free or greener solvent systems.[10][11]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of pyrazole derivatives, focusing on common and versatile synthetic routes. We will delve into the causality behind experimental choices, present self-validating protocols complete with troubleshooting advice, and provide visual aids to clarify reaction pathways and workflows.
Core Principles of Microwave-Assisted Pyrazole Synthesis
The accelerated reaction rates observed in MAOS are attributed to the unique heating mechanism of microwaves. Unlike conventional heating, where heat is transferred through conduction and convection, microwaves transfer energy directly to polar molecules in the reaction mixture via two primary mechanisms: dipolar polarization and ionic conduction.[12] This results in rapid, localized superheating, which can overcome the activation energy barriers of reactions more efficiently than conventional methods.[10]
The choice of solvent is critical in microwave synthesis. Polar solvents with high dielectric constants, such as ethanol, methanol, and dimethylformamide (DMF), absorb microwave energy efficiently and are excellent choices for many reactions.[13] However, the ability to perform reactions under solvent-free conditions is a significant advantage of MAOS, further enhancing its green credentials.[14]
Synthetic Protocols
Herein, we present detailed protocols for three common and robust methods for synthesizing pyrazole derivatives using microwave irradiation.
Protocol 1: Synthesis of Pyrazoles from α,β-Unsaturated Ketones (Chalcones) and Hydrazines
This method involves the cyclocondensation of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative. It is a widely used and versatile route to a variety of substituted pyrazoles.
Causality of Experimental Choices:
-
Reactants: Chalcones are readily synthesized via Claisen-Schmidt condensation of an aldehyde and a ketone. The choice of substituted chalcones and hydrazines allows for the creation of a diverse library of pyrazole derivatives.
-
Solvent: Ethanol is a common choice as it is a polar solvent that absorbs microwaves effectively and is a good solvent for both reactants.[8] A catalytic amount of a weak acid like glacial acetic acid is often added to protonate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine.
-
Microwave Parameters: The power and time are optimized to ensure complete reaction without decomposition of the product. A typical starting point is moderate power (e.g., 300 W) for a short duration (1-5 minutes).[8]
Experimental Workflow:
Caption: Workflow for the synthesis of pyrazoles from chalcones.
Detailed Step-by-Step Protocol:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the chalcone derivative (1.0 mmol), hydrazine hydrate or phenylhydrazine (1.2 mmol), and ethanol (5 mL).
-
Add a catalytic amount of glacial acetic acid (approximately 2 drops).
-
Seal the vial securely with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a predetermined power and for a specific time (e.g., 300 W for 3 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).[8]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure pyrazole derivative.
Self-Validating System:
| Parameter | Expected Outcome | Troubleshooting |
| Reaction Monitoring (TLC) | Disappearance of the chalcone spot and the appearance of a new, more polar product spot. | Incomplete reaction: Increase the irradiation time or temperature. Ensure the microwave is functioning correctly. Decomposition: Decrease the irradiation time or temperature. |
| Product Isolation | A crystalline solid should precipitate upon pouring the reaction mixture into ice water. | Oily product: The product may have a low melting point or be impure. Try extracting with an organic solvent, drying, and purifying by column chromatography. |
| Characterization (¹H NMR) | Appearance of a characteristic signal for the pyrazole ring proton (CH), typically in the range of 6.0-8.0 ppm. Disappearance of the vinylic protons of the chalcone.[7][15] | Complex spectrum: Indicates the presence of impurities or unreacted starting materials. Further purification is required. |
| Characterization (IR) | Appearance of a C=N stretching vibration around 1590-1620 cm⁻¹.[16] | Broad OH peak: Indicates the presence of water; ensure the product is thoroughly dried. |
| Characterization (Mass Spec) | A molecular ion peak corresponding to the expected mass of the pyrazole derivative.[15] | Incorrect mass: Double-check the masses of the starting materials and consider the possibility of side reactions. |
Protocol 2: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Hydrazines (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis is a classic and reliable method for preparing pyrazoles from 1,3-dicarbonyl compounds and hydrazines. Microwave irradiation significantly accelerates this condensation reaction.
Causality of Experimental Choices:
-
Reactants: 1,3-Dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, are readily available and versatile starting materials. The choice of substituted hydrazines allows for diversification of the final product.
-
Solvent: This reaction can often be performed under solvent-free conditions, which is a significant advantage of microwave synthesis.[17] If a solvent is used, ethanol or acetic acid are common choices.
-
Microwave Parameters: The reaction is typically very fast under microwave irradiation, often completing within minutes at moderate power.
Reaction Mechanism:
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this multi-step synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your synthetic route for higher yield and purity.
I. Synthetic Strategy Overview
The synthesis of this compound typically proceeds through a multi-step sequence. A common and logical pathway involves the initial formation of the pyrazole core, followed by N-methylation and chlorination of the pyrazole ring. The final step, if necessary, is the esterification of the corresponding carboxylic acid. The exact order of the N-methylation and chlorination steps can be varied, and the choice may depend on the specific reactivity of the intermediates and the desired impurity profile.
Below is a visual representation of a common synthetic workflow:
Caption: A simplified workflow for the synthesis of the target molecule.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common route starts with the condensation of a suitable 1,3-dicarbonyl compound with methylhydrazine to form the N-methylated pyrazole ring system. This is often followed by chlorination at the 5-position. An alternative is to first form the pyrazole ring, then perform chlorination, followed by N-methylation. The choice of route can impact the regioselectivity of the N-methylation and the overall yield.
Q2: What are the primary challenges in this synthesis?
The main challenges include:
-
Controlling Regioselectivity: During the N-methylation of an unsymmetrical pyrazole, a mixture of N1 and N2 isomers can be formed, which can be difficult to separate.[1][2]
-
Selective Chlorination: Achieving selective chlorination at the C5 position without side reactions or over-chlorination.
-
Reaction Optimization: Each step requires careful optimization of reaction conditions (temperature, solvent, reagents) to maximize yield and minimize impurity formation.[3]
-
Scale-up Issues: Transitioning from a lab-scale to a larger-scale synthesis can present challenges in heat management, mixing, and maintaining product quality.[4]
Q3: How can I improve the regioselectivity of the N-methylation step?
Improving N1-methylation selectivity is a known challenge.[2] Several factors can influence the outcome:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct methylation to the less sterically hindered nitrogen.
-
Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity.
-
Methylating Agent: The choice of methylating agent can play a role. For instance, sterically bulky α-halomethylsilanes have been reported to improve N1 selectivity.[2]
-
Protecting Groups: In some cases, a protecting group strategy may be employed to block one nitrogen atom, forcing methylation at the desired position.
Q4: What are the best practices for the chlorination of the pyrazole ring?
Electrophilic chlorination of the pyrazole ring is a key step. Best practices include:
-
Choice of Chlorinating Agent: Common reagents include N-chlorosuccinimide (NCS), sulfuryl chloride (SOCl2), and trichloroisocyanuric acid (TCCA). TCCA is considered a greener and efficient option.[5]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent at a controlled temperature to prevent over-chlorination.
-
Monitoring the Reaction: Close monitoring by TLC or LC-MS is crucial to determine the reaction endpoint and avoid the formation of di-chlorinated byproducts.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield in Pyrazole Formation | - Incomplete reaction.- Suboptimal reaction temperature.[3]- Incorrect catalyst choice or amount.[3]- Formation of side products. | - Monitor Reaction Progress: Use TLC or LC-MS to ensure all starting material is consumed.- Optimize Temperature: For many condensation reactions, heating is necessary. Consider refluxing or using microwave-assisted synthesis.[3]- Catalyst Screening: If using a catalyst, screen different acids or bases and vary their concentrations.- Control Reagent Addition: Slow, dropwise addition of hydrazine can help manage exotherms and reduce side reactions, especially on a larger scale. |
| Formation of N1 and N2 Isomers during N-Methylation | - Similar reactivity of the two nitrogen atoms in the pyrazole ring.[2] | - Solvent Screening: Experiment with solvents of varying polarity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[6]- Vary the Methylating Agent: Test different methylating agents (e.g., methyl iodide, dimethyl sulfate). Consider sterically demanding reagents to favor the less hindered nitrogen.[2]- Temperature Control: Lowering the reaction temperature may improve selectivity.[7]- Purification: If a mixture is unavoidable, optimize chromatographic conditions for isomer separation. |
| Over-chlorination or Formation of Chlorinated Byproducts | - Excess chlorinating agent.- Reaction temperature is too high.- Prolonged reaction time. | - Stoichiometry Control: Use a slight excess or stoichiometric amount of the chlorinating agent and add it portion-wise or via syringe pump.- Temperature Management: Maintain a low and consistent reaction temperature, especially during the addition of the chlorinating agent.- Dilution: Running the reaction at a lower concentration can sometimes help control reactivity. |
| Incomplete Hydrolysis of the Ester | - Insufficient amount of base.- Steric hindrance around the ester group.- Use of an inappropriate solvent.[8] | - Increase Base Equivalents: Use a larger excess of the base (e.g., LiOH, NaOH).[8]- Elevate Temperature: Gently heat the reaction mixture.[8]- Solvent System: Ensure a co-solvent like THF or methanol is used to aid solubility of the ester in the aqueous base.[8] Avoid alcoholic solvents if transesterification is a concern.[8] |
| Difficulty in Product Purification | - Presence of closely related impurities (e.g., regioisomers).- Oily or non-crystalline product.- Residual starting materials. | - Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a high-performance flash chromatography system.- Recrystallization: Experiment with various solvent systems for recrystallization to obtain a crystalline solid.- Acid/Base Wash: Incorporate appropriate aqueous acid and base washes during the workup to remove acidic or basic impurities. |
IV. Experimental Protocols
The following protocols provide a starting point for the synthesis. Note: These are generalized procedures and may require optimization for your specific substrates and laboratory conditions. Always perform a thorough risk assessment before starting any new experiment.
Protocol 1: Synthesis of Methyl 1-methyl-1H-pyrazole-4-carboxylate
This protocol outlines the formation of the N-methylated pyrazole ring from a suitable 1,3-dicarbonyl precursor.
Materials:
-
Dimethyl 2-(methoxymethylene)-3-oxosuccinate
-
Methylhydrazine
-
Methanol
-
Acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-(methoxymethylene)-3-oxosuccinate (1.0 eq) in methanol.
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Slowly add methylhydrazine (1.1 eq) to the solution at room temperature. An exotherm may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).
Protocol 2: Chlorination of Methyl 1-methyl-1H-pyrazole-4-carboxylate
This protocol describes the selective chlorination at the C5 position.
Materials:
-
Methyl 1-methyl-1H-pyrazole-4-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve Methyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous acetonitrile in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NCS (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Hydrolysis of the Ester to 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
This protocol is for the hydrolysis of the methyl ester to the corresponding carboxylic acid. A similar procedure is described for the ethyl ester.[9]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water mixture
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) or NaOH and stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.
Protocol 4: Fischer Esterification to this compound
This protocol describes the esterification of the carboxylic acid to the final methyl ester.[10]
Materials:
-
5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
Procedure:
-
Suspend the carboxylic acid (1.0 eq) in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography or recrystallization.
V. Visualization of Troubleshooting Logic
The following diagram illustrates a decision-making process for troubleshooting low yield in the synthesis.
Caption: A decision tree for troubleshooting low reaction yield.
VI. References
-
PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
ResearchGate. (2020). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
-
PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. [Link]
-
Reddit. (2023). N-methylation of pyrazole. [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
ResearchGate. (2018). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. [Link]
-
ResearchGate. (2022). C‒H An chlorination of pyrazole 1a. [Link]
-
Google Patents. (2016). The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
Reddit. (2023). N-methylation of pyrazole. [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
SlidePlayer. (n.d.). Pyrazole. [Link]
-
ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
-
Organic Syntheses. (n.d.). 4. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
PMC. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
Reddit. (2023). Why are my ester hydrolysis not working. [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
PMC. (2011). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. [Link]
-
Google Patents. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
Reddit. (2022). Hydrolysis product troubleshooting. [Link]
-
ResearchGate. (2016). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]
-
World Journal of Pharmaceutical Research. (2024). Design, synthesis, and bioevaluation of substituted pyrazoles. [Link]
-
SciELO. (n.d.). Microwave-assisted synthesis of novel 5-trichloromethyl-4,5-dihydro-1H-1-pyrazole methyl esters under solvent free conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
Google Patents. (2014). Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
-
Amerigo Scientific. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 9. prepchem.com [prepchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
"Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate" synthesis side reactions and byproducts
Welcome to the technical support center for the synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and byproduct formation encountered during the synthesis of this important pyrazole derivative. Our aim is to provide you with practical troubleshooting strategies and a deeper understanding of the underlying chemistry to ensure the success of your experiments.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key pathways. The optimal route often depends on the available starting materials and the desired scale of the reaction. Below is a workflow diagram illustrating the common synthetic routes.
Caption: Common synthetic routes to this compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route A: Synthesis from Methyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This route typically involves a Sandmeyer-type reaction, where the amino group is converted to a chloro group via a diazonium salt intermediate. A common reagent for this transformation is nitrosyl chloride[1].
Q1: My reaction mixture is turning dark, and I'm observing multiple spots on my TLC, none of which correspond to my desired product. What could be happening?
A1: Dark reaction mixtures and multiple unexpected spots on TLC are often indicative of diazonium salt decomposition and subsequent side reactions. The diazonium intermediate is highly reactive and can undergo several undesirable pathways if not handled correctly.
-
Potential Cause 1: Azo Coupling: The diazonium salt can couple with the starting amino-pyrazole or other electron-rich species in the reaction mixture to form highly colored azo compounds. This is a common side reaction in diazotization chemistry.
-
Potential Cause 2: Phenolic Byproducts: If water is present in the reaction medium, the diazonium salt can be hydrolyzed to the corresponding hydroxy-pyrazole, which may further react or decompose under the reaction conditions.
-
Potential Cause 3: Radical Reactions: The decomposition of the diazonium salt can proceed through a radical mechanism, leading to a complex mixture of byproducts, including biaryl compounds[2].
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a low temperature (typically 0-5 °C) throughout the diazotization and substitution steps. | Diazonium salts are thermally unstable and decompose rapidly at higher temperatures. |
| Acidity | Ensure the reaction medium is sufficiently acidic.[3] | High acidity suppresses the formation of the diazonioate ion, which is prone to decomposition, and minimizes azo coupling by keeping the concentration of the free amine low. |
| Reagent Addition | Add the nitrosyl chloride or other diazotizing agent slowly and subsurface to the cooled amine solution. | This ensures localized concentration of the reactive species is minimized, reducing the likelihood of side reactions. |
| Solvent | Use anhydrous solvents to minimize the formation of phenolic byproducts. | Water can act as a nucleophile, leading to the undesired hydroxy-pyrazole. |
Q2: I've isolated a product, but the yield is very low, and I still have a significant amount of starting material. What went wrong?
A2: Low conversion can be due to incomplete diazotization or inefficient substitution of the diazonium group.
-
Potential Cause 1: Insufficient Diazotizing Agent: The stoichiometry of the diazotizing agent is critical. Any degradation of the reagent will lead to incomplete reaction.
-
Potential Cause 2: Competing Hydrolysis: If using aqueous conditions, the reaction of nitrosyl chloride with water to form nitrous acid and HCl is a competing reaction that can consume the reagent.[4]
-
Potential Cause 3: Poor Nucleophilic Substitution: The displacement of the diazonium group by chloride may be inefficient.
Troubleshooting Strategies:
-
Reagent Quality: Use freshly prepared or properly stored nitrosyl chloride.
-
Reaction Monitoring: Monitor the reaction progress by TLC. If starting material persists, a small additional charge of the diazotizing agent may be necessary.[1]
-
Copper(I) Catalyst: The classic Sandmeyer reaction utilizes a copper(I) salt (e.g., CuCl) to catalyze the substitution of the diazonium group.[2] This can significantly improve the yield and selectivity of the chlorination step.
Caption: Potential side reactions during the Sandmeyer-type synthesis.
Route B: Synthesis from Methyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate
This route involves the conversion of a hydroxyl group to a chloro group, often using a strong chlorinating agent like phosphorus oxychloride (POCl₃)[5].
Q1: After aqueous workup of my reaction with POCl₃, my TLC shows the reappearance of the starting hydroxy-pyrazole. Why is this happening?
A1: This is a common issue when working with phosphorus oxychloride and is often related to an incomplete reaction or hydrolysis of a reactive intermediate during the workup.
-
Potential Cause 1: Incomplete Reaction: The conversion of the hydroxyl group to the chloride may not have gone to completion.
-
Potential Cause 2: Hydrolysis of an Intermediate: POCl₃ can react with the hydroxyl group to form a phosphate ester intermediate. If this intermediate is not fully converted to the chloride, it can be rapidly hydrolyzed back to the starting alcohol during aqueous workup.[6]
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Time/Temp | Increase the reaction time or temperature to ensure complete conversion. Monitor by TLC until no starting material is visible. | Driving the reaction to completion is crucial before workup. |
| Excess POCl₃ | Use a sufficient excess of POCl₃, which can also act as the solvent. | This ensures a high concentration of the chlorinating agent. |
| Workup Procedure | Before adding water, remove the excess POCl₃ under reduced pressure.[6] | This removes the highly reactive chlorinating agent and prevents an exothermic and potentially hazardous quench. |
| Quenching | Quench the reaction mixture by pouring it onto crushed ice, and then neutralize carefully with a weak base like sodium bicarbonate.[6] | A weak base is less likely to promote hydrolysis of the desired product. |
| Co-reagent | The addition of phosphorus pentachloride (PCl₅) in combination with POCl₃ can sometimes improve the efficiency of the chlorination.[7] | PCl₅ is a more powerful chlorinating agent. |
Q2: My NMR spectrum shows signals that I cannot account for, suggesting the formation of byproducts. What other reactions can occur with POCl₃?
A2: Phosphorus oxychloride is a versatile reagent and can participate in other transformations besides simple chlorination.
-
Potential Cause 1: Dehydration/Aromatization: In molecules with adjacent hydroxyl groups or other functionalities, POCl₃ can act as a dehydrating agent, leading to the formation of double bonds and potentially aromatization of fused ring systems.[8]
-
Potential Cause 2: Vilsmeier-Haack Type Reactions: If a solvent like dimethylformamide (DMF) is used, POCl₃ can form the Vilsmeier reagent, which can lead to formylation or other electrophilic substitutions on the pyrazole ring.
-
Potential Cause 3: Over-chlorination: While less common on the pyrazole ring itself, aggressive conditions could potentially lead to chlorination at other activated positions on the molecule.
Troubleshooting Strategies:
-
Solvent Choice: If possible, use POCl₃ as both the reagent and solvent to avoid complications from reactive solvents.
-
Temperature Control: Maintain the recommended reaction temperature to avoid undesired side reactions that may have higher activation energies.
-
Structural Analysis: Thoroughly characterize any byproducts using techniques like mass spectrometry and 2D NMR to understand the nature of the side reactions and adjust the reaction conditions accordingly.
Route C: Pyrazole Ring Formation & Subsequent Chlorination
This approach first constructs the pyrazole ring, typically by condensing a 1,3-dicarbonyl compound with methylhydrazine, followed by a separate chlorination step.
Q1: The initial pyrazole synthesis gives me a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?
A1: The formation of regioisomers is a well-known challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The two nitrogen atoms of methylhydrazine have different nucleophilicities, leading to two possible cyclization pathways.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Solvent | Consider using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[9][10] | These solvents have been shown to dramatically increase the regioselectivity in pyrazole formation. |
| pH Control | Adjusting the pH of the reaction mixture can influence the site of the initial nucleophilic attack. Acidic conditions can protonate one of the hydrazine nitrogens, altering its nucleophilicity. | Careful optimization of the reaction pH can favor the formation of one regioisomer. |
| Starting Material Design | If possible, choose a symmetrical 1,3-dicarbonyl precursor to avoid the issue of regioselectivity altogether. | This is the most straightforward way to ensure the formation of a single pyrazole product. |
Q2: During the chlorination of the pre-formed pyrazole, I am getting a mixture of chlorinated products. How can I achieve selective chlorination at the 5-position?
A2: The regioselectivity of pyrazole chlorination depends on the directing effects of the substituents on the ring and the chlorinating agent used. The pyrazole ring is electron-rich and susceptible to electrophilic substitution.
-
Potential Cause 1: Multiple Reactive Sites: The pyrazole ring has multiple positions that can be chlorinated. The electronic nature of the existing substituents will direct the incoming electrophile.
-
Potential Cause 2: Over-chlorination: Using harsh chlorinating agents or reaction conditions can lead to the introduction of more than one chlorine atom.
Troubleshooting Strategies:
-
Chlorinating Agent: Milder chlorinating agents such as N-chlorosuccinimide (NCS) may offer better regioselectivity compared to harsher reagents like sulfuryl chloride or chlorine gas.
-
Reaction Conditions: Careful control of temperature and reaction time is crucial to prevent over-chlorination.
-
Protecting Groups: In some cases, it may be necessary to use a protecting group to block a more reactive site on the pyrazole ring, perform the chlorination, and then deprotect.
III. Experimental Protocols
Protocol 1: Chlorination of Methyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate using POCl₃
This protocol is adapted from established procedures for the chlorination of hydroxy-heterocycles.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq) to the flask. The POCl₃ often serves as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to 90-100 °C and maintain this temperature for several hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Workup (Crucial Step):
-
Cool the reaction mixture to room temperature.
-
Remove the excess POCl₃ under reduced pressure using a rotary evaporator. Caution: This should be done in a well-ventilated fume hood.
-
Carefully pour the residue onto crushed ice with stirring.
-
Neutralize the acidic aqueous solution to a pH of ~7-8 using a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
IV. References
-
BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
-
Organic & Biomolecular Chemistry (RSC Publishing). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
-
National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.
-
PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Wikipedia. Sandmeyer reaction.
-
PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
-
PrepChem.com. Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid.
-
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529.
-
National Center for Biotechnology Information. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
-
National Institutes of Health. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review.
-
PrepChem.com. Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
-
RSC Publishing. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
-
Journal of the Chemical Society, Perkin Transactions 2. (1982). The chemistry of nitroso-compounds. Part 14. Nitrosation of amines in aqueous solution by dissolved gaseous NOCl.
-
Wikipedia. Nitrosyl chloride.
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the purification of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of this critical pyrazole derivative. Our focus is on delivering practical, field-proven insights grounded in solid scientific principles.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into purification techniques, it is crucial to understand the physicochemical properties of this compound. These properties will dictate the most effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O₂ | |
| Molecular Weight | 174.59 g/mol | |
| Appearance | Pale yellow solid | |
| Melting Point | 70-72 °C |
II. Choosing Your Purification Strategy: A Logic-Driven Approach
The selection of an appropriate purification technique is paramount for obtaining high-purity this compound. The choice primarily depends on the nature and quantity of impurities, as well as the scale of your experiment.
Caption: Decision tree for selecting a purification method.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: The impurities in your crude product will largely depend on the synthetic route. A common synthesis involves the chlorination of a precursor with thionyl chloride.[1] In this case, potential impurities include:
-
Unreacted starting material: Such as the corresponding 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate.
-
Byproducts of thionyl chloride reactions: Thionyl chloride can sometimes lead to the formation of dimeric or other side products, especially if the reaction conditions are not carefully controlled.[2]
-
Regioisomers: If the synthesis is not highly regioselective, you may have isomers of your target compound.
Q2: My pyrazole derivative seems to be degrading on the silica gel column. What can I do?
A2: Pyrazoles can sometimes interact with the acidic silanol groups on the surface of silica gel, leading to degradation or poor recovery. To mitigate this, you can deactivate the silica gel by preparing a slurry of the silica in your chosen eluent and adding a small amount of triethylamine (typically 0.1-1% by volume).[3][4] Alternatively, for particularly sensitive compounds, using neutral alumina as the stationary phase can be a good option.[3]
Q3: How do I choose the best solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, good starting points for solvent screening include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane.[5][6] A systematic approach to solvent selection is to test the solubility of a small amount of your crude product in various solvents at both room temperature and at their boiling points.
IV. Troubleshooting Guide
Recrystallization Issues
| Problem | Potential Cause | Solution |
| "Oiling out" | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Choose a lower boiling point solvent. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution forms, then allow it to cool slowly.[7] |
| No crystal formation | The solution is too dilute, or there are no nucleation sites. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Add a seed crystal of the pure compound if available.[8] |
| Poor recovery | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent necessary for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation | The eluent polarity is too high or too low. | Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for your target compound. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can improve separation.[9] |
| Compound streaking on the column | The compound is interacting too strongly with the silica gel, or the column is overloaded. | Deactivate the silica gel with triethylamine.[3][4] Ensure you are not loading too much crude material onto the column (typically 1-5% of the silica gel weight). |
| Compound won't elute | The eluent is not polar enough. | Gradually increase the polarity of your eluent system. For very polar compounds, a methanol/dichloromethane system may be necessary.[10] |
V. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is recommended for purifications where the crude product contains significant impurities.
Caption: Workflow for column chromatography purification.
Step-by-Step Methodology:
-
Eluent Selection: Using thin-layer chromatography (TLC), identify a suitable solvent system. A good starting point for this compound is a mixture of ethyl acetate and hexane.[6] Vary the ratio to achieve an Rf value of approximately 0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. For every 100 g of silica, add 1 mL of triethylamine to the slurry to deactivate the silica.[3][4] Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin eluting with the low-polarity solvent system identified in step 1. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is ideal for solid compounds with relatively high initial purity (>90%).
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent (e.g., ethanol, methanol).[5] An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and heat for a few minutes.[7]
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
VI. References
-
PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
-
Google Patents. (n.d.). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters. Retrieved from
-
Supporting Information for [Journal Article Title]. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]
-
Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. Retrieved from
-
ResearchGate. (2025, December 5). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Retrieved from [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tailoring selectivity and efficiency: pyrazolyl-1H-1,2,4-triazole MCM-41 and silica hybrid materials for efficient cadmium(II) removal from water. Retrieved from [Link]
-
American Elements. (n.d.). 2-(4-chloro-1-methyl-1H-pyrazol-5-yl)acetonitrile. Retrieved from [Link]
-
National Institutes of Health. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013, January 22). SOCl2: carboxylic acid to acid chloride: impurity! Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Improving Yield in Pyrazole Synthesis Reactions
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
The most prevalent and historically significant method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[1][2][3][4] This reaction, often referred to as the Knorr pyrazole synthesis, is valued for its simplicity and the ready availability of starting materials.[4][5][6]
Q2: My starting 1,3-diketone is not commercially available. What can I do?
You can synthesize the 1,3-diketone in situ. A highly effective one-pot method involves reacting a ketone with an acid chloride to form the 1,3-diketone, which is then immediately treated with hydrazine without isolation.[7][8] This approach is fast, general, and can be used to create previously inaccessible pyrazoles.[1][8]
Q3: Are there more environmentally friendly or "green" methods for pyrazole synthesis?
Yes, significant research has focused on greener approaches. These include microwave-assisted synthesis, the use of ultrasonic irradiation, reactions in ionic liquids, and solvent-free reaction conditions.[9][10][11] These methods often lead to shorter reaction times, reduced energy consumption, and higher yields.[9][10]
Q4: What is "regioselectivity" in pyrazole synthesis and why is it a concern?
Regioselectivity is the preferential formation of one constitutional isomer over another.[12] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), the hydrazine can attack either of the two different carbonyl groups. This can lead to a mixture of two different pyrazole regioisomers, which are often difficult to separate and reduce the yield of the desired product.[7][12]
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering validated solutions.
Problem 1: Low or No Product Yield
"I've set up my reaction between a 1,3-diketone and hydrazine, but I'm getting a very low yield, or the reaction isn't proceeding at all. What's going wrong?"
This is a common issue that can often be resolved by systematically evaluating your reagents and reaction conditions.
Potential Cause A: Inactive Reagents or Substrates
The stability and purity of your starting materials are paramount. Hydrazine, in particular, can degrade over time. The reactivity of the dicarbonyl compound also plays a crucial role.
Solutions & Protocol:
-
Verify Reagent Quality: Use a fresh bottle of hydrazine hydrate or purify stored hydrazine if its quality is uncertain. Ensure your 1,3-dicarbonyl compound is pure, as impurities can lead to side reactions.[13]
-
Consider Reactant Stoichiometry: While a 1:1 molar ratio is typical, using a slight excess of hydrazine (e.g., 1.1 to 1.5 equivalents) can sometimes improve yields, especially if the dicarbonyl is the limiting reagent.[5][13]
-
Activate the Substrate: The reaction is often acid-catalyzed.[4] Adding a catalytic amount of a weak acid like glacial acetic acid can significantly accelerate the reaction by protonating a carbonyl group, making it more electrophilic.[6][13][14]
Causality Explained: The Knorr synthesis begins with the nucleophilic attack of a hydrazine nitrogen on a carbonyl carbon.[5] Acid catalysis protonates the carbonyl oxygen, increasing the carbon's electrophilicity and facilitating this initial attack, which is often the rate-limiting step.[14]
Potential Cause B: Suboptimal Reaction Conditions
Solvent choice and temperature are critical variables that dictate reaction kinetics and equilibrium.
Solutions & Protocol:
-
Solvent Selection:
-
Traditional Approach: Polar protic solvents like ethanol or methanol are commonly used and are often sufficient.[3][9]
-
For Higher Yields: Aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) have been shown to give superior results for certain substrates, enabling the reaction to proceed efficiently even at room temperature.[1][3][9]
-
-
Temperature Optimization:
-
Many pyrazole syntheses proceed well at room temperature or with gentle heating (e.g., 60-80 °C).[1][13]
-
If the reaction is sluggish, refluxing in a suitable solvent like ethanol is a standard approach.[15] However, be aware that prolonged heating can sometimes lead to degradation.[13]
-
Monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation from excessive heating.[6][13]
-
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
"My reaction with an unsymmetrical diketone and methylhydrazine is producing a mixture of two pyrazole isomers that are very difficult to separate. How can I control the regioselectivity?"
Controlling the regiochemical outcome is one of the most significant challenges in pyrazole synthesis.[12] The final ratio of isomers is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[12]
Understanding the Mechanism
The reaction proceeds through a hydrazone or enamine intermediate. The initial point of attack by the substituted hydrazine determines the final product.
Caption: Knorr synthesis pathway leading to two possible regioisomers.
Solutions & Protocol for Controlling Regioselectivity:
-
pH Control (The Most Critical Factor):
-
Acidic Conditions: Under acidic conditions, the more basic nitrogen of the substituted hydrazine is protonated, leaving the less sterically hindered, less basic nitrogen to initiate the attack. This often directs the reaction towards the more electrophilic (less sterically hindered) carbonyl group.[12]
-
Neutral/Basic Conditions: In neutral or basic media, the more nucleophilic, terminal nitrogen is the primary attacker. The selectivity can be reversed compared to acidic conditions.[12]
-
Protocol: Perform two parallel reactions. In one, use ethanol with a catalytic amount of acetic acid. In the other, use ethanol with a base like K₂CO₃.[1] Analyze the isomer ratio by ¹H NMR or GC-MS to determine the optimal pH for your desired isomer.
-
-
Solvent Effects:
-
Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of the 3-fluoroalkyl pyrazole isomer.[16] These solvents can influence the reaction pathway through unique hydrogen bonding and stabilization of intermediates.[16]
-
Protocol: Replace ethanol with TFE as the solvent and run the reaction at room temperature. Monitor for the formation of the desired product, which can occur in less than an hour.[16]
-
-
Catalyst Selection:
| Factor | Condition 1 | Condition 2 | Expected Outcome |
| pH | Acidic (e.g., cat. AcOH) | Neutral or Basic (e.g., K₂CO₃) | Can reverse or significantly alter the isomer ratio.[12] |
| Solvent | Ethanol (Standard) | 2,2,2-Trifluoroethanol (TFE) | TFE can dramatically improve selectivity for specific isomers.[16] |
| Temperature | Room Temperature | Reflux | May favor the thermodynamically more stable isomer at higher temperatures. |
Table 1: Key Parameters for Influencing Regioselectivity in Pyrazole Synthesis.
Problem 3: Difficulty with Product Purification
"My reaction seems to have worked, but I'm struggling to isolate a pure product. Column chromatography is difficult or results in product loss."
Purification can be challenging, especially if the product is highly polar or sensitive to silica gel.
Potential Cause A: Product is a Stubborn Oil
Sometimes, even when the reaction is clean, the product may not crystallize easily.
Solution: Recrystallization
-
Solvent Screening: The key is finding a suitable solvent system. A good system is one where your product is soluble when hot but poorly soluble when cold.
-
Mixed-Solvent System: Try dissolving the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or ethyl acetate). Then, while still hot, add a "non-solvent" (e.g., water or hexanes) dropwise until the solution becomes slightly turbid.[17]
-
Cooling: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6] Collect the solid by filtration.[6]
Potential Cause B: Product is Sensitive to Silica Gel
The nitrogen atoms in pyrazoles can be basic and may stick irreversibly to acidic silica gel, leading to low recovery from column chromatography.
Solutions:
-
Deactivate the Silica Gel: Before running your column, flush the silica gel with a solvent mixture containing a small amount of a base, such as 1-2% triethylamine (Et₃N) in your eluent system (e.g., hexanes/ethyl acetate).[17] This will neutralize the acidic sites on the silica, allowing your pyrazole to elute properly.
-
Alternative Purification: If column chromatography is still problematic, consider other methods:
-
Recrystallization: As described above, this is often the most effective method for pure, crystalline products.[17][18]
-
Acid-Base Extraction: If your pyrazole is sufficiently basic, you can dissolve the crude mixture in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will move to the aqueous layer as a salt. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract your pure product back into an organic solvent.
-
Troubleshooting Workflow for Purification
Caption: A systematic workflow for troubleshooting pyrazole purification.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
-
Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2010). Taylor & Francis Online. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (2013). Organic & Biomolecular Chemistry. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Institutes of Health (NIH). [Link]
-
Synthesis of pyrazolines by the reactions ofα,β-enones with diazomethane and hydrazines (review). (1997). Semantic Scholar. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
-
Various methods for the synthesis of pyrazole. (2022). ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2012). The Journal of Organic Chemistry. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2015). Organic Letters. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. (2000). PubMed. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2018). Slideshare. [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Molecules. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). National Institutes of Health (NIH). [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2015). National Institutes of Health (NIH). [Link]
-
Synthesis of pyrazole under solvent free condition. (2019). ResearchGate. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]
-
Anyone worked with pyrazole? (2013). Reddit. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). National Institutes of Health (NIH). [Link]
- Method for purifying pyrazoles. (2011).
-
Knorr Pyrazole Synthesis of Edaravone. (2016). The Royal Society of Chemistry. [Link]
-
21 questions with answers in PYRAZOLES. (n.d.). ResearchGate. [Link]
Sources
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- 2. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
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- 8. Pyrazole synthesis [organic-chemistry.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 18. rsc.org [rsc.org]
Technical Support Center: Navigating the Challenges in Substituted Pyrazole Synthesis
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these versatile heterocyclic scaffolds. Pyrazoles are a cornerstone in drug discovery and materials science, but their synthesis is not without its nuances. This resource provides in-depth, field-proven insights into common challenges, offering not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) structured to address the specific, practical issues encountered in the lab.
Table of Contents
-
Troubleshooting Guide: Regioselectivity Control in Pyrazole Synthesis
-
Troubleshooting Guide: Optimizing Reaction Conditions & Overcoming Low Yields
-
Troubleshooting Guide: Managing Impurities and Side-Product Formation
-
Troubleshooting Guide: Purification of Substituted Pyrazoles
-
Frequently Asked Questions (FAQs)
-
References
Troubleshooting Guide: Regioselectivity Control in Pyrazole Synthesis
The formation of regioisomeric mixtures is one of the most persistent challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1][2][3][4] This section addresses how to diagnose and control the regiochemical outcome of your reaction.
Q1: My reaction is producing a mixture of two pyrazole regioisomers. Why is this happening and how can I control it?
A1: The Root Cause of Isomer Formation
The formation of two regioisomers stems from the reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different cyclization pathways and, consequently, a mixture of products that are often difficult to separate.[1][4] The Knorr pyrazole synthesis is a classic example where this challenge is frequently encountered.[5][6][7][8]
Controlling Regioselectivity: A Multi-Factorial Approach
The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[4] By systematically adjusting these parameters, you can often favor the formation of the desired isomer.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl substrate will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.[4]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine will sterically hinder the approach to the nearby carbonyl group, directing the nucleophilic attack to the less sterically encumbered position.[4][9]
-
Reaction Conditions: This is often the most practical and powerful tool for controlling regioselectivity.
-
Solvent Choice: The solvent can dramatically influence the isomer ratio. While ethanol is a traditional solvent, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[1][2][3] This is attributed to the ability of these solvents to modulate the reactivity of the reactants and intermediates. Aprotic dipolar solvents such as DMF, NMP, and DMAc have also demonstrated improved results in specific cases.[10]
-
pH and Additives: The pH of the reaction medium is critical. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity observed under neutral or basic conditions.[4][11] For instance, using arylhydrazine hydrochlorides can favor one regioisomer, while the corresponding free hydrazine can lead to the exclusive formation of the other.[12]
-
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for controlling regioselectivity.
Troubleshooting Guide: Optimizing Reaction Conditions & Overcoming Low Yields
Even when regioselectivity is not an issue, achieving a high yield of the desired pyrazole can be challenging. Incomplete reactions, slow conversions, and degradation of starting materials or products are common hurdles.
Q2: My pyrazole synthesis is giving a low yield or is not going to completion. What steps should I take to optimize it?
A2: Systematic Optimization of Reaction Parameters
Low yields often point to suboptimal reaction conditions. A systematic approach to optimizing key parameters is crucial.
-
Temperature and Reaction Time: While many Knorr-type pyrazole syntheses are exothermic and proceed rapidly, less reactive substrates may require heating to drive the reaction to completion.[13] Conversely, for sensitive substrates, elevated temperatures can lead to side reactions and decomposition.
-
Troubleshooting Step: Monitor your reaction by TLC or LC-MS to track the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and temperature. If the reaction stalls, consider a modest increase in temperature.
-
-
Catalysis (Acid/Base): The cyclization step often requires catalysis.
-
Acid Catalysis: A few drops of glacial acetic acid are often sufficient to catalyze the condensation of hydrazines with β-ketoesters.[13] However, strongly acidic conditions can promote side reactions.
-
Base Catalysis: In some syntheses, a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to facilitate deprotonation and promote cyclization.[10] The choice of base is critical and can significantly impact the reaction outcome.
-
-
Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can be a powerful tool. Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, higher yields, and the formation of cleaner products compared to conventional heating.[14][15][16][17][18]
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Reference |
| Reaction Time | Hours to Days | Minutes to Hours | [17][18] |
| Yield | Often moderate to good | Generally good to excellent | [18] |
| Side Products | Can be significant | Often reduced | [14][15] |
| Energy Usage | High | Low | [10] |
Experimental Protocol: General Procedure for Microwave-Assisted Pyrazole Synthesis
-
In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq), the substituted hydrazine (1.1 eq), and the chosen solvent (e.g., ethanol or acetic acid).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes). Power should be adjusted to maintain the target temperature.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Guide: Managing Impurities and Side-Product Formation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram can complicate your synthesis. Identifying and mitigating the formation of these byproducts is key to obtaining a pure product.
Q3: My reaction mixture is turning a dark color, and I'm observing several byproducts. What are these impurities, and how can I prevent their formation?
A3: Identifying and Mitigating Common Byproducts
-
Incomplete Cyclization Intermediates: The most common byproducts are stable intermediates that fail to cyclize. These are typically hydrazones or enamine intermediates.
-
Solution: To promote complete cyclization, try increasing the reaction time or temperature, or adjusting the pH to ensure it is optimal for the cyclization step.[9]
-
-
Pyrazoline Derivatives: The initial cyclization product is often a pyrazoline, which must then be oxidized to the aromatic pyrazole.[5] If the oxidation step is incomplete, pyrazolines will remain as impurities.
-
Solution: In-situ oxidation can be achieved by heating in a solvent like DMSO in the presence of air (oxygen) or by adding a mild oxidizing agent.[9]
-
-
Colored Impurities: The formation of yellow, red, or brown colors in the reaction mixture is a frequent issue, often arising from side reactions of the hydrazine starting material or oxidative degradation processes.[19]
-
Solution:
-
Use a Mild Base: If your reaction conditions are acidic, the addition of a mild base like sodium acetate can neutralize excess acid and prevent the formation of some colored byproducts.[13]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[9][13]
-
-
Logical Flow for Impurity Troubleshooting
Caption: Decision tree for identifying and mitigating common impurities.
Troubleshooting Guide: Purification of Substituted Pyrazoles
Even with an optimized reaction, purification can be a significant hurdle, especially when dealing with regioisomers or persistent impurities.
Q4: I'm struggling to purify my substituted pyrazole. What are the most effective methods?
A4: A Toolkit of Purification Strategies
-
Column Chromatography: This remains the most widely used technique for separating regioisomers and removing impurities.[9] Careful selection of the solvent system is key to achieving good separation.
-
Crystallization: If your desired product is a solid, crystallization can be a highly effective method for obtaining high-purity material. The formation of acid addition salts with inorganic or organic acids can sometimes facilitate the crystallization of pyrazoles that are oils at room temperature.[9]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by a strong acid to form a water-soluble salt. This property can be exploited in an extractive workup.
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an aqueous acid solution (e.g., 1M HCl). The pyrazole product will move to the aqueous phase, leaving non-basic impurities behind in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the pure pyrazole back into an organic solvent.[19]
-
-
Charcoal Treatment: For removing persistent colored impurities, treating a solution of the crude product with activated charcoal can be very effective. The charcoal adsorbs the colored compounds and is then simply removed by filtration.[19]
Frequently Asked Questions (FAQs)
Q5: What are the primary safety concerns when working with hydrazines? A5: Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q6: Can I perform N-alkylation on my pyrazole, and what are the common challenges? A6: Yes, N-alkylation is a common subsequent reaction. However, similar to the initial synthesis, regioselectivity is a major challenge for unsymmetrical pyrazoles, as alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers.[20][21] Control is typically achieved by carefully selecting the base, solvent, and alkylating agent.[20][21] For example, using potassium carbonate (K₂CO₃) in DMSO often favors N1-alkylation.[9]
Q7: Are there more modern or "green" methods for pyrazole synthesis? A7: Absolutely. In addition to microwave-assisted synthesis, methods using ultrasonic irradiation, ionic liquids, and solvent-free reaction conditions have been developed. These approaches often lead to faster reactions, reduced energy consumption, and a better environmental profile. Multicomponent reactions, where three or more reactants are combined in a single pot to form the product, also represent a highly efficient and atom-economical strategy for synthesizing complex pyrazoles.[22]
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
-
ResearchGate. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
National Institutes of Health. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. [Link]
-
ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | Request PDF. [Link]
-
DergiPark. (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
National Institutes of Health. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]
-
National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]
-
National Institutes of Health. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]
-
ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization a | Download Table. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
ACS Publications. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. [Link]
-
ResearchGate. (n.d.). The substitution patterns of the pyrazole derivatives and the averages.... [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]
-
National Institutes of Health. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
ACS Publications. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. [Link]
-
SlideShare. (n.d.). Knorr Pyrazole Synthesis. [Link]
-
National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Reddit. (2023). N-methylation of pyrazole. [Link]
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
-
National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]
Sources
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- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
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- 22. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
"Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate" stability and storage conditions
Technical Support Center: Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. The following information is synthesized from safety data sheets of structurally similar pyrazole derivatives and established chemical principles to provide the most reliable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: For optimal stability, it is recommended to store this compound under refrigerated conditions, specifically between 2°C and 8°C.[1] The compound should be kept in a tightly sealed container to prevent moisture ingress and potential degradation. The storage area should be dry and well-ventilated.[1][2][3][4]
Q2: Is this compound sensitive to air or light?
A: While specific data for this exact compound is limited, some related pyrazole derivatives are noted to be air-sensitive.[2] Therefore, it is best practice to minimize exposure to air. While not explicitly stated as light-sensitive, protecting the compound from light by using an amber vial or storing it in a dark place is a recommended precautionary measure for all research chemicals.
Q3: What are the known incompatibilities for this compound?
A: You should avoid storing or mixing this compound with strong oxidizing agents, strong acids, and strong bases.[2] Contact with these substances could lead to vigorous reactions and degradation of the compound.
Q4: What is the expected shelf-life of this compound?
A: The shelf-life of this compound is not definitively established. However, when stored under the recommended conditions (refrigerated, dry, and tightly sealed), the compound is expected to remain stable for an extended period. For critical applications, it is advisable to re-analyze the purity of the compound if it has been in storage for a significant length of time.
Q5: What are the primary hazards associated with handling this compound?
A: Based on data from similar pyrazole derivatives, this compound should be handled with caution. It may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][3][5] It may also cause respiratory irritation.[1][3] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound.[1][2][3]
Troubleshooting Guide
This section addresses potential issues you might encounter during your experiments involving this compound.
Problem 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Compound degradation due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been consistently stored at 2°C - 8°C and in a tightly sealed container.[1]
-
Check for Contamination: Ensure that the compound has not come into contact with incompatible materials such as strong acids, bases, or oxidizing agents.[2]
-
Assess Purity: If degradation is suspected, it is recommended to re-analyze the purity of your sample using an appropriate analytical technique such as HPLC or NMR.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If you must store solutions, do so at low temperatures and for a limited duration. Be mindful of the solvent used, as protic solvents could potentially contribute to ester hydrolysis over time, especially if acidic or basic contaminants are present.
Problem 2: Poor Solubility in a Chosen Solvent
Possible Cause: Use of an inappropriate solvent or insufficient mixing.
Troubleshooting Steps:
-
Solvent Selection: Based on its structure (a moderately polar ester), this compound is expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone.
-
Gentle Warming: If the compound is slow to dissolve, gentle warming and sonication can be employed. Avoid excessive heat, as it may lead to thermal degradation.
-
Solvent Purity: Ensure that the solvent is of high purity and free from contaminants that could react with the compound.
Data Summary Table
| Parameter | Recommended Condition | Source |
| Storage Temperature | 2°C - 8°C | [1] |
| Storage Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is recommended | [2] |
| Container | Tightly sealed, light-protecting (e.g., amber glass vial) | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2] |
Experimental Workflow: Troubleshooting Compound Stability
The following diagram outlines a logical workflow for troubleshooting potential stability issues with this compound.
Caption: A decision tree for troubleshooting experimental inconsistencies potentially related to compound stability.
References
Sources
Technical Support Center: Alternative Synthetic Routes for Chloropyrazole Esters
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of chloropyrazole esters. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternative, safer, and more efficient synthetic routes. We will delve into the causality behind experimental choices, provide robust troubleshooting guides in a direct question-and-answer format, and offer detailed, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternatives to using hazardous reagents like chlorine gas for the synthesis of 4-chloropyrazole esters?
The main alternatives move away from gaseous chlorine and harsh oxidants towards more manageable solid reagents and multi-step pathways that offer better control. The two most prevalent and versatile strategies are:
-
Direct Electrophilic Chlorination: This involves the direct substitution of the hydrogen atom at the C4 position of the pyrazole ring with a chlorine atom using an electrophilic chlorine source. Modern methods favor solid, easy-to-handle reagents like N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA), which are safer and more selective than chlorine gas.[1][2] These reactions typically proceed via an electrophilic aromatic substitution mechanism.[1]
-
Diazotization-Sandmeyer Reaction: This is a powerful, albeit multi-step, approach for introducing a chlorine atom with high regioselectivity. The synthesis starts with an aminopyrazole ester, which is converted to a diazonium salt.[3][4] This intermediate is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.[5][6][7] This route is exceptionally useful when the desired regioisomer is difficult to obtain through direct chlorination or when the starting material is the aminopyrazole.
Q2: How do I decide between direct electrophilic chlorination and a Sandmeyer reaction approach?
The choice depends on three key factors: starting material availability, desired regioselectivity, and substrate tolerance to reaction conditions.
-
Choose Direct Chlorination if: Your starting material is the unsubstituted pyrazole ester, and the C4 position is sterically accessible and electronically activated for electrophilic attack. This is often the most direct and atom-economical route.
-
Choose the Sandmeyer Reaction if:
-
Your readily available starting material is an aminopyrazole ester.
-
Direct chlorination yields a mixture of isomers (e.g., chlorination at other positions) or unwanted side products. The Sandmeyer reaction offers near-perfect regiochemical control.[5][8]
-
Your substrate contains functional groups sensitive to the strong electrophiles or conditions used in direct chlorination.
-
Diagram: Choosing Your Synthetic Route
This workflow outlines the decision-making process for selecting an appropriate synthetic strategy.
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Category 1: Direct Electrophilic Chlorination (e.g., using NCS or TCCA)
Q: My reaction shows low or no conversion to the 4-chloropyrazole ester, and I only recover the starting material. What's going wrong?
Answer: This is a common issue often related to insufficient activation of either the pyrazole ring or the chlorinating agent.
-
Cause 1: Insufficient Pyrazole Reactivity: The pyrazole ring itself may not be electron-rich enough for the electrophilic substitution to occur under your current conditions. Electron-withdrawing groups on the ring can significantly slow down the reaction.
-
Solution: Switch to a more potent chlorinating system. If you are using NCS in a non-polar solvent like CCl4, try switching to a polar aprotic solvent like DMF or Acetonitrile, which can help stabilize charged intermediates.[2] Alternatively, adding a catalytic amount of a Lewis or Brønsted acid can sometimes activate the substrate, but this must be done cautiously to avoid side reactions.
-
-
Cause 2: Ineffective Chlorinating Agent: The chlorinating agent may not be "active" enough.
-
Solution: Consider switching from N-Chlorosuccinimide (NCS) to a more reactive agent like Trichloroisocyanuric acid (TCCA).[1][9] TCCA is a highly efficient, low-cost source of electrophilic chlorine.[9] Another option is to perform the reaction under photochemical initiation (UV lamp) if a radical pathway is viable, though this is less common for direct C-H chlorination on the ring itself.
-
-
Cause 3: Scavenging of the Electrophile: Your solvent or additives may be reacting with the chlorinating agent.
-
Solution: Ensure your solvent is dry and non-reactive. Alcohols, for example, can react with NCS. Stick to inert solvents like acetonitrile, DMF, or chlorinated solvents.
-
Q: I'm observing the formation of di-chlorinated products and other impurities. How can I improve the selectivity for the mono-chlorinated product?
Answer: Over-reaction is a sign that your conditions are too harsh or the stoichiometry is incorrect.
-
Cause 1: Stoichiometry: You may be using too much of the chlorinating agent.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the chlorinating agent. Perform an initial small-scale reaction and monitor it by TLC or LC-MS to determine the optimal endpoint before significant di-chlorination occurs.
-
-
Cause 2: Reaction Temperature/Time: High temperatures can provide the activation energy needed for a second chlorination event.
-
Solution: Run the reaction at a lower temperature. Start at 0 °C or even room temperature and slowly warm if necessary. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Cause 3: High Reactivity of the Product: The mono-chlorinated product might be more reactive than the starting material under the reaction conditions.
-
Solution: This is less common but possible. If lowering the temperature and controlling stoichiometry doesn't work, consider a different synthetic route, such as the Sandmeyer reaction, which offers absolute control over mono-substitution.[5]
-
Diagram: Troubleshooting Low Yield in Direct Chlorination
Caption: Troubleshooting flowchart for direct chlorination reactions.
Category 2: Diazotization & Sandmeyer Reaction
Q: During the diazotization of my aminopyrazole ester, the solution turns dark, and I get a low yield of the diazonium salt. What is happening?
Answer: This indicates the decomposition of the highly unstable diazonium salt.[3] Temperature control is absolutely critical for this step.
-
Cause 1: Temperature is too high: Diazonium salts are notoriously unstable at elevated temperatures and can decompose rapidly, often releasing nitrogen gas.[3]
-
Solution: Maintain the reaction temperature strictly between 0 °C and 5 °C at all times.[3] Use an ice-salt bath for better temperature control. The solution of sodium nitrite should be pre-chilled and added dropwise very slowly to the acidic solution of the aminopyrazole, ensuring the temperature never exceeds 5 °C.
-
-
Cause 2: Incorrect Acidity: The stability of the diazonium salt is pH-dependent.
-
Solution: Ensure you are using a sufficient excess of mineral acid (e.g., HCl). Typically, 2.5 to 3 equivalents are used: one to form the amine salt, one to liberate nitrous acid from NaNO₂, and one to maintain an acidic environment to suppress side reactions like coupling between the diazonium salt and the unreacted amine.
-
Q: The final Sandmeyer step gives a poor yield of the chloropyrazole ester, and I isolate significant amounts of a hydroxy-pyrazole byproduct.
Answer: The formation of a hydroxy-pyrazole (a phenol analog) is a classic competing side reaction in the Sandmeyer process, where the diazonium salt reacts with water instead of the chloride nucleophile.
-
Cause 1: Insufficient Copper(I) Catalyst: The copper(I) catalyst is essential for the radical-nucleophilic aromatic substitution mechanism that leads to the chloro-product.[5][6] Without it, the thermal decomposition pathway leading to the phenol becomes more dominant.
-
Solution: Ensure you are using a sufficient amount of high-quality CuCl. The copper salt should be freshly prepared or purified if it has oxidized to the blue/green Cu(II) state. The reaction is catalytic, but often stoichiometric or near-stoichiometric amounts are used in lab preparations to ensure high yields.[10]
-
-
Cause 2: Reaction Temperature: The temperature of the Sandmeyer reaction itself is a delicate balance. Too low, and the reaction is slow; too high, and decomposition or phenol formation increases.
-
Solution: Add the cold diazonium salt solution slowly to the solution of CuCl, which is typically at room temperature or slightly warmed (e.g., 40-50 °C) to facilitate the reaction and the evolution of N₂ gas. Monitor the gas evolution to gauge the reaction rate.
-
-
Cause 3: Counter-ion Mismatch: The anion of the acid used for diazotization should match the halide in the copper salt.
-
Solution: If you are performing a chlorination with CuCl, you must use hydrochloric acid (HCl) for the diazotization step. Using H₂SO₄, for instance, would introduce sulfate ions and could lead to mixtures or undesired products.[6]
-
Data Summary & Reagent Comparison
Table 1: Comparison of Common Electrophilic Chlorinating Agents
| Reagent | Formula | Typical Conditions | Pros | Cons |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | MeCN or DMF, RT to 60 °C | Easy to handle solid; high selectivity for C4 position.[2] | Moderately reactive; succinimide byproduct can be difficult to remove. |
| Trichloroisocyanuric Acid (TCCA) | C₃Cl₃N₃O₃ | MeCN or TFE, 40 °C | Highly reactive; cost-effective; high yields.[1][9] | Very reactive, may lead to over-chlorination if not controlled. |
| Sulfuryl Chloride | SO₂Cl₂ | CH₂Cl₂, 0 °C to RT | Potent chlorinating agent. | Highly corrosive liquid; produces HCl and SO₂ gas; can lead to side reactions. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-1H-pyrazole-5-carboxylate via Direct Chlorination
This protocol uses N-Chlorosuccinimide (NCS) for the direct chlorination of a pyrazole ester.
Materials:
-
Ethyl 1H-pyrazole-5-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add N-Chlorosuccinimide (1.05 eq) to the solution in one portion.
-
Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC or LC-MS (approx. 2-4 hours).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining active chlorine), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 4-chloro-1H-pyrazole-5-carboxylate.
-
Validation: Confirm product formation via ¹H NMR (disappearance of the C4-H proton signal) and Mass Spectrometry.
Protocol 2: Synthesis of Ethyl 4-chloro-1H-pyrazole-5-carboxylate via Sandmeyer Reaction
This protocol starts from the corresponding aminopyrazole ester.
Part A: Diazotization
-
In a beaker, suspend Ethyl 4-amino-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the NaNO₂ solution dropwise to the cold amine suspension over 20-30 minutes, ensuring the internal temperature never exceeds 5 °C .
-
Stir the resulting solution for an additional 20 minutes in the cold bath. This pale yellow solution of the diazonium salt is used immediately in the next step. CAUTION: Diazonium salts can be explosive when isolated. Do not attempt to isolate the intermediate.[3]
Part B: Sandmeyer Reaction
-
In a separate, larger flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl (2.0 eq).
-
With vigorous stirring, add the cold diazonium salt solution from Part A slowly to the CuCl solution. The addition may cause foaming (N₂ evolution). Control the rate of addition to keep the reaction manageable.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Extract the reaction mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired chloropyrazole ester.
Diagram: Simplified Sandmeyer Reaction Mechanism
Sources
- 1. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center dedicated to resolving one of the most persistent challenges in heterocyclic chemistry: controlling regioselectivity in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who routinely employ pyrazole scaffolds and encounter the common issue of isomeric mixtures. Here, we move beyond simple protocols to explain the underlying principles that govern the regiochemical outcome of these critical reactions, providing you with the expert insights needed to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a concern?
A: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In the classic Knorr synthesis of pyrazoles, the condensation of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine can theoretically yield two different regioisomeric pyrazoles.[1][2] This arises because the two carbonyl groups of the dicarbonyl reactant are non-equivalent, offering two distinct sites for the initial nucleophilic attack by the hydrazine.[1] The formation of a product mixture necessitates often challenging and costly separation procedures, reducing the overall efficiency and yield of the desired isomer, which is a significant concern in both academic research and industrial drug development.
Q2: My pyrazole synthesis is yielding a nearly 1:1 mixture of regioisomers. What are the primary factors I should investigate to improve selectivity?
A: A lack of regioselectivity indicates that the competing reaction pathways have very similar activation energies. To favor one pathway over the other, you must manipulate the factors that differentiate the two carbonyl groups and the two nitrogen atoms of the hydrazine. The key pillars to investigate are:
-
Electronic Effects: The inherent electrophilicity of the two carbonyl carbons. An electron-withdrawing group (EWG) near one carbonyl will render it more susceptible to nucleophilic attack than a carbonyl adjacent to an electron-donating group (EDG).[1]
-
Steric Hindrance: The steric bulk of substituents on both the dicarbonyl compound and the hydrazine. A sterically demanding group on the hydrazine will favor attack at the less hindered carbonyl, while a bulky group on the dicarbonyl can shield one of the electrophilic centers.[1]
-
Reaction Conditions: This is often the most impactful and tunable parameter. Solvent, pH (acidic, neutral, or basic conditions), and temperature can dramatically alter the reaction outcome.[1][3] For instance, acidic conditions can protonate one of the hydrazine nitrogens, altering its nucleophilicity and potentially reversing the selectivity observed under neutral conditions.[1]
Q3: How does the choice of solvent influence the regiochemical outcome?
A: The solvent plays a crucial role beyond simply dissolving the reactants. It can modulate the reactivity of the carbonyl groups and the hydrazine nucleophile. A significant breakthrough in controlling regioselectivity has been the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[4][5] These solvents, through their unique hydrogen-bonding properties and ability to stabilize intermediates, can dramatically increase the preference for the formation of one regioisomer compared to traditional solvents like ethanol.[4][5] For example, reactions that yield mixtures in ethanol have been shown to proceed with high selectivity (up to 99:1) in HFIP.
Q4: I suspect I have a mixture of regioisomers. What is the most definitive analytical method to confirm their identities and determine the ratio?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose. While 1D ¹H NMR can often reveal the presence of two distinct product-related sets of signals, 2D NMR techniques are essential for unambiguous structural assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is invaluable as it shows correlations between protons and carbons that are two or three bonds apart.[6] For example, the protons of a substituent on the N1 nitrogen will show a correlation to the C3 and C5 carbons of the pyrazole ring, allowing you to definitively establish the connectivity and thus the isomeric structure.[7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals the spatial proximity of protons. An NOE between the protons of a substituent and an adjacent ring proton (e.g., H5) can confirm the regiochemistry.[6][7]
By integrating the spectra, you can accurately determine the ratio of the two isomers in your product mixture.
Troubleshooting Guides: From Problem to Solution
This section provides structured guidance to diagnose and resolve common regioselectivity issues encountered during pyrazole synthesis.
Guide 1: Poor Regioselectivity in the Condensation of an Unsymmetrical 1,3-Diketone with a Substituted Hydrazine
Problem: The reaction of your unsymmetrical 1,3-diketone (e.g., R¹-C(O)CH₂C(O)-R²) with a substituted hydrazine (R³-NHNH₂) yields a difficult-to-separate mixture of the 1,3,5- and 1,5,3-trisubstituted pyrazole isomers.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Detailed Protocol: Solvent Screening for Enhanced Regioselectivity
This protocol outlines a systematic approach to screen solvents, focusing on the demonstrated utility of fluorinated alcohols.
-
Baseline Reaction:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in absolute ethanol (0.2 M).
-
Add the substituted hydrazine (1.1 eq).
-
Stir the reaction at room temperature or reflux, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction and analyze the crude product by ¹H NMR to determine the initial regioisomeric ratio.
-
-
Fluorinated Alcohol Test (TFE):
-
Repeat the reaction under identical concentration and temperature conditions, but replace ethanol with 2,2,2-trifluoroethanol (TFE).
-
Causality: TFE's strong hydrogen-bond donating ability can differentially activate the two carbonyl groups, often leading to a more selective initial attack by the hydrazine.[5]
-
Analyze the product ratio by ¹H NMR and compare it to the baseline.
-
-
Fluorinated Alcohol Test (HFIP):
-
If TFE provides only a moderate improvement, repeat the experiment using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
-
Causality: HFIP is an even stronger hydrogen-bond donor than TFE and can lead to a more pronounced selectivity enhancement.[5] Studies have shown this can dramatically shift the equilibrium towards one isomer.
-
Analyze the final product ratio.
-
Data Summary Table:
| Solvent | R¹ | R² | Hydrazine (R³) | Ratio (1,3,5- : 1,5,3-) | Source |
| Ethanol | 2-Furyl | CF₃ | Methyl | 36:64 | |
| TFE | 2-Furyl | CF₃ | Methyl | 85:15 | [5] |
| HFIP | 2-Furyl | CF₃ | Methyl | 97:3 | |
| Ethanol | Phenyl | CF₃ | Methyl | 36:64 | |
| HFIP | Phenyl | CF₃ | Methyl | 99:1 |
Guide 2: Characterizing and Assigning Regioisomers
Problem: You have a product mixture, but you are unable to definitively assign the structures of the major and minor isomers.
Experimental Workflow for Structural Elucidation:
Caption: Workflow for unambiguous assignment of pyrazole regioisomers.
Step-by-Step Protocol: HMBC Analysis for Isomer Assignment
This protocol assumes you have a mixture of two regioisomers resulting from the reaction of phenylhydrazine with 1-phenyl-1,3-butanedione, which could form 1,3-diphenyl-5-methylpyrazole or 1,5-diphenyl-3-methylpyrazole.
-
Sample Preparation: Prepare a concentrated sample of your purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: On an NMR spectrometer, acquire a standard gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically set to detect correlations from couplings of 8-10 Hz).
-
Data Analysis & Interpretation:
-
Identify Key Signals: Locate the proton signals for the methyl group (CH₃) and the aromatic protons of the N1-phenyl substituent.
-
Look for Key Correlations:
-
Isomer 1 (1,5-diphenyl-3-methylpyrazole): The protons of the methyl group at C3 should show a 2-bond correlation to C3 and a 3-bond correlation to the pyrazole C4. The protons of the N1-phenyl group will show a 3-bond correlation to C5.
-
Isomer 2 (1,3-diphenyl-5-methylpyrazole): The protons of the methyl group at C5 should show a 2-bond correlation to C5 and a 3-bond correlation to C4. The protons of the N1-phenyl group will show a 3-bond correlation to C5.
-
-
Concluding Remarks
Controlling regioselectivity in pyrazole synthesis is a multifactorial challenge that requires a systematic and mechanistically informed approach. By carefully considering the electronic and steric properties of the substrates and, most importantly, by strategically manipulating the reaction conditions—particularly solvent and pH—researchers can significantly influence the isomeric ratio. The strategic use of fluorinated alcohols represents a powerful, field-proven method for achieving high selectivity. When coupled with robust analytical techniques like 2D NMR for unambiguous structural verification, these approaches empower chemists to synthesize desired pyrazole regioisomers efficiently and predictably, accelerating research and development in medicinal and materials chemistry.
References
- BenchChem. (2025). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
- Benchchem. (2025).
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8752-8761. [Link]
-
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
-
ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. [Link]
-
NIH. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
- Benchchem. (n.d.).
-
ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC.... [Link]
-
PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
ResearchGate. (n.d.). ¹H (red), ¹³C (italic), ¹⁵N (blue) NMR chemical shifts and relevant ¹H,.... [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this important synthetic transformation. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Overview of the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The most common and reliable synthetic route involves the chlorination of a 5-hydroxypyrazole (or its tautomeric 5-pyrazolone) precursor. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
The overall process can be summarized in two key stages:
-
Formation of the Pyrazolone Precursor: Synthesis of Methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate.
-
Deoxychlorination: Conversion of the 5-oxo group to the 5-chloro group using a suitable chlorinating agent.
This guide will focus primarily on the critical deoxychlorination step, which is often the source of technical challenges.
Reaction Mechanism and Scientific Rationale
Understanding the "why" is critical for troubleshooting. The chlorination of a 5-pyrazolone with phosphorus oxychloride (POCl₃) is not a simple substitution.
Proposed Reaction Mechanism:
Caption: Proposed mechanism for POCl₃-mediated deoxychlorination of a 5-pyrazolone.
The pyrazolone's carbonyl oxygen first attacks the electrophilic phosphorus atom of POCl₃, forming a phosphorylated intermediate. This transforms the hydroxyl group into an excellent leaving group. A chloride ion then attacks the C5 position, leading to the elimination of the phosphate group and subsequent aromatization to yield the stable 5-chloropyrazole product. Phosphorus oxychloride is a powerful reagent for this type of deoxygenative chlorination.[1][2][3]
Detailed Experimental Protocol
This protocol provides a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Amount | Density (g/mL) | Notes |
| Methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate | 156.14 | 1.0 | (e.g., 10.0 g) | - | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 - 5.0 | (e.g., 29.5 - 49.1 mL) | 1.645 | Corrosive, moisture-sensitive. Use excess. |
| N,N-Dimethylformamide (DMF) | 73.09 | Catalytic | (e.g., 0.5 mL) | 0.944 | Optional, can accelerate reaction. |
| Toluene | 92.14 | - | (e.g., 100 mL) | 0.867 | Anhydrous solvent. |
Step-by-Step Procedure
-
Setup: Under an inert atmosphere (Nitrogen or Argon), equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Charge the flask with Methyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate and anhydrous toluene. Begin stirring to form a slurry.
-
POCl₃ Addition: Carefully add phosphorus oxychloride (POCl₃) to the slurry at room temperature. The addition is exothermic; for larger scales, cooling in an ice bath may be necessary. If using DMF, it can be added at this stage.
-
Reaction: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. The starting material is significantly more polar than the product.
-
Quenching (Critical Step): After cooling the reaction to room temperature, very slowly and cautiously pour the reaction mixture onto crushed ice or into a beaker of ice-water with vigorous stirring. POCl₃ reacts violently with water. This step must be performed in a well-ventilated fume hood.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is neutral or slightly basic (pH 7-8). Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the synthesis.
Workflow: Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction resulted in a very low yield or no product at all. What went wrong?
A: This is a common issue often traced back to reagent deactivation.
-
Possible Cause 1: Moisture Contamination. Phosphorus oxychloride is extremely sensitive to moisture. Any water in your solvent, glassware, or starting material will rapidly decompose the POCl₃, rendering it ineffective.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If your starting material is hygroscopic, dry it in a vacuum oven before the reaction.
-
Possible Cause 2: Incomplete Reaction. The reaction may not have gone to completion.
-
Solution: Ensure the reaction was heated to a sufficient temperature (reflux) for an adequate amount of time. Monitor the reaction by TLC until the starting material spot has been completely consumed.
-
Possible Cause 3: Product Loss During Workup. The 5-chloro group can be susceptible to hydrolysis back to the 5-hydroxy starting material, especially under neutral or slightly basic aqueous conditions at elevated temperatures.[4][5]
-
Solution: Perform the aqueous workup (quenching and neutralization) at 0°C and as quickly as possible. Avoid prolonged exposure to the aqueous basic solution.
Q2: My final product is a dark, tarry oil and my TLC plate shows multiple spots.
A: This indicates the formation of side products, which is common when using aggressive reagents like POCl₃ at high temperatures.
-
Possible Cause: Decomposition or Side Reactions. Overheating or prolonged reaction times can lead to decomposition of the starting material or product. The Vilsmeier-Haack type reagents formed from POCl₃ and DMF can also sometimes lead to unexpected side reactions.[1]
-
Solution 1: Reduce the reaction temperature if possible, or shorten the reaction time. Carefully monitor by TLC and stop the reaction as soon as the starting material is consumed.
-
Solution 2: Consider an alternative chlorinating agent. While POCl₃ is common, thionyl chloride (SOCl₂) has also been used for similar transformations and may offer a cleaner reaction profile in some cases.[6]
-
Solution 3: Optimize your purification. A carefully run column chromatography is essential to separate the desired product from closely-related impurities.
Q3: The reaction seems to have stalled; TLC shows a mix of starting material and product that isn't changing over time.
A: This points to an issue with stoichiometry or reaction conditions.
-
Possible Cause 1: Insufficient POCl₃. A significant portion of the POCl₃ may have been consumed by trace moisture or other reactive functionalities. Generally, using an excess of POCl₃ is recommended to drive the reaction to completion.[2]
-
Solution: Increase the equivalents of POCl₃ used (e.g., from 3 to 5 equivalents).
-
Possible Cause 2: Inadequate Temperature. The activation energy for the reaction may not be met.
-
Solution: Ensure your heating mantle and thermometer are calibrated and that the mixture is truly at reflux. Using a higher-boiling solvent could be an option, but should be approached with caution as it can also increase side product formation.
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent? A: While toluene is common, other high-boiling, non-protic solvents like xylenes or dioxane can be used. Avoid protic solvents (like alcohols) and nucleophilic solvents that can react with POCl₃. Some procedures even use neat POCl₃ as both the reagent and solvent, which can be effective but makes the quench more hazardous.[2]
Q: Is the addition of DMF necessary? A: No, but it can significantly accelerate the reaction. DMF reacts with POCl₃ to form the Vilsmeier reagent, which is a more potent activating agent. However, this can sometimes lead to more side products. If you are experiencing a clean but slow reaction, adding a catalytic amount of DMF is a good strategy.
Q: What are the expected ¹H and ¹³C NMR chemical shifts for the product? A: While specific shifts depend on the solvent, you can generally expect:
-
¹H NMR: A singlet for the pyrazole proton (C3-H) around 8.0 ppm, a singlet for the N-methyl group around 3.9 ppm, and a singlet for the ester methyl group around 3.8 ppm.
-
¹³C NMR: Resonances for the carbonyl carbon, and the aromatic carbons of the pyrazole ring. The carbon bearing the chlorine (C5) will have a characteristic shift.
Q: How should I handle and dispose of POCl₃? A: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a chemical fume hood while wearing appropriate PPE (gloves, lab coat, safety glasses). For disposal, any excess reagent should be quenched cautiously by slowly adding it to a stirred, cooled solution of sodium bicarbonate or another suitable base. Follow all local institutional guidelines for chemical waste disposal.
References
-
Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. PubMed Central. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. ResearchGate. [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
- Preparation method of pyrazole herbicide intermediate 1-methyl-5 hydroxypyrazole.
-
Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. ResearchGate. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. [Link]
- Preparation of 1-methyl-5-hydroxypyrazole.
-
POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health. [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. [Link]
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Complexities of Pyrazole Derivatization
Welcome to the technical support center for pyrazole derivatization. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with pyrazole scaffolds. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their derivatization is often plagued by challenges in regioselectivity, reaction efficiency, and purification.[1][2][3][4][5] This resource provides in-depth, troubleshooting-focused guidance to help you navigate these common pitfalls and streamline your synthetic workflows.
Section 1: N-Functionalization – The Regioselectivity Quagmire
The N-functionalization of unsymmetrical pyrazoles is a frequent source of frustration, often yielding a mixture of N1 and N2 regioisomers that can be difficult to separate.[6][7] The outcome of these reactions is a delicate interplay of steric and electronic factors, as well as reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation of a 3-substituted pyrazole is giving a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity?
A1: This is a classic challenge. The relative acidity of the N1 and N2 protons is often very similar, leading to poor regioselectivity. Here’s a breakdown of factors to consider and strategies to employ:
-
Steric Hindrance is Your Ally: The most reliable way to favor N2 alkylation is to have a sterically bulky substituent at the C3 position. Conversely, a bulky group at C5 will direct alkylation to the N1 position. If your pyrazole core is fixed, consider the steric bulk of your alkylating agent. Less bulky reagents (e.g., methyl iodide) are less selective, while more hindered electrophiles (e.g., isopropyl or benzyl halides) will preferentially react at the less sterically encumbered nitrogen.
-
The "Cation Effect": The choice of base and the resulting counter-ion can significantly influence the site of alkylation.[7]
-
Small Cations (Li+, Na+): These ions can chelate with the N2 nitrogen and a substituent at the C3 position (if it has a coordinating heteroatom), effectively blocking N2 and directing the alkylating agent to N1.
-
Large Cations (K+, Cs+): Larger, less coordinating cations lead to a more "free" pyrazolate anion, and the alkylation is often governed by the inherent electronic properties of the pyrazole, which can favor N2.
-
-
Solvent Polarity: The solvent plays a crucial role in solvating the pyrazolate anion and the counter-ion.
-
Aprotic Polar Solvents (DMF, DMSO): These solvents are generally good for N-alkylation but may not provide high regioselectivity.
-
Aprotic Nonpolar Solvents (Toluene, THF): In these solvents, ion pairing is more significant, and the "cation effect" can be more pronounced.[8]
-
Troubleshooting Workflow for N-Alkylation Regioselectivity
Caption: Decision workflow for troubleshooting poor regioselectivity in pyrazole N-alkylation.
Q2: I'm attempting an N-arylation using a Buchwald-Hartwig or Ullmann coupling, and I'm getting a mixture of isomers. What are the key parameters to optimize?
A2: N-arylation reactions are also sensitive to regioselectivity issues. Here are the critical factors to investigate:
-
Ligand Choice (for Palladium-catalyzed reactions): The ligand is paramount in determining the outcome. For sterically hindered pyrazoles, bulky, electron-rich phosphine ligands like tBuBrettPhos can be effective.[9]
-
Catalyst System (for Copper-catalyzed reactions): Copper-catalyzed N-arylations, a modern iteration of the Ullmann reaction, often benefit from the use of diamine ligands.[10][11]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[9] The solubility of the base in the chosen solvent can also impact the reaction rate and selectivity.
-
Solvent Effects: Aprotic solvents such as toluene, dioxane, or DMF are typically employed. In some cases, fluorinated alcohols like TFE or HFIP have been shown to dramatically improve regioselectivity.[9]
Table 1: General Guidance for Improving N-Arylation Regioselectivity
| Parameter | To Favor N1-Arylation | To Favor N2-Arylation | Rationale |
| Sterics | Bulky substituent at C5 | Bulky substituent at C3 | Directs the incoming aryl group to the less hindered nitrogen. |
| Catalyst/Ligand | Bulky ligands (e.g., tBuXPhos) | Less bulky ligands | The steric profile of the catalyst-ligand complex can influence which nitrogen atom can effectively coordinate. |
| Base | K₂CO₃, K₃PO₄ | Cs₂CO₃ | The nature of the cation can influence the nucleophilicity of the two nitrogen atoms differently. |
| Solvent | Toluene, Dioxane | DMF, Fluorinated Alcohols[9] | Solvent polarity can affect the aggregation state of the catalyst and the pyrazolate salt. |
Section 2: C-Functionalization – Navigating Reactivity and Site-Selectivity
While N-functionalization is common, direct C-H functionalization of the pyrazole core is a powerful tool for late-stage diversification. However, it comes with its own set of challenges.[12][13]
Frequently Asked Questions (FAQs)
Q1: I'm trying to perform an electrophilic substitution (e.g., nitration, halogenation) on my pyrazole, but the reaction is sluggish and gives low yields. What's going wrong?
A1: The pyrazole ring is considered electron-rich, but its reactivity towards electrophiles can be deceiving. Here's what to consider:
-
Protonation: Under strongly acidic conditions (often used for nitration or sulfonation), the pyrazole ring can be protonated at N2. This forms a pyrazolium cation, which is strongly deactivated towards electrophilic attack.
-
Site of Attack: Electrophilic substitution on an N-unsubstituted pyrazole preferentially occurs at the C4 position.[2][14] If your C4 position is already substituted, the reaction will be significantly more difficult.
-
Activating/Deactivating Groups: Substituents on the pyrazole ring have a profound effect on its reactivity. Electron-donating groups (e.g., alkyl, alkoxy) will activate the ring towards electrophilic substitution, while electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) will deactivate it.[15]
Troubleshooting Steps for Poor Electrophilic Substitution:
-
Modify Reaction Conditions: If using strong acids, try to use milder conditions. For example, for nitration, you could try using a nitrate salt with a Lewis acid instead of a nitric/sulfuric acid mixture.
-
Protect the N1-Position: N-substitution can modulate the ring's electronics. An N1-aryl or N1-alkyl group can sometimes enhance reactivity at the C4 position.
-
Consider Directed Metalation: If electrophilic substitution is failing, an alternative is directed ortho-metalation. By using a directing group at the N1 position and a strong base (like n-BuLi or LDA), you can deprotonate a specific carbon, which can then be quenched with an electrophile.
Q2: My transition-metal-catalyzed C-H functionalization is not regioselective. How can I control where the new bond forms?
A2: Regioselectivity in C-H functionalization is a significant challenge.[16][17] The inherent reactivity of the C-H bonds in a pyrazole can be similar, leading to mixtures of products.
-
Directing Groups: The most effective strategy for controlling regioselectivity is the use of a directing group. A coordinating group attached to the N1 position can direct the metal catalyst to the C5 position. Common directing groups include pyridyl, picolinamide, or other nitrogen-containing heterocycles.
-
Inherent Reactivity: In the absence of a strong directing group, the inherent electronic properties of the pyrazole will dictate the site of functionalization. The C5-H bond is often more acidic and can be preferentially activated by some catalysts.[12]
-
Catalyst and Ligand Effects: The choice of metal catalyst (e.g., Pd, Rh, Ru) and the ligands used can have a dramatic impact on regioselectivity.[17] This is often an empirical process of screening different catalyst/ligand combinations.
Diagram of Directed C-H Functionalization
Caption: Conceptual workflow for directing group-assisted C-H functionalization of pyrazoles.
Section 3: Protecting Group Strategies and Purification Pitfalls
Effective use of protecting groups and robust purification methods are essential for successful multi-step syntheses involving pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the best protecting groups for the pyrazole NH?
A1: The choice of protecting group depends on the downstream reaction conditions you plan to use.
-
Boc (tert-Butoxycarbonyl): This is a versatile protecting group that can be introduced using Boc-anhydride. It is stable to a wide range of conditions but can be removed with strong acid (e.g., TFA) or under some basic conditions.[18][19]
-
Trityl (Triphenylmethyl): A bulky protecting group that is useful when steric hindrance is desired. It is typically removed under acidic conditions.
-
Benzyl: Introduced via benzylation and removed by hydrogenolysis. This is a good option if your molecule is stable to reductive conditions.
-
THP (Tetrahydropyranyl): A cheap and acid-labile protecting group.[19][20] It's stable to strongly basic conditions.
Q2: I'm having trouble purifying my pyrazole derivative. It streaks on silica gel columns, or I have inseparable regioisomers.
A2: Purification of pyrazoles can be challenging due to their basicity and the similar polarity of regioisomers.
-
Tailing on Silica Gel: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or ammonia in methanol.[21]
-
-
Separating Regioisomers: This can be extremely difficult.
-
High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related isomers.
-
Recrystallization: If one isomer is significantly more crystalline than the other, careful recrystallization can be used to isolate the major product.
-
Derivatization: In some cases, it may be easier to separate the isomers after a subsequent reaction step that introduces a significant difference in their physical properties.
-
Experimental Protocol: Deactivating Silica Gel for Pyrazole Purification
-
Prepare the Slurry: In a beaker, add the required amount of silica gel for your column.
-
Add the Eluent: Pour your chosen eluent (e.g., a mixture of hexanes and ethyl acetate) into the beaker to create a slurry.
-
Add the Modifier: To the slurry, add triethylamine to a final concentration of 0.5% (v/v). For example, for every 100 mL of eluent, add 0.5 mL of triethylamine.
-
Mix Thoroughly: Stir the slurry for a few minutes to ensure the triethylamine is evenly distributed.
-
Pack the Column: Pack your chromatography column with the treated silica slurry as you normally would.
-
Run the Column: Elute your sample using the same eluent system containing 0.5% triethylamine.
This simple modification can dramatically improve the peak shape and resolution of basic pyrazole compounds during column chromatography.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
- A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Angewandte Chemie International Edition. Retrieved from [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved from [Link]
- Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. (2005). Portal de recerca UAB.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Publishing.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
- Optimization of pyrazole N-alkylation conditions. (n.d.).
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.).
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). RSC Publishing. Retrieved from [Link]
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Deriv
- Synthetic strategies of pyrazole‐directing C−H activation. (n.d.).
-
Unit 4 Pyrazole | PDF. (n.d.). Slideshare. Retrieved from [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (n.d.). Arkivoc. Retrieved from [Link]
- What's the best way to protect the NH group in Heterocyclic Compounds?. (2012).
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.).
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. (2014).
-
Visible light-induced functionalization of indazole and pyrazole: a recent update. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH. Retrieved from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
- Review on Synthesis of pyrazole and pyrazolines. (2025).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025).
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. (n.d.). Semantic Scholar.
- Styrylpyrazoles: Properties, Synthesis and Transform
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). Journal of Organic Chemistry.
- Method for purifying pyrazoles. (n.d.). Google Patents.
- The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.).
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
- Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Synfacts.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). Journal of Pharmaceutical Sciences and Research.
- Design and Synthesis of New Pyrazole-Based Heterotricycles and their Derivatization by Autom
Sources
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- 15. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate and its Analogs
In the landscape of modern drug discovery and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of biologically active molecules and functional materials. The precise characterization of these compounds is not merely a procedural formality but a critical step in understanding their structure-activity relationships and ensuring the reliability of subsequent research. This guide provides an in-depth spectroscopic analysis of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, a key building block, and compares its spectral features with two structurally related analogs: its non-chlorinated precursor, Methyl 1-methyl-1H-pyrazole-4-carboxylate, and a more complex derivative, Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.
Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide will illuminate the subtle yet significant spectral shifts that arise from specific structural modifications. The causality behind these differences will be explored, offering researchers and drug development professionals a deeper understanding of how to interpret the spectroscopic data of this important class of molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs. This side-by-side comparison is designed to highlight the influence of substituents on the spectral properties of the pyrazole core.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | H-3 (ppm) | N-CH₃ (ppm) | O-CH₃/O-CH₂CH₃ (ppm) | Other Protons (ppm) |
| This compound | 7.95 (s) | 3.88 (s) | 3.85 (s) | - |
| Methyl 1-methyl-1H-pyrazole-4-carboxylate | 7.85 (s) | 3.82 (s) | 3.85 (s) | 7.90 (s, H-5) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | 8.01 (s) | - | 4.30 (q), 1.35 (t) | 7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, C5-CH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C-3 | C-4 | C-5 | N-CH₃ | O-CH₃/O-CH₂CH₃ | Other Carbons |
| This compound | ~140-142 | ~110-112 | ~135-137 | ~38-40 | ~51-53 | C=O (~162-164) |
| Methyl 1-methyl-1H-pyrazole-4-carboxylate | ~138-140 | ~112-114 | ~130-132 | ~37-39 | ~51-53 | C=O (~163-165) |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | ~141-143 | ~108-110 | ~145-147 | - | ~60-62, ~14-16 | C=O (~164-166), Phenyl (~125-140), C5-CH₃ (~12-14) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(C=O) | ν(C=N) | ν(C-Cl) |
| This compound | ~1720-1730 | ~1550-1570 | ~750-770 |
| Methyl 1-methyl-1H-pyrazole-4-carboxylate | ~1715-1725 | ~1540-1560 | - |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | ~1710-1720 | ~1530-1550 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 174/176 (3:1) | [M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Cl]⁺ |
| Methyl 1-methyl-1H-pyrazole-4-carboxylate | 140 | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate | 244 | [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺, [M-C₆H₅]⁺ |
In-Depth Spectroscopic Interpretation
A thorough analysis of the spectral data reveals the distinct electronic and structural features of each molecule. The choice of analytical techniques and the interpretation of the resulting spectra are guided by the fundamental principles of spectroscopy and an understanding of how molecular structure influences spectroscopic behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the unambiguous assignment of the molecular structure.
The ¹H NMR spectrum of This compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The singlet at approximately 7.95 ppm corresponds to the proton at the C-3 position of the pyrazole ring. The downfield shift of this proton is attributed to the anisotropic effect of the adjacent carbonyl group and the overall electron-withdrawing nature of the heterocyclic ring. The two methyl groups, one attached to the nitrogen (N-CH₃) and the other in the ester functionality (O-CH₃), appear as sharp singlets around 3.88 ppm and 3.85 ppm, respectively.
In comparison, the ¹H NMR spectrum of Methyl 1-methyl-1H-pyrazole-4-carboxylate shows an additional singlet at approximately 7.90 ppm, which is assigned to the proton at the C-5 position. The presence of this signal is a key differentiator from its chlorinated analog. The chemical shifts of the other protons are very similar, indicating that the chlorine atom at the C-5 position has a relatively minor effect on the electronic environment of the remaining protons.
The spectrum of Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate is more complex, reflecting its increased structural intricacy. The C-3 proton appears as a singlet around 8.01 ppm.[1] The ethyl ester group gives rise to a characteristic quartet at roughly 4.30 ppm and a triplet at approximately 1.35 ppm.[1] The phenyl group protons appear as a multiplet in the aromatic region (7.40-7.50 ppm), and the methyl group at C-5 is observed as a singlet around 2.70 ppm.[1]
The ¹³C NMR spectra provide complementary information about the carbon framework. For This compound , the presence of the electron-withdrawing chlorine atom at C-5 causes a significant downfield shift for this carbon compared to its non-chlorinated counterpart. The other carbon signals are less affected, although subtle shifts can be observed.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The most prominent feature in the IR spectra of all three compounds is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. For This compound , this band is typically observed in the range of 1720-1730 cm⁻¹. The exact position of this band is sensitive to the electronic environment; the electron-withdrawing chlorine atom can cause a slight shift to a higher wavenumber compared to the non-chlorinated analog. A key diagnostic peak for the target compound is the C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically around 750-770 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity. For This compound , the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ at m/z 174 and 176 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Key fragmentation pathways include the loss of the methoxy group ([M-OCH₃]⁺), the entire ester group ([M-COOCH₃]⁺), and the chlorine atom ([M-Cl]⁺).
In contrast, the mass spectrum of Methyl 1-methyl-1H-pyrazole-4-carboxylate will show a single molecular ion peak at m/z 140. The fragmentation pattern will be simpler, primarily showing the loss of the methoxy and ester groups. Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate will have a molecular ion peak at m/z 244, and its fragmentation will be characterized by the loss of the ethoxy group, the ethyl ester group, and the phenyl group.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data presented in this guide. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole derivative into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
-
Data Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12 ppm, a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 220 ppm, a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Place a small amount of the solid pyrazole derivative directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, the sample is volatilized by heating in the high-vacuum source.
-
The gaseous molecules are then ionized by a beam of electrons (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Visualizing Molecular Structures and Analytical Workflows
To further clarify the relationships between the analyzed compounds and the experimental procedures, the following diagrams are provided.
Caption: A generalized workflow for the spectroscopic analysis of pyrazole derivatives.
Conclusion
The comprehensive spectroscopic analysis of this compound and its analogs demonstrates the power of modern analytical techniques in elucidating molecular structure. The comparative approach taken in this guide highlights how subtle changes in substitution on the pyrazole ring lead to predictable and interpretable changes in the NMR, IR, and MS spectra. For researchers and professionals in the field, a thorough understanding of these spectroscopic signatures is paramount for confirming the identity and purity of synthesized compounds, thereby ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor. Journal of Medicinal Chemistry. [Link] [2]2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
-
asian journal of chemistry. Asian Journal of Chemistry. [Link]
Sources
A Senior Application Scientist's Guide to ¹H and ¹³C NMR of Substituted Pyrazoles
For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Sildenafil. Accurate and unambiguous structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides an in-depth comparison of ¹H and ¹³C NMR data for substituted pyrazoles, grounded in experimental data and field-proven insights to aid in the confident elucidation of these vital heterocycles.
The Foundational Challenge: Annular Tautomerism
Before delving into substituent effects, one must grasp the inherent dynamic nature of N-unsubstituted pyrazoles. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions, creating an equilibrium between two tautomeric forms.[1] If this exchange is fast on the NMR timescale—as it often is at room temperature—the signals for the chemically distinct C3 and C5 positions (and their attached protons) will average out, leading to broadened signals or a single averaged peak.[1] This phenomenon is the most common point of confusion in interpreting pyrazole spectra.
Caption: Annular tautomerism in N-H pyrazoles.
Understanding and potentially controlling this equilibrium—through solvent choice or low-temperature experiments—is critical for correct spectral assignment.[1]
¹H NMR Spectral Data: A Comparative Analysis
The proton NMR spectrum provides initial, high-value information on the substitution pattern of the pyrazole ring.
Parent Pyrazole: In a non-exchanging medium, the parent pyrazole shows three distinct signals:
-
H3/H5: These protons are adjacent to a nitrogen atom and are the most deshielded ring protons, typically appearing around δ 7.5-7.7 ppm .
-
H4: This proton is flanked by two carbons and appears further upfield, usually as a triplet, around δ 6.3-6.4 ppm .[2]
-
N1-H: The imino proton signal is highly variable, often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange.[1] Its chemical shift can range from δ 11 to 14 ppm and it may not be observed at all in protic solvents like D₂O or CD₃OD due to rapid exchange with solvent deuterium.[1]
Substituent Effects: The electronic nature of substituents dramatically influences the chemical shifts of the remaining ring protons.
-
Electron-Donating Groups (EDGs): Groups like -NH₂ or -CH₃ increase electron density in the ring, causing an upfield shift (shielding) of the ring protons. For instance, the H4 proton in 3,5-dimethylpyrazole appears at δ 5.76 ppm, a significant upfield shift from the parent pyrazole's H4 at ~6.3 ppm.[3]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CN decrease electron density, causing a downfield shift (deshielding). The presence of nitro groups, which are strongly withdrawing, can shift proton signals significantly downfield.[4]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles
| Compound | H3 | H4 | H5 | Solvent | Reference |
| Pyrazole | 7.66 (d) | 6.37 (t) | 7.66 (d) | CDCl₃ | [2][5] |
| 3,5-Dimethylpyrazole | - | 5.76 (s) | - | CDCl₃ | [3] |
| 1-Phenylpyrazole | 7.70 (d) | 6.45 (t) | 7.92 (d) | CDCl₃ | [6] |
| 3-Nitropyrazole | - | 7.03 (d) | 8.45 (d) | DMSO-d₆ | [7] |
| 5-Amino-1-phenylpyrazole | 7.45 (d) | 5.75 (d) | - | CDCl₃ | [1] |
Note: Data is illustrative and compiled from various sources. Exact shifts are solvent and concentration-dependent.
Coupling Constants: Typical vicinal (³J) coupling constants in the pyrazole ring are small, in the range of 2-3 Hz.[2][8] The ³J_H4H5 and ³J_H3H4 couplings are observable, while the long-range ⁴J_H3H5 coupling is often less than 1 Hz.
¹³C NMR Spectral Data: Probing the Carbon Skeleton
¹³C NMR is indispensable for confirming the substitution pattern and understanding the electronic environment of the carbon framework. The chemical shifts of C3, C4, and C5 are highly sensitive to the tautomeric form and the nature of substituents.[9]
Parent Pyrazole:
-
C3/C5: In a rapidly exchanging system, these carbons appear as a single, averaged signal around δ 134.6 ppm .
-
C4: This carbon is the most shielded, appearing around δ 105.8 ppm .
Substituent Effects: As with ¹H NMR, the electronic character of substituents dictates the ¹³C chemical shifts.
Caption: Influence of substituents on pyrazole ¹³C shifts.
-
Electron-Donating Groups (EDGs): An amino group (-NH₂) at C5 causes significant shielding (upfield shift) of C5 and C4.
-
Electron-Withdrawing Groups (EWGs): A nitro group (-NO₂) causes substantial deshielding (downfield shift) of the carbon to which it is attached and, to a lesser extent, other ring carbons.[10] In 3-nitropyrazole, C3 is shifted downfield to ~δ 158 ppm, while in 4-nitropyrazole, C4 appears around δ 115 ppm.[10]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles
| Compound | C3 | C4 | C5 | Solvent | Reference |
| Pyrazole | 134.6 | 105.8 | 134.6 | CDCl₃ | [11] |
| 3,5-Dimethylpyrazole | 147.7 | 104.5 | 147.7 | CDCl₃ | [3] |
| 1-Phenyl-3-methyl-5-ethoxy | 148.3 | 86.1 | 154.6 | CDCl₃ | [6] |
| 3-Nitropyrazole | 158.0 | 110.1 | 132.5 | DMSO-d₆ | [10] |
| 4-Nitropyrazole | 140.0 | 115.0 | 140.0 | DMSO-d₆ | [10] |
| 5-Nitropyrazole (1-H tautomer) | 145.9 | 109.4 | 149.0 | DMSO-d₆ | [10] |
Note: Data is illustrative and compiled from various sources. For N-H pyrazoles, values can be for a single tautomer or an averaged mixture.
The assignment of C3 and C5 in asymmetrically substituted N-H pyrazoles is often non-trivial and may require advanced 2D NMR experiments like HMBC to establish long-range correlations to known protons.[12][13]
Experimental Protocols
Scientific integrity demands reproducible and self-validating methodologies. The following protocols are designed for the robust characterization of novel substituted pyrazoles.
Caption: Logical workflow for pyrazole structure elucidation.
Protocol 1: Standard Sample Preparation and 1D NMR Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyrazole derivative.
-
Solvent Selection: Choose a suitable deuterated solvent.
-
Causality: CDCl₃ is a good starting point for many organic compounds. However, for N-H pyrazoles where tautomerism or N-H proton observation is critical, a non-protic, aprotic solvent like DMSO-d₆ or Acetone-d₆ is preferable as they are less likely to exchange with the N-H proton.[1] Use a dry solvent to minimize exchange with residual water.[1]
-
-
Dissolution: Dissolve the sample in ~0.6 mL of the chosen deuterated solvent in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.
-
Data Acquisition:
-
Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, which aids in assignment.
-
Protocol 2: Low-Temperature NMR for Tautomer Resolution
This protocol is essential when room temperature spectra show broadened signals indicative of fast tautomeric exchange.[1]
-
Sample Preparation: Prepare the sample as in Protocol 1, but crucially select a solvent with a low freezing point (e.g., CD₂Cl₂, Toluene-d₈, or THF-d₈).[1]
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Causality: This step is critical to ensure the sample has reached thermal equilibrium and the tautomeric population is stable, ensuring that observed spectral changes are due to slowed exchange kinetics and not temperature gradients.
-
-
Data Acquisition: Record spectra at each temperature until you observe the splitting of the averaged signals into distinct, sharp sets of signals corresponding to each individual tautomer.
Protocol 3: Unambiguous Assignment using 2D NMR
When substitution patterns are complex, 1D spectra are insufficient for complete assignment. 2D NMR is required.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates directly bonded ¹H and ¹³C nuclei.
-
Methodology: Run a standard HSQC experiment. Each cross-peak in the 2D spectrum directly links a proton signal on one axis to the carbon signal it is attached to on the other axis. This is the most reliable way to assign protonated carbons.[1]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons over two or three bonds (²J_CH, ³J_CH).[1]
-
Methodology: Run a standard HMBC experiment, optimizing the long-range coupling delay (typically for J = 8-10 Hz).
-
Causality: This is the key experiment for assigning quaternary (non-protonated) carbons. For example, observing a correlation from the H4 proton to the C3 and C5 carbons can definitively assign these carbons, helping to resolve ambiguities in substituted systems.[1]
-
References
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A Comparative Guide to the Mass Spectrometry of Pyrazole Derivatives for Researchers and Drug Development Professionals
Introduction
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry and drug development, with a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The structural characterization of these heterocyclic compounds is paramount for ensuring efficacy, safety, and regulatory compliance in pharmaceutical applications.[3][4] Mass spectrometry (MS) has emerged as an indispensable analytical tool for the elucidation of pyrazole structures, offering unparalleled sensitivity and specificity.[4][5][6]
This guide provides an in-depth, objective comparison of mass spectrometric techniques for the analysis of pyrazole derivatives. We will delve into the nuances of different ionization methods, explore the governing principles of their fragmentation patterns, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors. The insights presented herein are grounded in established scientific literature and our extensive field experience, ensuring a blend of theoretical understanding and practical applicability.
I. A Comparative Analysis of Ionization Techniques
The choice of ionization technique is a critical first step in the mass spectrometric analysis of pyrazole derivatives, profoundly influencing the resulting mass spectrum and the nature of the structural information obtained. The two most prevalent methods, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages and are suited for different analytical workflows.
A. Electron Ionization (EI): The "Hard" Ionization Workhorse for Volatile Pyrazoles
Electron Ionization (EI) is a classic, high-energy ionization technique that provides reproducible mass spectra and extensive fragmentation, making it highly valuable for structural elucidation and library matching. It is typically coupled with Gas Chromatography (GC-MS) for the analysis of volatile and thermally stable pyrazole derivatives.[3]
Mechanism of Ionization: In EI, the analyte molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This energetic interaction ejects an electron from the molecule, forming a radical cation (M•+). The excess energy imparted to the molecular ion often leads to significant fragmentation.
Key Characteristics for Pyrazole Analysis:
-
Extensive Fragmentation: EI's high energy results in predictable and information-rich fragmentation patterns, which are invaluable for identifying the core pyrazole structure and the nature of its substituents.[1][7][8]
-
Library Searchability: The standardized nature of EI-MS spectra allows for the creation of spectral libraries, facilitating the rapid identification of known pyrazole derivatives.
-
Challenges with Labile Compounds: The high energy of EI can lead to the complete absence of a molecular ion peak for some fragile pyrazole derivatives, complicating molecular weight determination.
B. Electrospray Ionization (ESI): The "Soft" Touch for Polar and Non-Volatile Pyrazoles
Electrospray Ionization (ESI) is a soft ionization technique that is ideal for the analysis of polar, non-volatile, and thermally labile pyrazole derivatives, which are common in pharmaceutical development.[2][9] It is most frequently coupled with Liquid Chromatography (LC-MS).[10][11][12][13][14]
Mechanism of Ionization: ESI generates ions from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode.
Key Characteristics for Pyrazole Analysis:
-
Intact Molecular Ions: ESI is a gentle technique that typically produces abundant molecular ions (or pseudomolecular ions), making molecular weight determination straightforward.[9][15]
-
Suitability for Drug Molecules: Many pyrazole-based drug candidates are designed to be polar and are thus well-suited for ESI-MS analysis.[2][9]
-
Control over Fragmentation: Fragmentation in ESI-MS is controlled by applying a collision energy in the mass spectrometer (Collision-Induced Dissociation, CID), allowing for tandem mass spectrometry (MS/MS) experiments that provide detailed structural information.[16][17]
Comparison Summary: EI-MS vs. ESI-MS for Pyrazole Derivatives
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Coupling Technique | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Analyte Polarity | Low to medium polarity | Medium to high polarity |
| Analyte Volatility | Volatile | Non-volatile |
| Ionization Energy | High (Hard Ionization) | Low (Soft Ionization) |
| Molecular Ion | Often weak or absent | Typically strong and abundant |
| Fragmentation | Extensive and spontaneous | Controlled via Collision-Induced Dissociation (CID) |
| Primary Application | Structural elucidation of volatile pyrazoles, library matching | Analysis of polar and thermally labile drug candidates, molecular weight determination |
II. Decoding the Fragmentation Patterns of Pyrazole Derivatives
The fragmentation of the pyrazole ring under mass spectrometric conditions provides a wealth of structural information. While the specific pathways can be influenced by the ionization technique and the nature of the substituents, several key fragmentation routes are consistently observed.
A. Fundamental Fragmentation of the Pyrazole Core
The most characteristic fragmentation pathways of the unsubstituted pyrazole ring involve the cleavage of the N-N bond and subsequent rearrangements.[1][7][8]
Key Fragmentation Pathways:
-
Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway involves the expulsion of a neutral HCN molecule from the molecular ion, leading to a characteristic loss of 27 Da.[1][3][7]
-
Loss of Dinitrogen (N₂): Another significant fragmentation involves the elimination of a neutral N₂ molecule, resulting in a loss of 28 Da.[3][7]
These fundamental fragmentations serve as diagnostic markers for the presence of a pyrazole core.
Caption: Fundamental fragmentation pathways of the pyrazole molecular ion.
B. The Influence of Substituents on Fragmentation
The presence of substituents on the pyrazole ring can significantly alter the fragmentation pathways, providing valuable information about their identity and position.[1][7][16]
-
Alkyl Substituents: Alkyl-substituted pyrazoles often exhibit fragmentation patterns characteristic of the alkyl chain, such as alpha-cleavage and McLafferty rearrangements, in addition to the core pyrazole fragmentations.
-
Aryl Substituents: The presence of aryl groups can lead to the formation of stable, resonance-stabilized fragment ions. The fragmentation may involve cleavage of the bond between the pyrazole ring and the aryl substituent.
-
Functional Groups: Functional groups such as nitro, acetyl, and amide groups introduce their own characteristic fragmentation pathways, which can sometimes dominate the mass spectrum.[2][7] For instance, N-acyl pyrazoles may show a prominent fragment corresponding to the acylium ion.[16]
The interplay between the fragmentation of the pyrazole core and its substituents allows for a detailed structural characterization of complex pyrazole derivatives.
C. Collision-Induced Dissociation (CID) of Protonated Pyrazoles
In ESI-MS/MS, Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]+) is a powerful tool for structural elucidation.[9][16][17] The fragmentation pathways are often different from those observed in EI-MS.
A common fragmentation pathway for N-substituted pyrazoles involves the cleavage of the N-substituent bond, leading to a stable pyrazolium cation.[16] Subsequent fragmentation of the pyrazole ring can then occur.
Caption: A simplified workflow for ESI-MS/MS (CID) analysis of pyrazole derivatives.
III. Experimental Protocols for the Mass Spectrometric Analysis of Pyrazole Derivatives
The following protocols provide a starting point for the analysis of pyrazole derivatives using GC-MS and LC-MS. Optimization of these methods will be necessary depending on the specific properties of the analyte and the matrix.
A. Protocol 1: GC-MS Analysis of Volatile Pyrazole Derivatives
This protocol is suitable for the analysis of thermally stable and volatile pyrazoles, such as those found in industrial mixtures.[3]
1. Sample Preparation: a. Dissolve the pyrazole sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL. b. If necessary, derivatize the pyrazole to increase its volatility and thermal stability. Common derivatization agents include silylating agents (e.g., BSTFA) for N-H pyrazoles. c. Filter the sample through a 0.22 µm syringe filter into a GC vial.
2. GC-MS Parameters:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (split or splitless, depending on concentration).
- Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- MS System: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-500.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
B. Protocol 2: LC-MS/MS Analysis of Pyrazole-Based Drug Candidates
This protocol is designed for the analysis of polar and non-volatile pyrazole derivatives, typical of pharmaceutical compounds in biological matrices or formulation studies.[10]
1. Sample Preparation: a. Dissolve the pyrazole sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water) to a concentration of 10-100 ng/mL. b. For biological samples (e.g., plasma, urine), perform a protein precipitation (e.g., with acetonitrile) or a solid-phase extraction (SPE) to remove matrix interferences. c. Centrifuge and filter the sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Parameters:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- MS System: Sciex Triple Quad 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 500 °C.
- MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification or product ion scanning for structural confirmation. Optimize collision energy for each specific pyrazole derivative.
IV. Conclusion
The mass spectrometric analysis of pyrazole derivatives is a multifaceted field where the choice of methodology is dictated by the specific analytical question and the physicochemical properties of the analyte. Electron Ionization provides rich structural information for volatile compounds through its extensive and reproducible fragmentation, while Electrospray Ionization offers a gentler approach for the analysis of polar, non-volatile drug candidates, allowing for precise molecular weight determination and controlled fragmentation via tandem mass spectrometry.
A thorough understanding of the fundamental fragmentation pathways of the pyrazole core, coupled with an appreciation for the influence of substituents, is essential for accurate structural elucidation. The experimental protocols provided in this guide serve as a robust starting point for developing and validating analytical methods for pyrazole derivatives. As the landscape of drug discovery continues to evolve, the strategic application of mass spectrometry will undoubtedly remain a critical component in the successful development of novel pyrazole-based therapeutics.
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A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[3][4][5]
The Chemistry: Knorr Pyrazole Synthesis
A foundational method for creating pyrazole rings is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine or its derivatives with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[6][7]
Reaction Mechanism
The mechanism begins with an acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[8][9][10] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A subsequent dehydration step results in the formation of the stable, aromatic pyrazole ring.[8][9][10] When unsymmetrical 1,3-dicarbonyl compounds are used, the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to two different regioisomeric pyrazole products.[10]
Diagram of the General Mechanism for Knorr Pyrazole Synthesis
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A Comprehensive Guide to the Structural Validation of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide range of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms within these novel molecules is critical for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective drugs.[1] Therefore, rigorous and unambiguous structural validation is a fundamental requirement in the drug discovery and development process.
This in-depth technical guide provides a comparative framework for the structural elucidation of novel pyrazole derivatives. We will explore the synergistic application of key analytical techniques, explain the causality behind experimental choices, and provide detailed protocols to ensure the integrity of your structural assignments.
The Integrated Approach to Structural Validation
Caption: Workflow for the structural validation of novel pyrazole compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.[3][4] For pyrazole derivatives, ¹H and ¹³C NMR provide essential information on the substitution pattern and the electronic environment of the heterocyclic ring.
Causality in NMR Experimental Choices: The choice of NMR experiments is dictated by the need to establish connectivity between atoms. A simple ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts and coupling constants.[3] However, for complex molecules, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for tracing out the complete molecular structure.[5][6]
Comparative NMR Data for a Hypothetical Novel Pyrazole
| Technique | Observed Data (Hypothetical) | Interpretation |
| ¹H NMR | δ 7.8 (s, 1H), 7.5 (m, 5H), 4.1 (s, 3H) | A singlet at δ 7.8 suggests a proton on the pyrazole ring. The multiplet at δ 7.5 is indicative of a phenyl group. The singlet at δ 4.1 likely corresponds to a methyl group attached to a nitrogen or oxygen. |
| ¹³C NMR | δ 150.1, 140.2, 135.5, 129.8, 128.5, 125.3, 105.6, 39.5 | The number of signals corresponds to the number of unique carbon atoms. The chemical shifts provide clues about the type of carbon (aromatic, aliphatic, etc.).[7] |
| HSQC | Correlation between δ 7.8 (¹H) and δ 105.6 (¹³C) | Confirms the direct attachment of the pyrazole proton to the carbon at δ 105.6. |
| HMBC | Correlation between δ 4.1 (¹H, -CH₃) and δ 150.1 (¹³C, pyrazole C) | Establishes a 2- or 3-bond connectivity between the methyl group and a pyrazole ring carbon, crucial for determining the position of substitution.[5][6] |
Experimental Protocol: 2D NMR Spectroscopy (HMBC)
-
Sample Preparation: Dissolve 10-20 mg of the purified pyrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Tune and match the probe for both ¹H and ¹³C frequencies.[8]
-
Parameter Optimization: Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants, typically around 8-10 Hz.[8]
-
Data Acquisition: Acquire the HMBC spectrum. The experiment time will vary depending on the sample concentration and the desired signal-to-noise ratio.
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to establish long-range correlations between protons and carbons.[5]
Mass Spectrometry (MS): Determining the Molecular Formula
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers valuable structural information.[3] High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule with high accuracy.
Causality in MS Experimental Choices: The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) depends on the volatility and thermal stability of the compound. For many pyrazole derivatives, ESI is preferred as it is a soft ionization technique that typically keeps the molecular ion intact.[9]
Comparative MS Data for a Hypothetical Novel Pyrazole
| Technique | Observed Data (Hypothetical) | Interpretation |
| Low-Resolution MS (ESI+) | m/z 201.1 [M+H]⁺ | The molecular weight of the compound is likely 200. |
| High-Resolution MS (ESI+) | m/z 201.0926 [M+H]⁺ | The measured mass corresponds to a calculated elemental composition of C₁₁H₁₃N₂O₂. This allows for the determination of the molecular formula. |
| MS/MS Fragmentation | Daughter ions at m/z 173, 105, 77 | The fragmentation pattern can be used to deduce the structure of different parts of the molecule and their connectivity.[10][11][12] |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the pyrazole compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution measurements.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use software to calculate the possible elemental compositions that match the measured mass within a narrow mass tolerance (typically <5 ppm).
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.[1][13][14] It is considered the definitive method for structural validation.
Causality in Crystallography Experimental Choices: The primary challenge in X-ray crystallography is growing a suitable single crystal. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial and often requires empirical optimization.
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A Researcher's Guide to Navigating the Reactivity of Chloro-Methyl-Pyrazole-Carboxylate Isomers
Introduction: The Strategic Importance of Isomer Selection in Pyrazole Chemistry
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups. Within this class of compounds, substituted pyrazoles like Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate serve as versatile building blocks for the synthesis of more complex molecular architectures.[3][4]
However, the reactivity of a pyrazole is not monolithic; it is exquisitely sensitive to the substitution pattern on the ring. The choice of a specific isomer can be the difference between a high-yielding, selective reaction and a complex mixture of byproducts. This guide provides an in-depth comparison of the reactivity of this compound against its key positional isomers. We will dissect the electronic and steric factors that govern their behavior in common synthetic transformations, supported by mechanistic principles and experimental insights. Our goal is to equip researchers, scientists, and drug development professionals with the predictive understanding needed to strategically select the optimal isomer for their synthetic campaigns.
The Structural and Electronic Landscape of Key Isomers
The reactivity of a pyrazole is fundamentally dictated by the electronic distribution within the ring, which is in turn influenced by the inductive and resonance effects of its substituents. The pyrazole ring itself possesses two distinct nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2.[5] This arrangement makes the C4 position generally electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions are more electron-deficient and prone to nucleophilic attack.[2][5]
Let's consider our primary molecule of interest, This compound (1) , and its key isomers:
-
Methyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (2)
-
Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (3)
The interplay of the electron-withdrawing chloro (–I, +M) and methoxycarbonyl (–I, –M) groups, along with the electron-donating methyl group (+I) on the N1 nitrogen, creates distinct electronic environments for each isomer.
-
In Isomer 1 , the C5-Cl bond is adjacent to the electron-rich C4 position (bearing the ester) and the N1-methyl group. The ester at C4 strongly withdraws electron density from the ring, which can activate the C5 position towards certain reactions.
-
In Isomer 2 , the C3-Cl bond is flanked by the pyridine-like N2 and the ester-bearing C4. The proximity to the electronegative N2 and the C4-ester significantly lowers the electron density at C3.
-
In Isomer 3 , the C5-Cl and C3-ester positions are electronically "communicating" through the pyrazole ring. The ester at C3 will have a strong electron-withdrawing effect on the C5 position, mediated by the N1-N2 bond.
These subtle electronic differences have profound implications for the chemical reactivity of each isomer, as we will explore in the following sections.
Comparative Reactivity Analysis
A. Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for functionalizing electron-deficient aromatic rings. In our case, the chloro substituent can be displaced by a variety of nucleophiles. The rate of this reaction is highly dependent on the stability of the intermediate Meisenheimer complex, which is favored by electron-withdrawing groups positioned ortho and para to the leaving group.
-
Isomer 3 (5-chloro-3-carboxylate): This isomer is predicted to be the most reactive towards SNAr. The electron-withdrawing carboxylate group at C3 is effectively ortho to the C5-chloro group (via the N1-N2 linkage), strongly stabilizing the negative charge that develops in the Meisenheimer intermediate.
-
Isomer 2 (3-chloro-4-carboxylate): The carboxylate group at C4 is meta to the C3-chloro group. While it still deactivates the ring overall, its ability to stabilize the intermediate via resonance is diminished compared to Isomer 3. However, the inherent electrophilicity of the C3 position, being adjacent to the pyridine-like N2, contributes to its reactivity.[2][5]
-
Isomer 1 (5-chloro-4-carboxylate): Similar to Isomer 2, the C4-carboxylate is meta to the C5-chloro group. Its activating effect on SNAr at C5 is therefore expected to be less pronounced than the C3-carboxylate in Isomer 3.
Predicted Reactivity Order for SNAr: Isomer 3 > Isomer 2 > Isomer 1
B. Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a staple in modern synthesis, enabling the formation of C-C bonds.[6][7] The reactivity of the C-Cl bond in this reaction is primarily governed by the ease of oxidative addition to the Pd(0) catalyst. This step is generally favored at more electron-deficient carbon centers.
-
Isomer 2 (3-chloro-4-carboxylate) & Isomer 3 (5-chloro-3-carboxylate): Both isomers are expected to be highly reactive. The chloro substituent is at an electron-deficient position (C3 or C5), further activated by a strongly electron-withdrawing carboxylate group. This electronic profile facilitates the crucial oxidative addition step.[8]
-
Isomer 1 (5-chloro-4-carboxylate): The C5-Cl bond should also be amenable to cross-coupling. However, the proximity of the ester at C4 might introduce some steric hindrance, potentially requiring more forcing conditions or specific ligand systems compared to isomers 2 and 3.[9]
It is worth noting that for Suzuki-Miyaura couplings, the presence of the acidic N-H in unprotected pyrazoles can sometimes inhibit the reaction.[8] However, in our N-methylated systems, this is not a concern, allowing for a more direct comparison of the C-Cl bond reactivity.
Predicted Reactivity Order for Cross-Coupling: Isomer 3 ≈ Isomer 2 > Isomer 1
C. C-H Functionalization
Direct C-H functionalization offers a more atom-economical approach to modifying the pyrazole core.[10][11] The regioselectivity is typically governed by the inherent electronic properties of the ring and the directing ability of existing substituents.
In all three isomers, the only available C-H bond is on the N-methyl group. While pyrazole-directed C(sp²)-H activation is common, directing C(sp³)–H activation is more challenging but has been demonstrated.[12] A more likely scenario for C-H functionalization would be on the pyrazole ring itself if one of the chloro or ester substituents were replaced by a hydrogen. In such a hypothetical case:
-
The C4 position is the most nucleophilic and would be the preferred site for electrophilic aromatic substitution.[13]
-
For transition-metal-catalyzed reactions, the Lewis basic N2 atom often acts as a directing group, favoring functionalization at the C3 position.[11]
For the specific isomers , functionalization would likely need to proceed through one of the other reaction handles (C-Cl or the ester).
Experimental Data Summary
While direct, side-by-side comparative kinetic studies for these specific isomers are scarce in the literature, we can compile representative data for analogous systems to support our predictions.
| Reaction Type | Isomer | Predicted Reactivity | Supporting Rationale / Observations from Literature |
| SNAr | 1 (5-Cl, 4-CO₂Me) | Low | meta-relationship between activating group and leaving group. |
| 2 (3-Cl, 4-CO₂Me) | Moderate | meta-relationship, but C3 is inherently more electrophilic. | |
| 3 (5-Cl, 3-CO₂Me) | High | ortho-like relationship between activating group and leaving group provides strong resonance stabilization of the intermediate. | |
| Suzuki Coupling | 1 (5-Cl, 4-CO₂Me) | Good | C-Cl bond is activated, but potential for steric hindrance from adjacent C4-ester. |
| 2 (3-Cl, 4-CO₂Me) | Excellent | C-Cl bond is highly activated by adjacent N2 and C4-ester. | |
| 3 (5-Cl, 3-CO₂Me) | Excellent | C-Cl bond is highly activated by the C3-ester. |
Experimental Protocol: A Self-Validating System for Comparing Suzuki-Miyaura Coupling Reactivity
To empirically determine the relative reactivity of these isomers in a cross-coupling reaction, a parallel experiment can be designed. This protocol serves as a self-validating system, where the product yields under identical, substrate-limiting conditions will directly reflect the comparative reactivity of the C-Cl bond in each isomer.
Objective: To compare the relative reactivity of Isomers 1, 2, and 3 in a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid.
Materials:
-
This compound (Isomer 1)
-
Methyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (Isomer 2)
-
Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (Isomer 3)
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup: In three separate, identical microwave vials equipped with stir bars, add the following:
-
The respective pyrazole isomer (0.5 mmol, 1.0 equiv).
-
4-Methoxyphenylboronic acid (0.6 mmol, 1.2 equiv).
-
Sodium carbonate (1.5 mmol, 3.0 equiv).
-
Pd(dppf)Cl₂ (0.015 mmol, 3 mol%).
-
-
Solvent Addition: To each vial, add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL).
-
Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 5 minutes.
-
Reaction: Place all three vials in a temperature-controlled heating block or oil bath and heat to 80 °C.
-
Monitoring: After a set time (e.g., 2 hours), withdraw a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS relative to an internal standard to determine the percent conversion.
-
Work-up (after completion): Cool the reaction mixtures to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude products by column chromatography. Determine the isolated yield for each isomer. The comparative yields will provide a direct measure of their relative reactivity under these conditions.
Conclusion and Strategic Outlook
The substitution pattern on a pyrazole ring is a critical determinant of its chemical behavior. For the chloro-methyl-pyrazole-carboxylate system, the relative positions of the chloro and methoxycarbonyl groups create a landscape of varied reactivity.
-
For nucleophilic aromatic substitution , Methyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (Isomer 3) is the superior substrate due to the powerful activating effect of the C3-ester on the C5-chloro position.
-
For palladium-catalyzed cross-coupling , both Isomer 2 and Isomer 3 are excellent candidates, with their C-Cl bonds being significantly activated electronically. Isomer 1 remains a viable, albeit potentially less reactive, alternative.
By understanding these intrinsic electronic biases, researchers can move beyond trial-and-error and make rational, informed decisions in their synthetic planning. This guide serves as a framework for predicting reactivity and selecting the optimal isomeric building block to accelerate the discovery and development of novel, pyrazole-containing molecules.
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A Comparative Guide to the Biological Activity of Pyrazole Carboxylates
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal and agricultural chemistry.[1][2] Its derivatives, particularly pyrazole carboxylates and their amide counterparts, exhibit a remarkable breadth of biological activities, a testament to their versatile structure and ability to interact with diverse biological targets.[3][4] This guide provides a comparative analysis of the biological performance of various pyrazole carboxylates, grounded in experimental data, to assist researchers and drug development professionals in navigating this promising class of compounds. We will delve into their anticancer, anti-inflammatory, antimicrobial, and agricultural applications, elucidating the structure-activity relationships (SAR) that govern their potency and selectivity.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have emerged as a significant scaffold in the design of novel anticancer agents, inhibiting enzymes crucial for cell division and inducing apoptosis.[5][6] Their efficacy spans a wide range of cancer cell lines, with specific structural modifications dramatically influencing their cytotoxic potency.
Comparative Performance of Anticancer Pyrazole Derivatives
The cytotoxic effects of pyrazole derivatives are frequently evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of 50% of the cells, is a key metric for comparison.
| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Compound A (4-chloro substitution) | HeLa (Cervix Carcinoma) | 4.94 | Lipophilic and electron-withdrawing halobenzyl group. | [5] |
| Compound 29 (ALKBH1 Inhibitor) | HGC27 (Gastric Cancer) | 0.031 (Enzyme Assay) | Optimized 1H-pyrazole-4-carboxylic acid scaffold. | [7] |
| Lamellarin O Analogue (6m) | SW480 (Colorectal Cancer) | 1.8 | 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylate. | [8] |
| Ferrocene-pyrazole hybrid (47c) | HCT-116 (Colon Cancer) | 3.12 | Ferrocene moiety fused with the pyrazole ring. | [9] |
| 1-phenyl-3-(thiophen-3-yl) amide (70c) | Various | Not specified, but potent | Amide derivative of a pyrazole-4-carboxylic acid. | [5] |
Structure-Activity Relationship (SAR) Insights
The anticancer activity of pyrazole carboxylates is profoundly influenced by the nature and position of substituents on the pyrazole ring and its appended moieties.
-
Lipophilicity and Electron-Withdrawing Groups: The presence of lipophilic and electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) on phenyl rings attached to the pyrazole core, is often beneficial for cytotoxic activity. For instance, a 4-chloro substitution resulted in excellent activity against HeLa cells.[5]
-
Amide vs. Ester Derivatives: In some series, amide derivatives of pyrazole carboxylic acids have shown more potent inhibitory effects on cell growth compared to their ester counterparts.[5]
-
Target-Specific Scaffolds: Structural optimization for specific enzyme targets can lead to highly potent inhibitors. The development of compound 29 , a 1H-pyrazole-4-carboxylic acid derivative, as a potent inhibitor of the DNA 6mA demethylase ALKBH1 with an IC₅₀ value of 0.031 µM, showcases the success of this approach.[7]
-
Hybrid Molecules: Fusing the pyrazole core with other pharmacologically active motifs like ferrocene or pyrimidine can create hybrid molecules with enhanced potency against specific cancer types, such as lung cancer.[5][6][9]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole carboxylate derivatives in the appropriate cell culture medium. Add these dilutions to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, typically DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualization of Anticancer Screening Workflow
Caption: General workflow for in vitro screening of pyrazole carboxylates for anticancer activity.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Inflammation is a complex biological response, with cyclooxygenase (COX) enzymes playing a central role in prostaglandin synthesis.[10] Pyrazole derivatives are renowned for their anti-inflammatory properties, most notably exemplified by Celecoxib, a selective COX-2 inhibitor.[11][12] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[11]
Comparative Performance of Anti-inflammatory Pyrazole Derivatives
The anti-inflammatory potential is assessed by measuring the inhibition of COX enzymes and by in vivo models such as carrageenan-induced paw edema.
| Compound/Derivative | Activity Metric | Result | Key Structural Features | Reference |
| Celecoxib | COX-2 Inhibition | Selective Inhibitor | Trifluoromethyl and sulfonamide groups. | [12] |
| Compound 4 | % Edema Inhibition | High activity | 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide. | [12] |
| Pyrazolylthiazole 1p | % Edema Inhibition | 93.06% | Thiazole ring incorporated with pyrazole carboxylic acid. | [13] |
| Pyrazolylthiazole 2c | % Edema Inhibition | 89.59% | Thiazole ring incorporated with pyrazole carboxylic acid. | [13] |
| Reference Drug (Indomethacin) | % Edema Inhibition | 91.32% | Standard non-selective NSAID. | [13] |
Structure-Activity Relationship (SAR) Insights
-
COX-2 Selectivity: The key to the reduced toxicity of modern pyrazole anti-inflammatory agents is their selectivity for the inducible COX-2 enzyme over the COX-1 isoform. For Celecoxib, the presence of a p-sulfonamidophenyl ring is critical for fitting into the larger, more flexible active site of COX-2.
-
Thiazole Hybrids: Incorporating a thiazole moiety into the pyrazole carboxylic acid structure has yielded compounds with excellent in vivo anti-inflammatory activity, with some derivatives showing edema inhibition comparable or even superior to the standard drug indomethacin.[13]
-
Substituent Effects: The presence of specific groups, such as a 4-nitrophenyl moiety in compound 4 , has been shown to result in better anti-inflammatory activity compared to standard drugs like Diclofenac sodium in certain studies.[12]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.[13]
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week.
-
Grouping and Fasting: Divide animals into groups (n=6): a control group, a standard group (e.g., Indomethacin), and test groups for different doses of the pyrazole derivatives. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The control group receives only the vehicle.
-
Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualization of COX Inhibition Pathway
Caption: Pyrazole carboxylates can selectively inhibit COX-2, reducing inflammation.
Antimicrobial & Agricultural Fungicidal Activity
Pyrazole carboxylates and carboxamides are potent agents against a wide spectrum of microbes, including pathogenic bacteria and fungi, making them valuable in both medicine and agriculture.[1][14][15] In agriculture, many modern fungicides are pyrazole carboxamides that function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal respiratory chain.[16][17]
Comparative Performance of Antimicrobial & Fungicidal Pyrazoles
Activity is measured by Minimum Inhibitory Concentration (MIC) for medical applications and Effective Concentration (EC₅₀) for agricultural fungicides. Lower values indicate higher potency.
| Compound/Derivative | Target Organism | Activity Metric | Result | Key Structural Features | Reference |
| Compound 3 | Escherichia coli | MIC | 0.25 µg/mL | Pyrazole analogue. | [12] |
| Compound 2 | Aspergillus niger | MIC | 1 µg/mL | Pyrazole analogue. | [12] |
| Pyrazolylthiazole 2h | Gram-positive bacteria | MIC | 6.25 µg/mL | Thiazole hybrid with OCH₃ and Cl substituents. | [13] |
| Compound 15 | Valsa mali | EC₅₀ | 0.32 mg/L | Thiazole-containing pyrazole carboxylate. | [16][17] |
| Compound 24 | Botrytis cinerea | EC₅₀ | 0.40 mg/L | Thiazole-containing pyrazole carboxylate. | [16][17] |
| Isoxazolol Pyrazole 7ai | Rhizoctonia solani | EC₅₀ | 0.37 µg/mL | Isoxazolol pyrazole carboxylate structure. | [18] |
Structure-Activity Relationship (SAR) Insights
-
Antibacterial/Antifungal: The antimicrobial spectrum and potency are highly dependent on the substitution pattern. For example, the introduction of a thiazole ring can confer potent activity against Gram-positive bacteria.[13] Specific analogues have demonstrated high potency against both Gram-negative bacteria like E. coli and fungi such as A. niger.[12]
-
Fungicidal (SDHI): For agricultural fungicides targeting succinate dehydrogenase, the pyrazole carboxamide moiety is crucial for binding to the enzyme complex. The nature of the substituents on the pyrazole and the amide nitrogen dictates the potency and the spectrum of fungal pathogens controlled.[16][17] Replacing a methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group can significantly weaken fungicidal activity, highlighting the sensitivity of the enzyme's binding pocket to structural changes.[18]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Prepare Compound Dilutions: Serially dilute the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) across the wells of a 96-well microtiter plate.
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.
-
Reading Results: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization of SDHI Fungicide Mechanism
Caption: Mechanism of SDHI fungicides, which block the fungal respiratory chain.
Conclusion
The pyrazole carboxylate scaffold is a privileged structure in chemical biology, affording compounds with a vast array of potent and specific activities. The comparative data and structure-activity relationships presented herein underscore the scaffold's tunability. By strategically modifying substituents, researchers can fine-tune the biological profile of these derivatives to develop highly effective agents for oncology, inflammation, infectious diseases, and crop protection. The experimental protocols provided serve as a validated starting point for the evaluation of novel pyrazole carboxylates, ensuring the generation of robust and comparable data. Continued exploration of this chemical space, guided by mechanistic insights and rational design, promises to yield the next generation of therapeutics and agrochemicals.
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A Senior Application Scientist's Guide to Purity Determination of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound, a class of molecules that forms the structural backbone of a vast number of pharmaceuticals and agrochemicals.[1][2][3] As a key building block or intermediate, its purity is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to unwanted side effects, reduced therapeutic efficacy, or instability in the final product.
Therefore, the validation of analytical methods used to assess the purity of such intermediates is a cornerstone of pharmaceutical quality assurance.[4] This guide provides an in-depth comparison of the principal analytical techniques for determining the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip you with the knowledge to select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to in-depth impurity profiling.
Chapter 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is arguably the most ubiquitous technique in pharmaceutical analysis for its versatility, robustness, and applicability to a wide range of compounds, particularly those that are non-volatile or thermally sensitive.
Expertise & Experience: The Rationale Behind Method Design
The primary choice for analyzing a moderately polar molecule like this compound is Reversed-Phase HPLC (RP-HPLC) . The causality is simple: the nonpolar stationary phase (typically C18) provides effective retention and separation for the analyte from both more polar starting materials and less polar byproducts, using a polar mobile phase.
-
Column Selection: A C18 column (e.g., Luna 5µ C18, 250 x 4.6 mm) is the standard starting point.[5] Its long alkyl chains offer a high degree of hydrophobic interaction, ensuring adequate retention of the pyrazole ester and providing a high surface area for resolving closely related impurities.
-
Mobile Phase Strategy: A mobile phase consisting of acetonitrile and water is a logical choice due to its UV transparency, low viscosity, and miscibility.[5] A gradient elution (where the proportion of organic solvent is increased over time) is generally preferred over an isocratic one. This is because a gradient can effectively elute a wider range of impurities with varying polarities within a reasonable timeframe, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are captured and resolved.
-
Detector Choice: The pyrazole ring system contains conjugated double bonds, making it a natural chromophore. Therefore, a UV-Vis detector is the most practical and cost-effective choice. To ensure maximum sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte, which must be determined experimentally but is typically in the 220-280 nm range for such structures.[5]
Data Presentation: Typical HPLC Validation Parameters
All quantitative HPLC methods must be validated to ensure they are suitable for their intended purpose.[6][7] The following parameters are critical:
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Specificity | The analyte peak is resolved from all known impurities and excipients (Peak Purity > 99%). | Ensures the method measures only the intended analyte without interference.[6] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration). | Confirms a direct relationship between analyte concentration and detector response.[6] |
| Accuracy | 98.0% to 102.0% recovery for spiked samples at multiple concentration levels. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). | Demonstrates the consistency and reproducibility of the results. |
| Limit of Quantitation (LOQ) | The lowest concentration quantifiable with acceptable precision and accuracy (S/N ratio ≥ 10). | Defines the lower limit of the method's quantitative range.[6] |
| Limit of Detection (LOD) | The lowest concentration detectable but not necessarily quantifiable (S/N ratio ≥ 3). | Defines the sensitivity of the method.[6] |
| Robustness | Results remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2). | Indicates the method's reliability during normal use. |
Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol incorporates System Suitability Tests (SSTs) to verify the system's performance before analyzing any samples.
-
Instrumentation & Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 Column (e.g., 5 µm, 250 x 4.6 mm).
-
HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 0-20 min (30% B to 90% B), 20-25 min (90% B), 25.1-30 min (30% B for re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: λmax (e.g., 254 nm).
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 ACN/Water mixture to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.
-
-
System Suitability Testing (SST):
-
Inject the Standard Solution five times consecutively.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%.
-
Tailing Factor (Asymmetry) for the main peak between 0.8 and 1.5.
-
Theoretical Plates (N) > 2000.
-
-
Logic: If the SST fails, the instrument requires troubleshooting before proceeding. This step ensures the validity of the subsequent data.
-
-
Analysis & Calculation:
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Calculate the purity using the area percent method or against the reference standard.
-
Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
-
-
Visualization: HPLC Analytical Workflow
Caption: Workflow for RP-HPLC purity analysis.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - For Volatiles and Confirmation
GC-MS is a powerful technique that provides orthogonal information to HPLC. It excels at separating and identifying volatile and semi-volatile compounds, making it ideal for detecting residual solvents or volatile impurities that might be missed by HPLC.
Expertise & Experience: The Rationale Behind Method Design
This compound, being a methyl ester, possesses sufficient volatility and thermal stability for GC analysis. The true power of this method lies in the mass spectrometric detection.
-
Column Selection: A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) , offers a good balance of interactions for separating the target compound from potential regioisomers or related byproducts formed during synthesis.[8]
-
Mass Spectrometric Identification: This is the key advantage.
-
Molecular Ion & Isotopic Pattern: Electron Ionization (EI) will produce a molecular ion (M⁺). Crucially, the presence of a single chlorine atom will result in a characteristic isotopic pattern: an M+2 peak with an intensity approximately one-third that of the M⁺ peak.[9][10] This provides unambiguous confirmation of the presence of chlorine in the molecule and its fragments.
-
Fragmentation Pattern: Pyrazole rings have well-documented fragmentation pathways, often involving the expulsion of HCN or N₂.[11][12] Analyzing the fragmentation pattern helps in the structural elucidation of unknown impurities, providing information that is impossible to obtain from a UV detector.
-
Experimental Protocol: A Self-Validating GC-MS Method
-
Instrumentation & Consumables:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
DB-5ms column (or equivalent), e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
High-purity Helium as carrier gas.
-
GC-grade Dichloromethane (DCM) or Ethyl Acetate.
-
-
GC-MS Conditions:
-
Injector: 250 °C, Split ratio 20:1.
-
Oven Program: Initial 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Preparation of Solutions:
-
Sample Solution: Accurately weigh ~2 mg of the sample into a GC vial and dissolve in 2 mL of DCM to achieve a concentration of ~1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample solution.
-
Identify the peak for this compound based on its retention time.
-
Confirm identity by examining the mass spectrum:
-
Check for the molecular ion (expected m/z for C₆H₇ClN₂O₂ is ~174.02).
-
Verify the presence of the M+2 peak at ~m/z 176 with ~33% relative abundance.
-
Compare the fragmentation pattern to known pyrazole fragmentation data.
-
-
Purity is typically assessed by area percent, assuming all components have a similar response factor.
-
Visualization: GC-MS Analytical Workflow
Caption: Workflow for GC-MS purity and identity analysis.
Chapter 3: Quantitative NMR (qNMR) Spectroscopy - The Absolute Method
While chromatography relies on comparison to a reference standard, Nuclear Magnetic Resonance (NMR) spectroscopy can be used as a primary or absolute method for purity determination. This is because the area of an NMR signal is directly proportional to the number of nuclei generating that signal, a fundamental physical constant.[13]
Expertise & Experience: The Rationale Behind qNMR
Quantitative NMR (qNMR) allows for the determination of a compound's purity by integrating its signals against the signals of a certified internal standard of known purity and mass.
-
Why qNMR? It is a "first principles" method that does not require a specific, highly purified reference standard of the analyte itself. This makes it invaluable for certifying in-house primary standards or for analyzing novel compounds where a standard is not yet available.
-
Choice of Internal Standard: The key to a successful qNMR experiment is the internal standard. It must:
-
Be highly pure and non-hygroscopic (e.g., maleic acid, dimethyl sulfone).
-
Have signals that do not overlap with any analyte or solvent signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Have a known number of protons to generate a simple, sharp signal for integration.
-
-
Experimental Rigor: Unlike routine NMR for structural elucidation, qNMR requires specific acquisition parameters to ensure accuracy. The most critical is the relaxation delay (d1) , which must be set to at least 5 times the longest T1 relaxation time of any nucleus being integrated. This ensures all protons have fully relaxed back to equilibrium before the next pulse, making the signal integration directly and accurately proportional to the number of protons.
Data Presentation: Expected ¹H NMR Signals
For this compound in CDCl₃:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole Ring-H | ~7.8 - 8.2 | Singlet (s) | 1H |
| N-CH₃ (Methyl) | ~3.9 - 4.2 | Singlet (s) | 3H |
| O-CH₃ (Ester Methyl) | ~3.8 - 4.0 | Singlet (s) | 3H |
Note: Exact shifts can vary based on solvent and concentration.
Experimental Protocol: A Self-Validating qNMR Method
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).
-
Preparation:
-
Accurately weigh ~20 mg of the sample (Ws) into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (Wstd), e.g., Maleic Acid, into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucial Parameters:
-
Set relaxation delay (d1) to a long value (e.g., 30-60 seconds) to ensure full relaxation.
-
Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
-
Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (Is) and a signal from the internal standard (Istd).
-
Calculate the purity (P) using the following formula:
Purity (%) = (Is / Istd) * (Nstd / Ns) * (MWs / MWstd) * (Wstd / Ws) * Pstd
Where:
-
Is, Istd: Integrals of the sample and standard signals.
-
Ns, Nstd: Number of protons for the respective signals.
-
MWs, MWstd: Molecular weights of the sample and standard.
-
Ws, Wstd: Weights of the sample and standard.
-
Pstd: Purity of the internal standard.
-
-
Visualization: qNMR Purity Calculation Logic
Caption: Logic diagram for qNMR purity calculation.
Chapter 4: Comparative Summary and Strategic Recommendations
No single method is universally superior; the optimal choice depends on the analytical objective. The strengths and weaknesses of each technique are complementary.
Master Comparison Table
| Feature | RP-HPLC with UV | GC-MS | Quantitative NMR (qNMR) |
| Primary Use | Routine purity testing, quantification of known impurities. | Identification of volatile impurities, identity confirmation. | Absolute purity determination, certification of reference standards. |
| Principle | Liquid-phase separation based on polarity. | Gas-phase separation based on volatility and boiling point. | Nuclear spin resonance; signal area is proportional to molar amount. |
| Sensitivity | High (µg/mL to ng/mL). | Very High (ng/mL to pg/mL). | Moderate (requires mg of sample). |
| Selectivity | Good; based on retention time. Can be enhanced with MS detector. | Excellent; based on retention time and unique mass spectrum. | Excellent; based on unique chemical shifts for each proton. |
| Sample Requirement | Non-volatile, soluble. | Volatile, thermally stable. | Soluble in deuterated solvent. |
| Throughput | High; suitable for routine QC. | Moderate. | Low; requires long experiment times. |
| Key Strength | Robust, reproducible, and widely available for quantitative analysis. | Definitive structural confirmation via MS fragmentation and isotopic patterns.[8] | Primary method; does not require an analyte-specific reference standard.[13] |
| Key Limitation | Non-UV active impurities are not detected; identity is only inferred. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, requires expensive equipment and expertise. |
Senior Application Scientist's Recommendation
A multi-faceted approach is the most robust strategy for ensuring the purity of This compound :
-
For Routine Quality Control (QC): A validated RP-HPLC method is the ideal choice. It provides a reliable, high-throughput means of quantifying the main component and known impurities in batch release testing.
-
For Impurity Profiling and Investigation: When an unknown peak appears in the HPLC chromatogram or for comprehensive characterization of a new batch, GC-MS should be employed. It is invaluable for identifying potential volatile impurities, residual solvents, and providing definitive structural confirmation of the main peak. LC-MS would be the complementary technique for non-volatile unknowns.
-
For Reference Standard Certification: qNMR is the gold standard. It should be used to assign an absolute purity value to a designated "primary" batch of the material. This certified reference standard can then be used for the routine quantification in day-to-day HPLC analysis, ensuring traceability and accuracy.
By integrating these techniques, a laboratory can build a comprehensive and self-validating system for quality assessment, ensuring that this critical intermediate meets the stringent requirements of pharmaceutical development.
References
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A Comparative Guide to the Structural Confirmation of Pyrazole Derivatives: The Definitive Role of X-ray Crystallography
Introduction: The Pyrazole Scaffold and the Imperative of Absolute Structural Fidelity
In the landscape of medicinal chemistry and drug development, the pyrazole moiety stands out as a privileged scaffold. Its derivatives are integral to a wide array of therapeutic agents, exhibiting activities from anticancer to anti-inflammatory and antimicrobial.[1] The biological activity of these compounds is intrinsically linked to their precise three-dimensional atomic arrangement.[2] Therefore, the unambiguous confirmation of their molecular structure is not merely a procedural step but a cornerstone of the entire research and development process. Misinterpretation of a structure can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.
This guide provides an in-depth comparison of analytical techniques for the structural confirmation of novel pyrazole derivatives, with a primary focus on the unparalleled power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present a robust protocol, and objectively compare this "gold standard" method with other widely used spectroscopic techniques.
The Gold Standard: Why X-ray Crystallography is Definitive
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial information about connectivity and molecular weight, they are fundamentally inferential.[3] They provide data from which a structure is deduced. X-ray crystallography, in contrast, is a direct visualization technique. It determines the spatial coordinates of atoms in a crystalline solid, providing an unequivocal three-dimensional picture of the molecule.[4][5]
The core principle involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The crystal lattice diffracts these X-rays in a unique pattern of spots with varying intensities.[4][6] By analyzing this diffraction pattern, we can calculate an electron density map of the molecule and, from that, build an atomic model with extraordinary precision, revealing exact bond lengths, bond angles, and stereochemistry.[2][7] For pyrazole derivatives, this allows for the absolute confirmation of substituent positions on the ring, the conformation of side chains, and the detailed geometry of intermolecular interactions within the crystal lattice.[8][9]
The Experimental Workflow: From Synthesized Powder to Refined Structure
Achieving a high-quality crystal structure is a systematic process. Each step is critical for a successful outcome and relies on a self-validating system of checks and refinements.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the standard procedure for determining the crystal structure of a novel pyrazole derivative.
1. Crystal Growth (The Art and Science):
-
Rationale: This is often the most challenging step.[4] The goal is to encourage molecules to pack in a slow, orderly fashion to form a single crystal of sufficient size (>0.1 mm) and quality, free from significant defects.[4][6] Pyrazole derivatives, due to their often planar nature, can sometimes present challenges in crystallization.[10]
-
Methodology:
-
Solubility Screening: Test the solubility of the purified pyrazole compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane).
-
Primary Technique - Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Alternative Technique - Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger, sealed jar containing a small amount of a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Monitoring: Regularly inspect the vials under a microscope for the formation of single, well-defined crystals.
-
2. Crystal Selection and Mounting:
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the selected crystal. Cryo-cooling (typically to ~100 K) is essential to minimize thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data.[2]
-
Methodology:
-
Under a polarizing microscope, select a single crystal with sharp edges, uniform morphology, and no visible cracks or defects.
-
Using a micromanipulator, carefully pick up the crystal with a cryo-loop.
-
Quickly plunge the loop into liquid nitrogen to flash-cool the crystal, vitrifying the surrounding solvent.
-
Transfer the frozen crystal to the goniometer head of the diffractometer, which is maintained in a cold nitrogen stream.
-
3. Data Collection:
-
Rationale: A complete dataset requires collecting diffraction intensities from all possible crystal orientations. Modern diffractometers automate this process by rotating the crystal in the X-ray beam.
-
Methodology:
-
Mount the goniometer head onto the diffractometer, which is equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[2]
-
Perform an initial set of exposures to determine the unit cell parameters and crystal system.
-
Execute a data collection strategy, which involves rotating the crystal through a series of angles while recording diffraction images.[2]
-
4. Structure Solution and Refinement:
-
Rationale: The collected diffraction intensities (amplitudes) are known, but the phase information is lost. This is the "phase problem." For small molecules like pyrazoles, this is typically solved computationally using direct methods.[4] The resulting initial model is then refined to best fit the experimental data.
-
Methodology:
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Scale and merge the data.
-
Structure Solution: Use software (e.g., SHELXT) to solve the phase problem and generate an initial electron density map and atomic model.[11]
-
Refinement: Employ full-matrix least-squares procedures (e.g., using SHELXL) to refine the atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[2][11] Hydrogen atoms are typically placed in calculated positions.
-
5. Data Analysis and Validation:
-
Rationale: The final structure must be validated to ensure its quality and accuracy. Key metrics include the R-factor (R1), which measures the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R1 value (typically < 5%) indicates a good fit.
-
Methodology:
-
Analyze the final model for bond lengths, angles, and torsion angles to ensure they are chemically sensible.
-
Examine the intermolecular interactions, such as hydrogen bonds, which are critical in understanding the crystal packing.[1][12]
-
Deposit the final structural data in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[11][13][14]
-
A Comparative Analysis: Orthogonal Methods for Structural Confirmation
While X-ray crystallography provides the definitive structure, it is part of a suite of analytical tools. An orthogonal approach, using multiple techniques, provides the most robust structural verification.[3]
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[5] | Atomic connectivity, chemical environment, proton-proton/carbon-proton correlations.[15] | Molecular weight, elemental composition, fragmentation patterns.[3] |
| Sample Phase | Solid (single crystal required).[4] | Solution. | Gas phase (ions). |
| Key Advantage | Unambiguous and direct determination of 3D structure.[8][9] | Provides structural information in a biologically relevant solution state; can study dynamics.[16] | High sensitivity; requires very small sample amount; provides exact mass. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[4][16] | Structure is inferred from correlations, can be ambiguous for complex isomers; less precise for bond lengths/angles.[7] | Provides no information on stereochemistry or connectivity of isomers. |
| Application to Pyrazoles | Confirms regiochemistry of substituents, planarity of the ring, and specific tautomeric forms.[1] | Distinguishes between isomers based on chemical shifts and coupling constants. | Confirms the expected molecular formula. |
| Throughput | Lower; crystal growth can be time-consuming. | Higher; data acquisition is relatively fast. | Highest; very rapid analysis. |
Causality in Method Selection:
-
Initial Confirmation: MS is used first to confirm the molecular weight of the synthesized pyrazole derivative.
-
Connectivity Mapping: NMR is then employed to confirm the carbon-hydrogen framework and ensure the correct constitutional isomer has been formed.
-
Absolute Proof: X-ray crystallography is the final, decisive step. If NMR data is ambiguous, or if absolute stereochemistry must be determined, crystallography is essential. It is the only technique that can directly "see" the molecule, resolving any lingering doubts from spectroscopic data.[8]
Conclusion: An Indispensable Tool in the Chemist's Arsenal
For researchers and drug development professionals working with pyrazole derivatives, single-crystal X-ray crystallography is more than just a characterization technique; it is the ultimate arbiter of molecular structure.[2] It provides the precise, high-resolution three-dimensional information necessary for understanding structure-activity relationships, guiding rational drug design, and ensuring the integrity of chemical matter. While NMR and MS are vital partners in the analytical workflow, crystallography delivers a level of certainty that is unattainable by other methods.[3][15] The investment in growing a high-quality crystal pays dividends in the form of unambiguous, publication-quality data that accelerates the journey from a novel compound to a potential therapeutic.
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Al-Majid, A. M., El-Sayed, N. N. E., Al-Omair, M. A., & Barakat, A. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. [Link]
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Difference Between NMR and X-Ray Crystallography. (2020). Pediaa.com. [Link]
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Barakat, A., Al-Majid, A. M., Al-Omair, M. A., El-Sayed, N. N. E., & Soliman, S. M. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
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X-ray Crystallography. (n.d.). Creative BioMart. [Link]
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Madalambika, T.N., et al. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. [Link]
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Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
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Brewer, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). TUTDoR. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]
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X-ray Crystallography. (2023). Chemistry LibreTexts. [Link]
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The Largest Curated Crystal Structure Database. (n.d.). CCDC. [Link]
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The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. (n.d.). PMC - NIH. [Link]
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A Senior Application Scientist's Guide to the Efficacy of Pyrazole-Based Compounds in Biological Assays
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth comparison of the efficacy of pyrazole-based compounds across key therapeutic areas, grounded in experimental data and mechanistic insights. We will dissect their performance in anti-inflammatory, anticancer, and antimicrobial assays, offering not just data, but the scientific rationale behind the experimental design and interpretation. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the potent potential of this remarkable chemical entity.
Part 1: Anti-inflammatory Efficacy - The Legacy of COX-2 Inhibition
The most prominent success story for pyrazole-based drugs is in the anti-inflammatory space, exemplified by Celecoxib (Celebrex).[4][5][6] The primary mechanism for many pyrazole anti-inflammatory agents is the selective inhibition of cyclooxygenase-2 (COX-2).[4][6][7]
The Causality Behind COX-2 Selectivity
The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1 and COX-2.[8] COX-1 is constitutively expressed and plays a crucial role in protecting the stomach lining and maintaining platelet function.[8] In contrast, COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, where it mediates pain and swelling by producing prostaglandins.[7][8]
Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[5][6] This lack of selectivity leads to common side effects such as gastrointestinal ulcers.[5][8] Pyrazole derivatives, like Celecoxib, were engineered for selectivity. Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, binds to a specific hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[6][7] This structural nuance is the key to its reduced gastrointestinal toxicity.[5][8]
Below is a diagram illustrating this selective inhibition pathway.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents, including assay buffer, enzymes (ovine COX-1 and human recombinant COX-2), heme cofactor, arachidonic acid substrate, and the test compound serially diluted in DMSO.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.
-
Compound Addition: Add a small volume of the diluted test compound or vehicle (DMSO) to the wells. Include a "no-enzyme" control.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of arachidonic acid and a colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD). The probe detects the peroxidase activity of COX, producing a colored product.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the change in absorbance at 590 nm over time.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Causality Behind Choices:
-
Using both COX-1 and COX-2 is essential to determine selectivity, a key parameter for safety.
-
A kinetic reading is more robust than a single endpoint reading as it measures the true initial rate of the reaction, which is less susceptible to variations in timing.
Protocol 2: MTT Cell Viability Assay for Anticancer Screening
This is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyrazole test compound. Include a vehicle control (e.g., 0.1% DMSO) and a "no-cell" blank control.
-
Incubation: Incubate the cells with the compound for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.
Causality Behind Choices:
-
MTT relies on mitochondrial activity , which is a reliable indicator of cell viability. A loss of this activity is an early marker of cytotoxicity.
-
A 48-72 hour incubation period allows sufficient time for the compound to exert its antiproliferative or cytotoxic effects.
Conclusion and Future Perspectives
The pyrazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent and selective compounds across multiple therapeutic areas. The success of COX-2 inhibitors in anti-inflammatory therapy provides a powerful blueprint for rational drug design. In oncology and infectious diseases, the journey is still unfolding, with numerous pyrazole derivatives showing immense promise in preclinical studies. The key to future success will lie in leveraging structure-activity relationship insights to design next-generation compounds with enhanced potency, improved safety profiles, and novel mechanisms of action. As our understanding of disease biology deepens, the versatility of the pyrazole core ensures it will remain a central focus of drug discovery efforts for years to come.
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Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis Online. [Link]
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Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis Online. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
As researchers and developers at the forefront of scientific innovation, our responsibilities extend beyond discovery to encompass the entire lifecycle of the chemical entities we handle. The proper management and disposal of laboratory waste are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, grounding procedural guidance in the principles of chemical safety and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be the primary source of information, we can infer likely hazards from structurally similar chlorinated pyrazole derivatives.
Analysis of related compounds, such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, indicates that this class of chemicals frequently presents risks of skin and serious eye irritation[1][2]. The presence of the chlorinated heterocyclic ring also necessitates careful handling, as such compounds can pose environmental risks and require specific disposal pathways to prevent the formation of toxic byproducts like dioxins during improper incineration[3].
Anticipated Hazard Profile:
| Hazard Classification | GHS Category | Precautionary Rationale |
| Skin Irritation | Category 2 (Likely) | Direct contact may cause redness, itching, or inflammation. Prolonged exposure should be avoided. |
| Eye Irritation | Category 2 (Likely) | Poses a risk of serious eye irritation upon contact.[1][2] |
| Acute Toxicity (Oral) | Category 4 (Possible) | Similar heterocyclic compounds can be harmful if swallowed.[4] |
| Hazardous to the Aquatic Environment | Long-term Hazard (Possible) | Chlorinated organic compounds can persist in the environment and have lasting effects on aquatic life.[5] |
Disclaimer: This table is based on data from structurally related compounds. Always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.
-
Hand Protection: Wear nitrile or neoprene gloves. Avoid latex gloves, which may offer insufficient protection against this class of chemicals. Always inspect gloves for tears or holes before use.
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles if there is a significant splash risk[6].
-
Body Protection: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors[7].
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the waste management workflow. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicate the final disposal process, often at a significant cost.
Protocol for Waste Collection:
-
Select the Correct Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene, glass). The container must be in good condition, with a tightly sealing lid[8].
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other solvents present in the waste. Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant)[8].
-
Transferring Waste:
-
For solid waste (e.g., contaminated filter paper, residual powder), use a dedicated scoop or spatula.
-
For liquid waste (e.g., solutions containing the compound), use a funnel to prevent spills on the exterior of the container.
-
Do not overfill the container. A safe maximum is 90% of the container's capacity to allow for vapor expansion[8].
-
-
Container Sealing and Storage:
-
Securely close the container lid after each addition of waste.
-
Wipe the exterior of the container to remove any external contamination.
-
Store the sealed container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials like strong acids or bases[7].
-
Spill Management: Immediate Response Plan
Accidents can happen, but a prepared response minimizes risk.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control and Contain: If safe to do so, prevent the spill from spreading by using an appropriate absorbent material (e.g., sand, diatomaceous earth, or a universal binding agent)[6]. Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect and Dispose: Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container. This spill cleanup material is now also considered hazardous waste and must be disposed of accordingly.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Pathway and Regulatory Compliance
The disposal of chemical waste is governed by strict federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA)[9]. Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).
While this compound is not explicitly a P- or U-listed waste, its chemical nature as a chlorinated organic compound means it will likely be managed as a hazardous waste. The final disposal must be handled by a licensed environmental services company.
Disposal Decision Workflow
Caption: Waste characterization and disposal workflow.
The most common and environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubber systems to neutralize harmful combustion byproducts like hydrochloric acid[4][5]. Under no circumstances should this chemical be disposed of down the drain. The EPA has enacted a strict sewer ban for all hazardous waste pharmaceuticals[10].
By adhering to these procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and protect our shared environment.
References
- Safety Data Sheet. (n.d.).
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- TCI Chemicals. (2025). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
-
European Chlorinated Solvents Association. (n.d.). Recycling & Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
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Navigating the Unseen: A Practical Guide to Handling Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate
For the dedicated researcher, scientist, and drug development professional, the introduction of a novel compound into the laboratory workflow is a moment of both opportunity and critical responsibility. Methyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate, a member of the halogenated pyrazole family, presents unique handling and safety considerations that demand a proactive and informed approach. This guide is designed to be your trusted resource, providing essential, immediate safety and logistical information, from operational protocols to disposal plans. Our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.
Understanding the Hazard Profile: An Evidence-Based Approach
Given these potential hazards, it is imperative to handle this compound with the assumption that it possesses a similar or greater hazard profile. All handling procedures should be conducted in a manner that minimizes direct contact and inhalation.
Table 1: Hazard Profile Based on Analogous Pyrazole Derivatives
| Hazard Statement | Primary Route of Exposure | Potential Health Effects | Source Analogs |
| Causes skin irritation | Dermal | Redness, inflammation, discomfort | 1-Methyl-1H-pyrazole-4-carboxylic acid, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid[2][4] |
| Causes serious eye irritation | Ocular | Redness, pain, potential for eye damage | 1-Methyl-1H-pyrazole-4-carboxylic acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 1-Phenyl-3-methyl-5-pyrazolone[1][3][4] |
| May cause respiratory irritation | Inhalation | Coughing, sneezing, inflammation of the respiratory tract | 1-Methyl-1H-pyrazole-4-carboxylic acid, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[1][4] |
| Harmful if swallowed | Ingestion | Nausea, vomiting, gastrointestinal distress | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, 1-Phenyl-3-methyl-5-pyrazolone[1][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when handling this compound. The selection of appropriate PPE is not a one-size-fits-all scenario and should be guided by a thorough risk assessment of the specific procedure being performed.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times. When there is a heightened risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection: Double gloving with compatible chemical-resistant gloves is required. Nitrile gloves are a common and effective choice for many laboratory chemicals.[6] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Protective Clothing: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, consider a disposable gown made of a material with low permeability, such as Tyvek.[7]
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings.
Decision-Making for Enhanced Respiratory Protection:
The need for respiratory protection beyond the standard engineering controls (i.e., a chemical fume hood) depends on the nature of the task.
Figure 1: Decision tree for selecting appropriate respiratory protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is paramount to ensuring the safety of all laboratory personnel.
Step 1: Pre-Handling Preparation
-
Review the Safety Information: Before beginning any work, thoroughly review this guide and any available institutional safety protocols.
-
Designate a Work Area: All handling of this compound, including weighing and dilutions, must be conducted within a certified chemical fume hood.[5]
-
Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible within the designated work area.
Step 2: Handling the Compound
-
Don Appropriate PPE: Follow the guidance outlined in Section 2.
-
Weighing: If weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to minimize the generation of dust.
-
Transfers and Dilutions: When transferring or making solutions, use appropriate tools (e.g., spatulas, pipettes with disposable tips) to avoid contamination. Always add the solid to the solvent slowly to prevent splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the reaction setup is secure and properly vented if necessary.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly clean all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and then soap and water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of disposable items in the designated waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Response: Preparedness for the Unexpected
Even with meticulous planning, accidents can occur. A clear and practiced emergency response plan is essential.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate the Area: If the spill is large or involves a volatile solvent, evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the associated hazards.
-
Small Spills (manageable by laboratory personnel):
-
Large Spills:
-
Evacuate the laboratory and close the doors.
-
Notify your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility. As a chlorinated heterocyclic compound, specific disposal protocols must be followed.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including contaminated weigh papers, gloves, and absorbent materials from spills, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store hazardous waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department or a licensed chemical waste management company.[8] Never dispose of this compound down the drain or in the regular trash.[7] The recommended method for the disposal of chlorinated organic compounds is typically incineration at a licensed facility.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself, your colleagues, and the environment.
References
- Benchchem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
- Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
- Fisher Scientific. (2011, June 27). SAFETY DATA SHEET.
- Biosynth. (2021, May 18). Safety Data Sheet.
- (n.d.). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- EHSO Manual 2025-2026. (2025, January 14). Spill Control/Emergency Response.
- (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- (n.d.). Guide for Chemical Spill Response.
- Princeton EHS. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety.
- (n.d.). Guide for Drain Disposal of Laboratory Chemicals.
- (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- (n.d.). Chemical Waste Management for Laboratories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
